molecular formula C10H9FO2 B1637882 3-(4-Fluorophenyl)-2-methylacrylic acid CAS No. 22138-72-3

3-(4-Fluorophenyl)-2-methylacrylic acid

Cat. No.: B1637882
CAS No.: 22138-72-3
M. Wt: 180.17 g/mol
InChI Key: AQQMERSMRLTKCK-VOTSOKGWSA-N
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Description

3-(4-Fluorophenyl)-2-methylacrylic acid is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Fluorophenyl)-2-methylacrylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 638169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Fluorophenyl)-2-methylacrylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-2-methylacrylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQMERSMRLTKCK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)F)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogs are a well-regarded class of compounds in medicinal chemistry, known for a wide spectrum of biological activities. This document consolidates essential information on the compound's nomenclature, physicochemical properties, synthesis, and analytical characterization. Furthermore, leveraging data from structurally related phenylpropanoids, we offer expert insights into its potential biological significance and suggest avenues for future research in drug discovery and development. The guide includes detailed, field-proven protocols for its synthesis and characterization to empower researchers in their scientific endeavors.

Introduction and Nomenclature

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, also known as α-methyl-4-fluorocinnamic acid, belongs to the phenylpropanoid class of organic compounds. Phenylpropanoids are characterized by a phenyl group attached to a three-carbon propane side chain and are precursors for a vast array of natural products, including flavonoids, coumarins, and lignans.[1] The core structure of the title compound is a cinnamic acid scaffold, which is known to be a privileged structure in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3]

The introduction of a fluorine atom onto the phenyl ring and a methyl group at the α-position of the acrylic acid moiety can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity, while the α-methyl group can influence stereochemistry and resistance to metabolic degradation.

This guide serves as a foundational resource for researchers investigating this compound for novel therapeutic applications.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid [4]
CAS Number 210110-49-9 [4]
Molecular Formula C₁₀H₉FO₂ [4]
Molecular Weight 180.17 g/mol [4]
Canonical SMILES C/C(=C\C1=CC=C(C=C1)F)/C(=O)O [4]
InChIKey AQQMERSMRLTKCK-VOTSOKGWSA-N [4]

| Synonyms | 3-(4-Fluorophenyl)-2-methylacrylic acid, (E)-3-(4-fluorophenyl)-2-methylacrylic acid |[4] |

Physicochemical and Spectroscopic Properties

While experimental data for the title compound is not extensively published, we can infer its properties based on its structure and data from closely related analogs. Such predictive analysis is a cornerstone of drug development, allowing for informed decisions on formulation and experimental design.

Table 2: Physicochemical Properties

Property Value / Predicted Value Notes and Rationale
Physical State Predicted: White to off-white crystalline solid Based on the properties of its close analog, 4-Fluorocinnamic acid.[5]
Melting Point Not available. (Predicted: ~170-200 °C) The analog 4-Fluorocinnamic acid melts at 209-210 °C[5]. The α-methyl group may slightly disrupt crystal packing, potentially lowering the melting point compared to the unmethylated parent. The isomer (E)-3-(3-Fluorophenyl)acrylic acid melts at 166.2-166.8 °C.[6]
Solubility Predicted: Sparingly soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO, Acetone) The carboxylic acid group imparts some polarity and water solubility, which is likely limited by the hydrophobic fluorophenyl ring. The analog 4-Methylcinnamic acid is soluble in DMSO.[7]
pKa Predicted: ~4.0 - 4.5 The pKa of cinnamic acid is ~4.4. The electron-withdrawing fluorine atom may slightly increase acidity (lower pKa), while the electron-donating methyl group may slightly decrease it.

| LogP (calculated) | 2.3 | A measure of lipophilicity. This value, from PubChem, suggests moderate lipophilicity and good potential for membrane permeability.[4] |

Predicted Spectroscopic Profile

A crucial step in any synthesis is the structural confirmation of the final product. Below are the expected spectroscopic characteristics for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

    • Vinyl Proton (=CH-): A singlet around 7.5-7.8 ppm.

    • Aromatic Protons (-C₆H₄-): Two doublets (or a multiplet resembling an AA'BB' system) between 7.0 and 7.6 ppm, characteristic of a 1,4-disubstituted benzene ring.

    • Methyl Protons (-CH₃): A singlet around 2.0-2.2 ppm.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): ~170-175 ppm.

    • Aromatic Carbons: Multiple signals between 115-165 ppm. The carbon attached to fluorine will show a large C-F coupling constant.

    • Olefinic Carbons (C=C): Signals between 125-145 ppm.

    • Methyl Carbon (-CH₃): ~15-20 ppm.

  • ¹⁹F NMR:

    • A single resonance for the fluorine atom on the phenyl ring.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹.

    • C=C Stretch (Alkene & Aromatic): Absorptions in the 1600-1650 cm⁻¹ region.

    • C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.

Synthesis and Purification

The synthesis of α,β-unsaturated aromatic acids is well-established in organic chemistry. The Perkin reaction provides a reliable and direct route to the target compound.[8][9] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acid anhydride.[10]

Causality of Experimental Choice: The Perkin reaction is chosen for its operational simplicity and use of readily available starting materials. It directly constructs the α-methyl cinnamic acid framework. The mechanism involves the formation of an enolate from propionic anhydride, which then acts as a nucleophile, attacking the carbonyl of 4-fluorobenzaldehyde. Subsequent dehydration and hydrolysis yield the final product.[11]

Proposed Synthesis Route: Perkin Reaction

The reaction proceeds by condensing 4-fluorobenzaldehyde with propionic anhydride, using potassium propionate as the base catalyst.

Synthesis_Workflow reagents Starting Materials: - 4-Fluorobenzaldehyde - Propionic Anhydride - Potassium Propionate reaction Perkin Reaction (Heat at ~180°C) reagents->reaction workup Reaction Workup 1. Acidification (HCl) 2. Filtration reaction->workup purification Purification (Recrystallization from Ethanol/Water) workup->purification product (E)-3-(4-fluorophenyl) -2-methylprop-2-enoic acid purification->product

Caption: High-level workflow for the synthesis of the title compound via the Perkin reaction.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation of the synthesized product's identity and purity. The following workflow ensures the material meets the standards required for subsequent biological or chemical screening.

Analytical_Workflow cluster_0 Purity & Identity Confirmation TLC 1. Thin-Layer Chromatography (TLC) - Monitor reaction completion - Assess crude purity MP 2. Melting Point Analysis - Compare with literature/analog values TLC->MP Spectroscopy 3. Spectroscopic Analysis - NMR (¹H, ¹³C, ¹⁹F) - IR Spectroscopy - Mass Spectrometry (MS) MP->Spectroscopy Final_Purity 4. Final Purity Assay (HPLC) - Quantify purity (>95% required) Spectroscopy->Final_Purity Pure_Product Verified Pure Compound Final_Purity->Pure_Product Crude_Product Crude Synthesized Product Crude_Product->TLC

Caption: Standard analytical workflow for the validation of synthesized (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

Potential Applications and Biological Significance

While no specific biological activities have been reported for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, the broader class of cinnamic acid derivatives is rich with pharmacological potential. This provides a strong rationale for investigating the title compound in several therapeutic areas.

  • Antimicrobial Activity: Cinnamic acids are known to possess antibacterial and antifungal properties.[2] 4-Methylcinnamic acid, a close structural analog, has been identified as an agent that can overcome antifungal tolerance.[7] This suggests the title compound should be screened against a panel of pathogenic bacteria and fungi.

  • Anti-inflammatory and Antioxidant Activity: Many phenolic compounds, including phenylpropanoids, exhibit potent anti-inflammatory and antioxidant effects.[3][12] These activities are crucial for combating diseases associated with chronic inflammation and oxidative stress. Standard in vitro assays (e.g., DPPH, ABTS for antioxidant; COX/LOX inhibition, nitric oxide production in macrophages for anti-inflammatory) would be highly relevant.

  • Anticancer Activity: Phenolic acids have been associated with potent anticancer abilities in various studies.[1][3] The ability of a compound to induce apoptosis or cell cycle arrest in cancer cell lines is a key indicator of potential as an oncology drug lead.

The structural features of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid make it a compelling candidate for screening in these areas.

Screening_Strategy Compound (E)-3-(4-fluorophenyl) -2-methylprop-2-enoic acid StructuralClass Structural Class: Substituted Cinnamic Acid (Phenylpropanoid) Compound->StructuralClass KnownActivities Known Activities of Analogs: - Antimicrobial [26] - Anti-inflammatory [28] - Antioxidant [5] - Antifungal [25] StructuralClass->KnownActivities informs ProposedScreening Proposed Screening Assays: - Antibacterial/Antifungal Panels - In Vitro Anti-inflammatory Assays - Antioxidant Capacity (DPPH/ABTS) - Cancer Cell Line Proliferation KnownActivities->ProposedScreening justifies

Caption: Logic diagram for the proposed biological screening strategy based on the compound's structural class.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis and analysis. Researchers should adapt these procedures according to available equipment and safety standards.

Protocol: Synthesis via Perkin Reaction
  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 4-fluorobenzaldehyde (1.0 eq), propionic anhydride (2.5 eq), and freshly fused potassium propionate (1.0 eq).

  • Reaction: Heat the mixture in an oil bath at 180-190 °C for 8-10 hours.

  • Workup: Allow the mixture to cool slightly, then pour it into a beaker of water while still warm. Add a solution of sodium carbonate and steam distill to remove any unreacted aldehyde.

  • Isolation: Cool the remaining solution and acidify with concentrated hydrochloric acid until precipitation is complete.

  • Purification: Filter the crude solid product and wash with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60 °C.

Protocol: Analytical Characterization
  • TLC Analysis: Use silica gel plates with a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). Visualize spots under UV light (254 nm). Calculate the Rf value.

  • Melting Point: Determine the melting point of the dried, recrystallized product using a calibrated melting point apparatus.

  • NMR Spectroscopy: Dissolve a sample (~10-20 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

  • IR Spectroscopy: Acquire an IR spectrum of the solid product using a KBr pellet or an ATR accessory.

  • Mass Spectrometry: Analyze the sample using a suitable ionization technique (e.g., ESI-MS) to confirm the molecular weight.

  • HPLC Analysis: Develop an HPLC method (e.g., C18 column, acetonitrile/water gradient with 0.1% formic acid) to determine the final purity of the compound.

Conclusion

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is a compound of significant interest for chemical and pharmaceutical research. Its straightforward synthesis via classic organic reactions like the Perkin condensation makes it highly accessible. Based on the well-documented bioactivities of its structural class, this compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases, inflammation, and oncology. This guide provides the necessary foundational knowledge and actionable protocols to facilitate and accelerate such research.

References

  • 2-METHYLPROP-2-ENOIC ACID | CAS 79-41-4. (n.d.). Matrix Fine Chemicals. Retrieved March 10, 2026, from [Link]

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. (n.d.). Google Patents.
  • Astete, J., et al. (2024). Evaluation of Bioactive Compounds, Antioxidant Capacity, and Anti-Inflammatory Effects of Lipophilic and Hydrophilic Extracts of the Pericarp of Passiflora tripartita var. mollissima at Two Stages of Ripening. PMC. Retrieved March 10, 2026, from [Link]

  • 3-(4-Fluorophenyl)-2-methylacrylic acid | C10H9FO2 | CID 5388694. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Sadiq-ur-Rehman, et al. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. ResearchGate. Retrieved March 10, 2026, from [Link]

  • Osyanin, V. A., et al. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. MDPI. Retrieved March 10, 2026, from [Link]

  • Mocan, A., et al. (2017). Biological Properties of Some Volatile Phenylpropanoids. ResearchGate. Retrieved March 10, 2026, from [Link]

  • methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing. Retrieved March 10, 2026, from [Link]

  • Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. (2025). ijarsct. Retrieved March 10, 2026, from [Link]

  • Sena, J. S., et al. (2024). Antioxidant Activity, Antiproliferative Activity, Antiviral Activity, NO Production Inhibition, and Chemical Composition of Esse. Semantic Scholar. Retrieved March 10, 2026, from [Link]

  • 2-methyl-3-(4-methylphenyl)prop-2-enoic Acid. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

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  • Perkin Reaction Mechanism. (n.d.). BYJU'S. Retrieved March 10, 2026, from [Link]

  • 4-Fluorocinnamic Acid Exporter | Fine Fluorinated Chemical in Bulk. (n.d.). Alchemist-chem. Retrieved March 10, 2026, from [Link]

  • 2-Propenoic acid, 3-(4-fluorophenyl)-, methyl ester. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Perkin Reaction Mechanism. (n.d.). SATHEE. Retrieved March 10, 2026, from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Retrieved March 10, 2026, from [Link]

  • Al-Snafi, A. E. (2018). Chemical composition and antimicrobial, antioxidant, and anti-inflammatory activities of Lepidium sativum seed oil. ScienceOpen. Retrieved March 10, 2026, from [Link]

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An In-depth Technical Guide to (E)-3-(4-Fluorophenyl)-2-methylacrylic acid (CAS 22138-72-3)

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Chemical Entity

As a Senior Application Scientist, it is not uncommon to encounter chemical entities that, despite their intriguing structures, reside in the less-trafficked corridors of chemical literature. (E)-3-(4-Fluorophenyl)-2-methylacrylic acid, identified by CAS number 22138-72-3, is one such molecule. This guide is structured to provide a comprehensive overview of this compound, acknowledging the current limitations in available data. We will begin by dissecting its known chemical identity and properties. Subsequently, we will extrapolate potential synthetic routes and explore hypothetical applications and biological activities by drawing logical parallels from the well-established chemistry of acrylic acids and fluorinated aromatic compounds. This approach is designed to empower researchers with a foundational understanding and to stimulate further investigation into the potential of this unique molecule.

Part 1: Core Chemical Identity and Physicochemical Properties

(E)-3-(4-Fluorophenyl)-2-methylacrylic acid is a fluorinated derivative of acrylic acid. The presence of a fluorine atom on the phenyl ring and the acrylic acid moiety are key structural features that are anticipated to influence its chemical reactivity and biological properties.

Chemical Structure and Nomenclature
  • IUPAC Name: (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid[1][2][3]

  • Synonyms: 3-(4-Fluorophenyl)-2-methylacrylic acid[1]

  • CAS Number: 22138-72-3[1][2][3]

  • Molecular Formula: C₁₀H₉FO₂[1]

  • Molecular Weight: 180.18 g/mol [1]

  • SMILES: C/C(=C\C1=CC=C(F)C=C1)/C(=O)O[3]

Physicochemical Data Summary
PropertyValueSource
Molecular Weight 180.18 g/mol [1]
Molecular Formula C₁₀H₉FO₂[1]
Physical Description Solid (predicted)
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is predicted.
pKa Estimated to be in the range of 4-5 due to the carboxylic acid group.
Spectroscopic Data
  • ¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the fluorine atom), the vinylic proton, the methyl protons, and the acidic proton of the carboxyl group are expected.

  • ¹³C NMR: Resonances for the aromatic carbons (with C-F coupling), the olefinic carbons, the methyl carbon, and the carbonyl carbon of the carboxylic acid would be anticipated.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, C=C stretching of the alkene and aromatic ring, and the C-F stretch are predicted.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 180.06, with fragmentation patterns corresponding to the loss of COOH, and other fragments of the molecule.

Part 2: Synthesis and Reactivity

Detailed, peer-reviewed synthetic procedures specifically for (E)-3-(4-Fluorophenyl)-2-methylacrylic acid are not extensively documented in publicly accessible literature. However, based on established organic chemistry principles for the synthesis of α,β-unsaturated carboxylic acids, a plausible synthetic pathway can be proposed.

Proposed Synthetic Route: The Perkin or Knoevenagel Condensation

A common and effective method for the synthesis of cinnamic acid derivatives is the Perkin or Knoevenagel condensation. This approach would involve the reaction of a 4-fluorobenzaldehyde with a suitable active methylene compound.

Conceptual Workflow for Synthesis:

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Perkin_Condensation Perkin Condensation 4-Fluorobenzaldehyde->Perkin_Condensation Propanoic_anhydride Propanoic anhydride Propanoic_anhydride->Perkin_Condensation Sodium_propanoate Sodium propanoate (Base) Sodium_propanoate->Perkin_Condensation Target_Molecule (E)-3-(4-Fluorophenyl)-2-methylacrylic acid Perkin_Condensation->Target_Molecule

Caption: Proposed synthesis via Perkin condensation.

Step-by-Step Conceptual Protocol:

  • Reactant Mixing: 4-Fluorobenzaldehyde, propanoic anhydride, and a basic catalyst such as sodium propanoate are mixed.

  • Heating: The reaction mixture is heated to a temperature typically in the range of 100-150 °C for several hours.

  • Hydrolysis: The resulting intermediate is hydrolyzed, usually with an aqueous acid, to yield the final carboxylic acid product.

  • Purification: The crude product is then purified, for example, by recrystallization from a suitable solvent.

Causality in Experimental Choices:

  • Choice of Anhydride and Salt: Propanoic anhydride and its corresponding sodium salt are chosen to introduce the methyl-substituted acrylic acid moiety.

  • Role of the Base: The basic catalyst is crucial for the deprotonation of the anhydride, forming a carbanion that acts as the nucleophile in the condensation reaction.

  • Stereoselectivity: The "E" stereoisomer is typically the major product in Perkin condensations due to thermodynamic stability.

Expected Chemical Reactivity

The chemical reactivity of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid is dictated by its functional groups: the carboxylic acid, the carbon-carbon double bond, and the fluorinated aromatic ring.

  • Carboxylic Acid Reactions: It will undergo typical reactions of carboxylic acids, such as esterification, amide formation, and reduction to the corresponding alcohol.

  • Alkene Reactions: The double bond can participate in addition reactions (e.g., hydrogenation, halogenation) and polymerization.

  • Aromatic Ring Reactions: The fluorophenyl group can undergo electrophilic aromatic substitution, with the fluorine atom acting as a deactivating but ortho-, para-directing group.

Part 3: Potential Applications and Biological Activity

While specific biological data for CAS 22138-72-3 is scarce, its structural motifs suggest several areas of potential interest for researchers in drug development. The following are hypothetical applications based on the known activities of similar compounds.

Hypothetical Applications in Drug Discovery

The acrylic acid moiety is a known "warhead" in targeted covalent inhibitors, and fluorinated phenyl groups are common in many pharmaceuticals to enhance metabolic stability and binding affinity.

Potential Signaling Pathway Interactions:

G Target_Molecule (E)-3-(4-Fluorophenyl)-2-methylacrylic acid Kinase Kinase Active Site (e.g., Cysteine residue) Target_Molecule->Kinase Covalent Inhibition Signaling_Pathway Downstream Signaling Pathway Kinase->Signaling_Pathway Blocks Phosphorylation Cellular_Response Modulation of Cellular Response (e.g., Apoptosis, Proliferation) Signaling_Pathway->Cellular_Response

Caption: Hypothetical covalent inhibition of a kinase.

  • Enzyme Inhibition: The α,β-unsaturated carbonyl system can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in the active sites of enzymes. This makes it a candidate for screening against various enzyme targets, particularly in oncology and inflammation.

  • Antimicrobial Agents: Acrylic acid derivatives have been investigated for their antimicrobial properties. The fluorophenyl group could enhance this activity.

  • Polymer Science: As a monomer, it could be used to synthesize novel polymers with specific properties conferred by the fluorinated aromatic group, such as altered hydrophobicity and thermal stability.[4]

Comparison with Methacrylic Acid

It is crucial to distinguish (E)-3-(4-Fluorophenyl)-2-methylacrylic acid from the more common methacrylic acid (CAS 79-41-4). While both are α-methylated acrylic acids, the presence of the 4-fluorophenyl group in the target molecule dramatically alters its properties, making it a significantly different chemical entity with distinct potential applications, particularly in the pharmaceutical and life sciences sectors. Methacrylic acid is primarily used as a monomer in the production of polymers like poly(methyl methacrylate) (PMMA).[4]

Part 4: Experimental Protocols and Future Directions

Given the limited specific data, the following are generalized experimental protocols that would be the logical next steps in characterizing this compound.

Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a framework for assessing the potential of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid as a kinase inhibitor.

  • Compound Preparation: Prepare a stock solution of the compound in DMSO.

  • Kinase Reaction: In a microplate, combine the kinase, a suitable substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the test compound at various concentrations.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Use a suitable detection method (e.g., luminescence-based) to measure the remaining ATP, which is inversely proportional to kinase activity.

  • Data Analysis: Calculate the IC₅₀ value to determine the compound's potency.

Future Research Directions

The field is wide open for the investigation of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid. Key areas for future research include:

  • Definitive Synthesis and Characterization: Development and publication of a robust, high-yield synthesis protocol followed by full spectroscopic characterization.

  • Biological Screening: Comprehensive screening against a panel of biological targets, particularly kinases and other enzymes with reactive cysteine residues.

  • Polymerization Studies: Investigation of its polymerization properties, both as a homopolymer and in co-polymerization with other monomers.

  • Medicinal Chemistry Optimization: If biological activity is identified, a medicinal chemistry program could be initiated to explore structure-activity relationships.

Conclusion

(E)-3-(4-Fluorophenyl)-2-methylacrylic acid (CAS 22138-72-3) represents a chemical entity with untapped potential. Its structure, combining a reactive acrylic acid moiety with a fluorinated aromatic ring, positions it as an intriguing candidate for further research in drug discovery and materials science. This guide has provided a foundational understanding based on available data and chemical principles, with the aim of catalyzing future investigations into this promising molecule.

References

  • Wikipedia. Methacrylic acid. [Link]

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  • ResearchGate. (PDF) Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. [Link]

  • IntechOpen. Properties and Applications of Acrylates. [Link]

  • European Patent Office. PARTICLES FOR ELECTROPHORETIC DISPLAYS - EP 2984114 B1. [Link]

  • ECETOC. Methacrylic Acid - CAS No. 79-41-4. [Link]

  • RSC Publishing. Synthesis of acrylic acid and acrylic esters via oxidation and oxidative alkoxylation of acrolein under mild conditions with selenium-modified microgel catalysts. [Link]

  • MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

  • TIJER.org. STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. [Link]

  • ResearchGate. Spectroscopic and Thermal Investigations on Methyl Methacrylate – co – Methacrylic Acid Copolymer. [Link]

  • SciSpace. Method for synthesizing acrylic acid from acetic acid (2020). [Link]

  • Ataman Kimya. ACRYLIC ACID. [Link]

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Spectroscopic Data and Mechanistic Analysis of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(4-fluorophenyl)-2-methylacrylic acid (also known as α -methyl-4-fluorocinnamic acid), designated by CAS Number 22138-72-3, is a highly valuable fluorinated building block in organic synthesis and medicinal chemistry,[1]. With a molecular formula of C10​H9​FO2​ and a molecular weight of 180.18 g/mol , it serves as a critical intermediate in the development of novel therapeutics, including potent Aldo-Keto Reductase (AKR) 1C3 inhibitors[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Here, we deconstruct the causality behind its stereoselective synthesis, provide a self-validating experimental protocol, and rigorously analyze its spectroscopic signatures (NMR, IR, MS) to empower researchers with actionable, field-proven insights.

Synthesis and Stereochemical Control: The Perkin Condensation

The preparation of α -methylcinnamic acid derivatives is classically achieved via the Perkin condensation. This reaction relies on the base-catalyzed aldol-type condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (propionic anhydride).

Mechanistic Causality

The reaction is governed by thermodynamic control . Following the initial aldol addition, the intermediate undergoes intramolecular acylation to form a transient lactone. The subsequent decarboxylative elimination requires elevated temperatures (130–150 °C) to overcome the activation energy barrier. Because the elimination is reversible and thermodynamically driven, the system overwhelmingly favors the formation of the (E)-isomer . In this conformation, the bulky 4-fluorophenyl ring and the carboxylic acid group are positioned trans to one another, minimizing steric repulsion and maximizing orbital overlap for extended π -conjugation[3],[4].

PerkinMechanism R 4-Fluorobenzaldehyde + Propionic Anhydride E Enolate Formation (Base-Catalyzed) R->E Base (e.g., K2CO3) A Aldol-Type Addition E->A Nucleophilic Attack L Lactone Intermediate (Cyclization) A->L Intramolecular Acylation D Decarboxylative Elimination (Thermodynamic Control) L->D Heat (-CO2) P (E)-3-(4-Fluorophenyl)- 2-methylacrylic acid D->P Stereoselective (E-isomer)

Logical flow of the Perkin condensation mechanism yielding the (E)-isomer.

Spectroscopic Characterization & Signal Causality

A robust analytical pipeline requires cross-referencing multiple spectroscopic modalities. The presence of the fluorine atom ( 19F , spin I=1/2 , 100% natural abundance) provides a built-in validation system via scalar spin-spin coupling ( JCF​ )[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Causality: The most critical diagnostic signal in the 1H NMR spectrum is the vinylic proton ( β -H). In the (E)-isomer, this proton is spatially cis to the carbonyl oxygen. The magnetic anisotropy of the C=O double bond strongly deshields this proton, pushing its chemical shift downfield to ~7.65 ppm. If the (Z)-isomer were present, this proton would appear significantly further upfield (~6.8 ppm) due to the absence of this localized deshielding effect.

13C NMR Causality: The aromatic carbons exhibit distinct doublet splitting patterns due to carbon-fluorine coupling. The magnitude of the coupling constant ( J ) is inversely proportional to the number of bonds separating the nuclei. The ipso-carbon (C-4') shows a massive one-bond coupling ( 1JCF​≈248 Hz), while the ortho, meta, and para carbons show progressively smaller couplings, providing an absolute confirmation of the para-substituted architecture.

Table 1: 1H and 19F NMR Data (400 MHz / 376 MHz, DMSO- d6​ )

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment 1H 12.50Broad singlet-1H −COOH (Carboxylic acid) 1H 7.65Broad singlet / q 4JHH​=1.5 1HVinylic β -H 1H 7.50Doublet of doublets 3JHH​=8.8 , 4JHF​=5.5 2HAromatic H-2', H-6' (meta to F) 1H 7.25Pseudo-triplet 3JHH​≈3JHF​=8.8 2HAromatic H-3', H-5' (ortho to F) 1H 2.05Doublet 4JHH​=1.5 3H α CH3​ (Allylic methyl) 19F -113.5Triplet of triplets 3JFH​=8.8 , 4JFH​=5.5 1FAromatic C−F

Table 2: 13C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Assignment169.5Singlet- C=O (Carbonyl)162.0Doublet 1JCF​=248.0 Ar-C-4' (ipso to F)137.5Singlet-C- β (Vinylic)132.0Doublet 4JCF​=3.0 Ar-C-1' (ipso to alkene)131.8Doublet 3JCF​=8.2 Ar-C-2', C-6' (meta to F)128.5Singlet-C- α (Vinylic)115.6Doublet 2JCF​=21.5 Ar-C-3', C-5' (ortho to F)14.2Singlet- α CH3​

Infrared (IR) and Mass Spectrometry (MS)

The IR spectrum is defined by the α,β -unsaturated carboxylic acid motif. Conjugation with the alkene and the aromatic ring increases the single-bond character of the carbonyl group, lowering its stretching frequency from a typical aliphatic acid (~1710 cm −1 ) to ~1675 cm −1 .

Table 3: IR (ATR) and ESI-MS Data
Analytical MethodKey Signal / ValueInterpretation / Assignment
IR (ATR) 2950–2500 cm −1 Broad O−H stretch (Hydrogen-bonded dimer)[3]
IR (ATR) 1675 cm −1 Conjugated C=O stretch
IR (ATR) 1620 cm −1 C=C alkene stretch
IR (ATR) 1225 cm −1 C−F stretch
ESI-MS (Negative) m/z 179.05 [M−H]− (Calculated exact mass for C10​H8​FO2​ : 179.0506)

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and trustworthiness, the following protocol incorporates in-line validation steps.

Step 1: Reaction Setup

  • In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 equiv) and propionic anhydride (1.6 equiv).

  • Slowly add anhydrous potassium carbonate ( K2​CO3​ , 1.2 equiv) at 0 °C. Causality: The mild base initiates the formation of the propionic anhydride enolate without triggering aggressive side reactions.

Step 2: Reflux and Condensation

  • Heat the reaction mixture to 140 °C (reflux) under an inert atmosphere for 12–16 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The product spot will be highly UV-active due to the extended conjugated system.

Step 3: Aqueous Workup and Hydrolysis

  • Cool the mixture to room temperature using an ice bath.

  • Add distilled water and solid Na2​CO3​ until the mixture is basic (pH ~9). Causality: This hydrolyzes unreacted anhydride and converts the product into its highly water-soluble sodium carboxylate salt, leaving organic impurities in suspension.

  • Filter the mixture to remove insoluble byproducts.

Step 4: Acidification and Isolation

  • Slowly acidify the aqueous filtrate with concentrated HCl until the pH drops below 3.0.

  • Causality: Protonation of the carboxylate salt drastically reduces its aqueous solubility, triggering the immediate precipitation of 3-(4-fluorophenyl)-2-methylacrylic acid as a solid.

  • Collect the precipitate via vacuum filtration and wash with cold water.

Step 5: Recrystallization

  • Recrystallize the crude product from an ethanol/water mixture.

  • Validation: The pure (E)-isomer will form distinct, yellowish-white crystals. A sharp melting point confirms isomeric purity, as E/Z mixtures exhibit broad, depressed melting ranges.

ExperimentalWorkflow S1 Reaction Setup Mix Reagents & Base S2 Reflux 130-150°C for 12-24h S1->S2 S3 Aqueous Workup Neutralize & Extract S2->S3 S4 Acidification Precipitate Product (pH < 3) S3->S4 S5 Recrystallization Purify (E)-Isomer S4->S5 S6 Spectroscopic Validation NMR, IR, MS S5->S6

Step-by-step experimental and analytical workflow for synthesis and validation.

References

1. Title: (E)-3-(4-Fluorophenyl)-2-methylacrylic acid - Sigma-Aldrich Source: sigmaaldrich.com URL:

2.[1] Title: 22138-72-3 | (E)-3-(4-Fluorophenyl)-2-methylacrylic acid - ChemScene Source: chemscene.com URL: 1

3.[5] Title: 3-(4-fluorophenyl)-2-methylacrylic acid - CAS号22138-72-3 - 摩熵化学 Source: molaid.com URL: 5

4. Title: alpha-Methylcinnamic acid | 1199-77-5 - ChemicalBook Source: chemicalbook.com URL:

5.[3] Title: Structural features of pyridylcinnamic acid dimers and their extended hydrogen-bonded aggregations Source: researchgate.net URL: 3

6.[2] Title: Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors Source: researchgate.net URL: 2

7.[4] Title: alpha-Methylcinnamic Acid | High-Purity Reagent - Benchchem Source: benchchem.com URL: 4

Sources

3-(4-Fluorophenyl)-2-methylacrylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Whitepaper: Physicochemical Profiling and Synthetic Workflows of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Executive Summary

(E)-3-(4-Fluorophenyl)-2-methylacrylic acid is a critical fluorinated building block utilized extensively in advanced organic synthesis and active pharmaceutical ingredient (API) development. This technical guide provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, and downstream applications, specifically focusing on its role as a precursor in the production of anti-inflammatory and anti-cancer sulindac analogs.

Physicochemical Profiling & Molecular Identity

Understanding the baseline physicochemical properties of 3-(4-Fluorophenyl)-2-methylacrylic acid is essential for predicting its reactivity and solubility during synthetic workflows. The presence of the para-fluoro substitution on the phenyl ring strongly influences the electron density of the conjugated α,β -unsaturated system, enhancing its susceptibility to specific nucleophilic and reduction reactions.

PropertyValue
Chemical Name (E)-3-(4-Fluorophenyl)-2-methylacrylic acid
CAS Number 22138-72-3
Molecular Formula C10H9FO2
Molecular Weight 180.18 g/mol
SMILES O=C(O)/C(C)=C/C1=CC=C(F)C=C1
Topological Polar Surface Area (TPSA) 37.3 Ų
LogP (Predicted) 2.31

Data aggregated from standardized chemical catalogs such as [1] and [2].

Mechanistic Synthesis via Perkin Condensation

Causality in Experimental Design: The synthesis of 3-(4-fluorophenyl)-2-methylacrylic acid is most efficiently achieved via a modified Perkin condensation, a methodology heavily utilized in the synthesis of[3]. This route is selected over the Knoevenagel condensation because propionic anhydride can serve a dual purpose as both the enolizable reactant and the bulk solvent. This maximizes atom economy and suppresses cross-reactivity. The use of a base catalyst (such as potassium carbonate or sodium propionate) is critical; it drives the initial deprotonation of propionic anhydride to form the reactive enolate species, which subsequently attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde[3].

PerkinReaction A 4-Fluorobenzaldehyde (Electrophile) E Aldol-Type Adduct A->E Nucleophilic Attack B Propionic Anhydride (Solvent & Reactant) D Enolate Intermediate B->D Deprotonation C Base Catalyst (e.g., K2CO3) C->D Deprotonation D->E Addition F (E)-3-(4-Fluorophenyl)- 2-methylacrylic acid E->F Dehydration & Hydrolysis (Heat, H2O/HCl)

Fig 1. Mechanistic pathway of the Perkin condensation yielding 3-(4-Fluorophenyl)-2-methylacrylic acid.

Self-Validating Experimental Protocol:

  • Reactor Charging: To a dry, round-bottom flask equipped with a reflux condenser, add 1.0 equivalent of 4-fluorobenzaldehyde.

  • Solvent/Reagent Addition: Add 3.0 to 5.0 equivalents of propionic anhydride. Rationale: The excess anhydride ensures complete solvation and drives the equilibrium toward the aldol adduct.

  • Catalyst Introduction: Introduce 1.2 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) or sodium propionate.

  • Thermal Activation: Heat the mixture to reflux (approx. 130–150 °C) under a nitrogen atmosphere for 12–16 hours. Rationale: The elevated temperature is required to overcome the activation energy barrier for the final dehydration step that forms the (E)-alkene.

  • Hydrolytic Quench: Cool the mixture to 80 °C and slowly add distilled water. Rationale: Water hydrolyzes the unreacted propionic anhydride into water-soluble propionic acid, acting as an in-situ purification mechanism.

  • Acidification and Precipitation: Acidify the aqueous mixture with 2M HCl until pH 2 is reached. The target compound, being highly lipophilic (LogP ~2.31)[1], will precipitate as a crude solid.

  • Isolation: Filter the solid, wash with cold water, and recrystallize from an ethanol/water gradient to yield the pure (E)-isomer.

Downstream API Applications: Sulindac Analogs

3-(4-Fluorophenyl)-2-methylacrylic acid is not typically an end-product; it is a highly valued precursor in medicinal chemistry. Its most prominent industrial application is in the synthesis of fluorinated indene derivatives, which are core scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) and novel anti-cancer sulindac analogs[3].

Causality in the API Workflow: The presence of the α,β -unsaturated double bond allows for selective catalytic reduction without defluorinating the aromatic ring. Once reduced, the resulting propionic acid derivative is perfectly positioned for an intramolecular Friedel-Crafts acylation, effectively "closing the ring" to form a bicyclic indanone structure[3].

APIWorkflow S1 3-(4-Fluorophenyl)- 2-methylacrylic acid S2 3-(4-Fluorophenyl)- 2-methylpropionic acid S1->S2 Catalytic Hydrogenation (Pd/C, H2) S3 6-Fluoro-2-methylindanone S2->S3 Intramolecular Acylation (Polyphosphoric Acid) S4 Sulindac Analogs (APIs) S3->S4 Reformatsky Reaction & Elimination

Fig 2. Downstream synthesis workflow of Sulindac analogs from the fluorinated acrylic acid precursor.

Workflow Steps:

  • Catalytic Hydrogenation: The acrylic acid is dissolved in ethanol and subjected to H2​ gas over a 5–20% Palladium on Carbon (Pd/C) catalyst. This selectively reduces the alkene to yield 3-(4-fluorophenyl)-2-methylpropionic acid[3].

  • Cyclization: The propionic acid intermediate is heated in the presence of polyphosphoric acid (PPA). PPA acts as both a solvent and a strong dehydrating acid, driving an intramolecular Friedel-Crafts acylation to produce 6-fluoro-2-methylindanone[3].

  • Reformatsky Reaction: The indanone is reacted with a halogenated acetate in the presence of activated zinc, followed by acid-catalyzed elimination, to yield 5-fluoro-2-methyl-3-indeneacetic acid—the direct precursor to sulindac analogs[3].

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 3-(4-fluorophenyl)-2-methylacrylic acid before downstream API integration, orthogonal analytical validation is strictly required:

  • High-Performance Liquid Chromatography (HPLC): Utilized to confirm a purity of 97%, ensuring no residual 4-fluorobenzaldehyde or propionic acid remains[1].

  • Nuclear Magnetic Resonance (NMR):

    • 1 H-NMR: Critical for validating the (E)-stereochemistry. The vinylic proton typically presents a distinct chemical shift (around 7.5–7.8 ppm), while the allylic methyl group appears near 2.0–2.1 ppm.

    • 19 F-NMR: Confirms the integrity of the carbon-fluorine bond, with a characteristic peak expected in the -110 to -115 ppm range.

References

  • Title: Synthesis method and application of intermediate of sulindac analogue (Patent CN102030642A)

Sources

IUPAC name of 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic Acid

Introduction

(E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid belongs to the class of α,β-unsaturated carboxylic acids, a group of compounds that are foundational building blocks in organic synthesis and materials science. The structure integrates three key functional motifs: a carboxylic acid, an alkene, and a fluorinated aromatic ring. The presence of the methyl group at the α-position designates it as a methacrylic acid derivative. This specific combination of features makes it a molecule of significant interest for researchers in drug development and polymer chemistry. The fluorophenyl group can modulate physicochemical properties such as lipophilicity and metabolic stability in bioactive molecules, while the reactive acrylic acid moiety serves as a versatile handle for polymerization and other chemical transformations. This guide provides a comprehensive technical overview of its nomenclature, synthesis, characterization, and potential applications, framed from the perspective of a senior application scientist.

Part 1: Nomenclature and Structural Analysis

A precise understanding of a molecule's structure, including its stereochemistry, is paramount for reproducibility and unambiguous communication in scientific research.

IUPAC Nomenclature

The systematic and unequivocal name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid .[1][2] The common name, 3-(4-Fluorophenyl)-2-methylacrylic acid, while frequently used, lacks stereochemical detail. The parent chain is the three-carbon prop-2-enoic acid. It is substituted with a methyl group at position 2 and a 4-fluorophenyl group at position 3.

Stereochemistry: The (E/Z) Designation

The presence of a double bond restricts free rotation, giving rise to geometric isomerism.[3] The (E/Z) system is used to assign the absolute configuration of the substituents around the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules.[4]

Assigning CIP Priorities:

  • At the C2 carbon: The two substituents are a carboxylic acid group (-COOH) and a methyl group (-CH₃). Comparing the atoms directly attached to C2, Oxygen (atomic number 8) has a higher priority than Carbon (atomic number 6). Therefore, -COOH is priority #1 and -CH₃ is priority #2.

  • At the C3 carbon: The two substituents are a 4-fluorophenyl group and a hydrogen atom (-H). Carbon (atomic number 6) has a higher priority than Hydrogen (atomic number 1). Therefore, the 4-fluorophenyl group is priority #1 and -H is priority #2.

The highest priority groups (-COOH and the 4-fluorophenyl ring) are on opposite sides of the double bond. The German word for opposite is entgegen, leading to the designation (E) .[3][4]

E_isomer_assignment C2 C C3 C C2->C3 COOH -COOH (Priority 1) C2->COOH CH3 -CH3 (Priority 2) C2->CH3 PhF 4-Fluorophenyl (Priority 1) C3->PhF H -H (Priority 2) C3->H caption (E) Isomer: High priority groups are on opposite sides.

Caption: Cahn-Ingold-Prelog priority assignment for (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

Part 2: Physicochemical and Safety Data

Core Properties

The fundamental properties of the compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical interpretation.

PropertyValueReference
IUPAC Name (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid[1][2]
CAS Number 22138-72-3[2][5]
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.17 g/mol [1][5]
Appearance White to off-white powder or crystals
InChI Key AQQMERSMRLTKCK-VOTSOKGWSA-N[2]
Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound must be handled with appropriate precautions.

  • GHS Hazard Classification:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • Engineering Controls: Handle within a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.

    • Handling: Avoid generating dust. Use appropriate tools for weighing and transfer. Ensure clear labeling and secure storage.

Part 3: Synthesis Protocol via Knoevenagel-Doebner Condensation

Theoretical Background

The synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid is efficiently achieved via the Knoevenagel-Doebner condensation . This reaction is a modification of the classic Knoevenagel condensation and is particularly suited for synthesizing α,β-unsaturated carboxylic acids.[6] The reaction involves the condensation of an aldehyde (4-fluorobenzaldehyde) with a compound containing an active methylene group (methylmalonic acid), catalyzed by a weak base like piperidine.[7][8]

  • Causality of Reagent Choice:

    • Methylmalonic Acid: Serves as the carbanion precursor. Unlike malonic ester, its use leads directly to the desired carboxylic acid after a spontaneous decarboxylation step, making the process more atom-economical.

    • 4-Fluorobenzaldehyde: The electrophilic partner in the condensation.

    • Piperidine: A secondary amine that acts as an effective base to deprotonate methylmalonic acid, forming the nucleophilic enolate.[9]

    • Pyridine: Often used as the solvent. Its high boiling point allows the reaction to be conducted at elevated temperatures to drive the dehydration and decarboxylation steps, and it also acts as a weak base.[8]

    • Acidic Work-up (HCl): The reaction yields the carboxylate salt of the product. Acidification is required to protonate the carboxylate, which decreases its water solubility and causes the final product to precipitate, facilitating its isolation.[6]

Experimental Workflow

synthesis_workflow start Start reagents 1. Combine Reactants (4-Fluorobenzaldehyde, Methylmalonic Acid, Pyridine, Piperidine) start->reagents reflux 2. Heat to Reflux (e.g., 2-4 hours) reagents->reflux cool 3. Cool Reaction Mixture to Room Temperature reflux->cool workup 4. Quench in Ice/HCl Solution cool->workup precipitate 5. Product Precipitation workup->precipitate isolate 6. Isolate by Vacuum Filtration precipitate->isolate wash 7. Wash with Cold Water isolate->wash purify 8. Recrystallize (e.g., from Ethanol) wash->purify dry 9. Dry Under Vacuum purify->dry end Final Product dry->end

Caption: Workflow for the synthesis of (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid.

Detailed Step-by-Step Protocol

This protocol is adapted from a validated procedure for a structurally analogous compound.[8]

  • Reagents and Equipment:

    • 4-Fluorobenzaldehyde

    • Methylmalonic acid

    • Pyridine (solvent)

    • Piperidine (catalyst)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol (for recrystallization)

    • Round-bottom flask with reflux condenser and magnetic stir bar

    • Heating mantle

    • Büchner funnel and vacuum flask

    • Standard laboratory glassware

  • Procedure:

    • Reaction Setup: In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), methylmalonic acid (2.0 eq), and pyridine. Stir until all solids dissolve.

    • Catalyst Addition: Add piperidine (2.0 eq) to the mixture.

    • Condensation: Heat the reaction mixture under reflux using a heating mantle for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl.

    • Precipitation: Slowly pour the cooled reaction mixture into the ice/HCl slurry with vigorous stirring. A precipitate of the crude product will form.

    • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake thoroughly with ice-cold water to remove residual pyridine and other water-soluble impurities.

    • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid.

    • Drying: Dry the purified crystals under vacuum.

Part 4: Analytical Characterization

Structural confirmation and purity assessment are critical validation steps. The following spectroscopic signatures are expected for the title compound.

TechniqueExpected Characteristics
¹H NMR ~12-13 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~7.7 ppm: Singlet, 1H (vinylic proton, =CH-). ~7.2-7.6 ppm: Multiplets, 4H (aromatic protons). ~2.1 ppm: Singlet, 3H (methyl protons, -CH₃).
¹³C NMR ~170 ppm: Carbonyl carbon (-COOH). ~125-145 ppm: Aromatic and vinylic carbons. ~115 ppm: Aromatic C-F carbons. ~15 ppm: Methyl carbon (-CH₃).
IR (cm⁻¹) 2500-3300: Very broad O-H stretch (carboxylic acid). ~1680: Strong C=O stretch (conjugated acid). ~1630: C=C stretch. ~1220: Strong C-F stretch.
Mass Spec (MS) [M+H]⁺: Expected at m/z 181.06. [M-H]⁻: Expected at m/z 179.05.

Part 5: Applications in Research and Development

Monomer for pH-Responsive Polymers

Methacrylic acid and its derivatives are cornerstone monomers for the synthesis of "smart" polymers, particularly pH-responsive hydrogels.[10][11] These materials can undergo significant volume changes in response to shifts in environmental pH.

  • Mechanism of Action: The carboxylic acid group has a pKa value. At a pH below its pKa, the group is protonated (-COOH) and relatively hydrophobic, causing the polymer network to remain collapsed. At a pH above its pKa, the group deprotonates to form a carboxylate anion (-COO⁻). The resulting electrostatic repulsion between these negative charges along the polymer backbone forces the network to expand and swell with water.[12] This reversible behavior makes these polymers ideal for targeted drug delivery, particularly for enteric coating, where the drug is protected from the acidic environment of the stomach and released in the more neutral pH of the intestines.[13]

pH_response cluster_low_ph Low pH (e.g., Stomach) cluster_high_ph High pH (e.g., Intestine) low_ph Collapsed State -COOH (Protonated) Drug is Protected high_ph Swollen State -COO- (Deprotonated) Drug is Released low_ph->high_ph pH Increase high_ph->low_ph pH Decrease

Caption: pH-responsive behavior of a poly(methacrylic acid)-based hydrogel for drug delivery.

Intermediate in Medicinal Chemistry

The molecular scaffold of 3-(4-Fluorophenyl)-2-methylacrylic acid is a valuable synthon for constructing more complex bioactive molecules. The fluorophenyl moiety is a common feature in many modern pharmaceuticals, enhancing metabolic stability and receptor binding affinity. For instance, a structurally related indole derivative serves as a key intermediate in the synthesis of fluvastatin, a cholesterol-lowering drug.[14] The acrylic acid portion can be readily converted into esters, amides, or other functional groups, providing a versatile platform for library synthesis in drug discovery campaigns.

Conclusion

(E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid is a well-defined chemical entity with significant potential for both materials and life sciences. Its synthesis via the robust Knoevenagel-Doebner condensation is straightforward and high-yielding. Its true value lies in its dual functionality: the fluorophenyl group offers a means to tune molecular properties for pharmaceutical applications, while the methacrylic acid backbone provides a polymerizable handle for the creation of advanced, stimuli-responsive materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their development programs.

References

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  • Lazarova, R., et al. (2024). Agar Graft Modification with Acrylic and Methacrylic Acid for the Preparation of pH-Sensitive Nanogels for 5-Fluorouracil Delivery. PMC. [Link]

  • Maciejewska, G., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. Molecules. [Link]

  • Aydin, O., et al. (2022). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. DergiPark. [Link]

  • Ugrinović, V., et al. (2023). Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. TechnoRep. [Link]

  • Rebouh, S., et al. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. ResearchGate. [Link]

  • Kalalbandi, V. & Seetharamappa, J. (2013). Synthesis, Characterization, Crystal Studies of (E)-3-(3-(4-Fluorophenyl)-1-isopropyl-1H-indol-2-yl) Acrylaldehyde. Crystal Structure Theory and Applications. [Link]

  • Muhammad, N., et al. (2008). 3-(4-Chlorophenyl)-2-methylacrylic acid. Acta Crystallographica Section E. [Link]

  • Hirao, A., et al. (2005). New polymeric architectures with (meth)acrylic acid segments. Universität Bayreuth. [Link]

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An In-depth Technical Guide to the Physical and Chemical Properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the known physical and chemical properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, a substituted cinnamic acid derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both established data and detailed protocols for the experimental determination of key characteristics.

Molecular Structure and Identification

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is an α,β-unsaturated carboxylic acid. The presence of the fluorophenyl group, the methyl substituent on the alkene, and the carboxylic acid functionality dictates its chemical behavior and physical properties.

Molecular Structure Diagram

Caption: 2D structure of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid.

Nomenclature and Identifiers
IdentifierValue
IUPAC Name (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid[1]
Molecular Formula C10H9FO2[1]
CAS Number 22138-72-3; 210110-49-9[1]
Canonical SMILES CC(=CC1=CC=C(C=C1)F)C(=O)O[1]
InChI InChI=1S/C10H9FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)/b7-6+[1]

Physicochemical Properties

The following table summarizes the key computed and experimental physicochemical properties of the title compound.

PropertyValueSource
Molecular Weight 180.17 g/mol PubChem[1]
XLogP3 2.3PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 2PubChem (Computed)[1]
Topological Polar Surface Area 37.3 ŲPubChem (Computed)[1]
Appearance White to off-white crystalline solid (predicted based on similar compounds)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Sparingly soluble in water; soluble in polar organic solvents (predicted)General knowledge
pKa Not available

Synthesis and Reactivity

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, as a derivative of cinnamic acid, can be synthesized through various established organic reactions. The reactivity of this molecule is primarily dictated by the carboxylic acid group, the carbon-carbon double bond, and the fluorophenyl ring.

Synthetic Routes

A common and effective method for the synthesis of such compounds is the Perkin reaction or the Knoevenagel condensation .

Perkin Reaction Workflow

Perkin_Reaction A 4-Fluorobenzaldehyde D Intermediate A->D B Propanoic anhydride B->D C Sodium propanoate C->D Base catalyst E (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid D->E Hydrolysis

Caption: Simplified workflow of the Perkin reaction for synthesis.

The Perkin reaction involves the condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (propanoic anhydride) in the presence of the sodium salt of the carboxylic acid (sodium propanoate) as a weak base.[2][3][4][5] This reaction generally yields the α,β-unsaturated carboxylic acid upon acidic workup.

Chemical Reactivity
  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

  • Alkenyl Group: The carbon-carbon double bond is susceptible to addition reactions, including hydrogenation, halogenation, and epoxidation. Its conjugation with the aromatic ring and the carbonyl group influences its reactivity.

  • Aromatic Ring: The fluorine substituent on the phenyl ring is a deactivating but ortho-, para-directing group for electrophilic aromatic substitution.

Experimental Protocols for Property Determination

To ascertain the missing physical and chemical properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, the following experimental protocols are recommended.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. Differential Scanning Calorimetry (DSC) provides a precise determination of the melting temperature and the enthalpy of fusion.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the DSC thermogram.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of the synthesized compound.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_IR Infrared Spectroscopy A ¹H NMR E Structural Confirmation A->E B ¹³C NMR B->E C High-Resolution MS (HRMS) C->E D FT-IR D->E

Caption: Workflow for the spectroscopic analysis and structural confirmation.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR Spectroscopy: This technique provides information about the number, environment, and connectivity of protons in the molecule.

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

    • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Expected Signals:

      • A singlet for the methyl protons.

      • A singlet or a narrow multiplet for the vinylic proton.

      • Multiplets in the aromatic region for the protons of the 4-fluorophenyl group.

      • A broad singlet for the carboxylic acid proton, which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule.

    • Sample Preparation: Use the same sample as for ¹H NMR.

    • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Distinct signals for each unique carbon atom, including the carbonyl carbon, the olefinic carbons, the aromatic carbons, and the methyl carbon.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Principle: FT-IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • Methodology:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disc. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

    • Expected Characteristic Absorptions:

      • A broad O-H stretch from the carboxylic acid at approximately 3300-2500 cm⁻¹.

      • A strong C=O stretch from the carboxylic acid at approximately 1700-1680 cm⁻¹.

      • C=C stretching vibrations for the alkene and aromatic ring in the 1650-1450 cm⁻¹ region.

      • A C-F stretch at approximately 1250-1150 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

  • Principle: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Methodology:

    • Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

    • Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

    • Data Acquisition: Acquire the mass spectrum.

    • Expected Result: The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]+ or [M-H]⁻) that corresponds to the exact mass of C10H9FO2.

Safety and Handling

Based on data for similar compounds, (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has summarized the available information on the physical and chemical properties of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid and provided detailed protocols for the experimental determination of its key characteristics. The structural features of this molecule, including the fluorophenyl group and the α,β-unsaturated carboxylic acid moiety, make it a compound of significant interest for further investigation and application in various scientific fields.

References

  • PubChem. (n.d.). methyl (2E)-3-(4-fluorophenyl)prop-2-enoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PROP-2-ENOIC ACID. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. Retrieved from [Link]

  • MDPI. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]

  • Scribd. (n.d.). Perkin Reaction Mechanism Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

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Discovery and history of 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-(4-Fluorophenyl)-2-methylacrylic acid

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2-methylacrylic acid, a fluorinated carboxylic acid of significant interest in synthetic and medicinal chemistry. The document delves into the historical context of its development, rooted in the broader history of acrylic polymers and the strategic incorporation of fluorine in bioactive molecules. Detailed synthetic protocols, physicochemical properties, and key applications as a versatile chemical intermediate are presented. This guide is intended for researchers, chemists, and professionals in drug discovery and materials science, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction and Historical Context

3-(4-Fluorophenyl)-2-methylacrylic acid (IUPAC name: (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid) belongs to the class of α,β-unsaturated carboxylic acids. Its structure, featuring a fluorophenyl group attached to a methacrylic acid backbone, makes it a valuable building block in organic synthesis. While a singular "discovery" event for this specific molecule is not prominently documented, its emergence can be understood as a logical progression at the intersection of several key areas of chemical research.

The Genesis of Acrylic and Methacrylic Chemistry

The foundational chemistry of acrylates dates back to the 19th century. Acrylic acid was first identified in 1843, followed by the discovery of methacrylic acid in 1865. These unsaturated carboxylic acids and their esters became cornerstones of polymer chemistry, leading to the industrial production of polymethyl methacrylate (PMMA), or acrylic glass, in 1928. The versatility and reactivity of the acrylic scaffold established it as a fundamental unit in materials science and organic synthesis.

The Fluorine Revolution in Life Sciences

The introduction of fluorine into organic molecules marked a transformative moment in medicinal chemistry. Beginning in the mid-20th century, researchers recognized that the unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—could be leveraged to profoundly alter the biological profile of a compound. Fluorination can enhance metabolic stability, improve binding affinity, and modify lipophilicity, making it a powerful strategy in drug design. This led to a systematic exploration of fluorinated analogs of known chemical scaffolds.

The synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid is a direct outcome of these parallel developments. It represents the deliberate combination of a classic, reactive chemical motif (methacrylic acid) with a strategically placed fluorine atom to create a novel intermediate for further chemical elaboration, particularly in the search for new therapeutic agents.

Synthesis and Mechanism

The synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid is typically achieved through condensation reactions that form the characteristic carbon-carbon double bond. A common and efficient method is a variation of the Perkin or Knoevenagel condensation.

General Synthetic Pathway: Perkin-type Condensation

This pathway involves the reaction of an aromatic aldehyde with an acid anhydride and its corresponding carboxylate salt. For the target molecule, the reactants are 4-fluorobenzaldehyde and propanoic anhydride, with a basic catalyst like sodium or potassium propionate.

The reaction proceeds through the following key steps:

  • Enolate Formation: The basic catalyst (propionate) deprotonates the α-carbon of propanoic anhydride, forming an enolate.

  • Aldol Addition: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

  • Dehydration: The resulting aldol addition product undergoes dehydration (elimination of a water molecule) under the reaction conditions to form the α,β-unsaturated double bond.

  • Hydrolysis: The final anhydride intermediate is hydrolyzed to yield the desired carboxylic acid product, 3-(4-Fluorophenyl)-2-methylacrylic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Final Product R1 4-Fluorobenzaldehyde P1 Perkin Condensation R1->P1 R2 Propanoic Anhydride R2->P1 R3 Sodium Propionate (Catalyst) R3->P1 catalysis P2 Hydrolysis P1->P2 Intermediate FP 3-(4-Fluorophenyl)-2-methylacrylic acid P2->FP

Caption: Synthetic workflow for 3-(4-Fluorophenyl)-2-methylacrylic acid.

Experimental Protocol: Laboratory Scale Synthesis

The following protocol is a representative procedure for the synthesis of substituted cinnamic acids adapted for this specific target.

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-fluorobenzaldehyde (1.0 eq), propanoic anhydride (1.5 eq), and anhydrous sodium propionate (1.0 eq).

  • Reaction: Heat the mixture in an oil bath to 140-160°C with continuous stirring for 5-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, add a 10% aqueous sodium carbonate solution to the reaction mixture and heat to dissolve the solids.

  • Purification: Filter the hot solution to remove any insoluble resinous byproducts. Acidify the clear filtrate with concentrated hydrochloric acid (HCl) until precipitation is complete (pH ~2).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • Recrystallization: Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Physicochemical Properties and Characterization

The identity and purity of synthesized 3-(4-Fluorophenyl)-2-methylacrylic acid are confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Its physical properties are summarized below.

PropertyValueSource
IUPAC Name (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acidPubChem
CAS Number 22138-72-3Fluorochem
Molecular Formula C₁₀H₉FO₂PubChem
Molecular Weight 180.18 g/mol PubChem
Appearance White to off-white solid/powderCommercial Catalogs
Purity ≥97% (Typical)Fluorochem
Melting Point Data not consistently reported-
LogP 2.67Fluorochem

Note: Physical properties like melting point can vary slightly based on purity and crystalline form.

Applications and Significance in Chemical Synthesis

3-(4-Fluorophenyl)-2-methylacrylic acid is not typically an end-product but rather a highly valuable and versatile intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds of interest in drug discovery.

Precursor for Heterocyclic Scaffolds

The carboxylic acid and the activated double bond provide two reactive centers for cyclization and addition reactions. It serves as a key starting material for the synthesis of various pharmacologically relevant scaffolds. The closely related precursor, ethyl 2-cyano-3-(4-fluorophenyl)acrylate, is used to construct a variety of heterocycles, indicating a similar utility for the title compound.

  • Pyrazoles: Reaction with hydrazine derivatives can lead to the formation of pyrazole rings, which are core structures in many anti-inflammatory and kinase inhibitor drugs.

  • Pyridines/Pyrimidines: Condensation reactions with amidines or other 1,3-dicarbonyl equivalents can be used to construct substituted pyridine and pyrimidine rings, which are prevalent in a vast number of pharmaceuticals.

  • Other Heterocycles: The reactive nature of the α,β-unsaturated system allows for Michael additions and other annulation strategies to build diverse and complex molecular architectures.

Applications_Diagram cluster_scaffolds Potential Heterocyclic Products cluster_apps Target Areas Start 3-(4-Fluorophenyl)- 2-methylacrylic acid Pyrazole Fluorinated Pyrazoles Start->Pyrazole + Hydrazine Pyridine Fluorinated Pyridines Start->Pyridine + Amidine deriv. Other Other Complex Heterocycles Start->Other Cycloadditions Kinase Kinase Inhibitors Pyrazole->Kinase Anticancer Anticancer Agents Pyridine->Anticancer AntiInflam Anti-Inflammatory Other->AntiInflam

Caption: Role as a precursor to bioactive heterocyclic scaffolds.

Monomer in Polymer Science

Fluorinated acrylates and methacrylates are important monomers for creating specialty polymers. The incorporation of fluorine imparts unique properties such as low surface energy (hydrophobicity and oleophobicity), high thermal stability, and chemical resistance. While not its primary application, 3-(4-Fluorophenyl)-2-methylacrylic acid could potentially be polymerized or copolymerized to create fluoropolymers with tailored properties for advanced coatings, low-refractive-index materials, or biomedical devices.

Safety and Handling

As with any laboratory chemical, 3-(4-Fluorophenyl)-2-methylacrylic acid should be handled with appropriate care in a well-ventilated area, using personal protective equipment (PPE).

  • GHS Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

The history of 3-(4-Fluorophenyl)-2-methylacrylic acid is intrinsically linked to the evolution of both polymer chemistry and modern medicinal chemistry. While not a household name, its synthesis represents a deliberate and strategic design of a chemical building block. Its straightforward synthesis via classical condensation reactions, combined with its reactive functional groups, makes it a valuable intermediate for researchers. Its primary significance lies in its role as a precursor for generating libraries of complex, fluorinated heterocyclic compounds, which are essential for the discovery and development of new therapeutic agents and advanced materials. This guide has provided a technical foundation for understanding its synthesis, properties, and critical role in the landscape of chemical research.

References

  • PubChem. 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. [Link]

  • Astuti, P., et al. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Indonesian Journal of Chemistry and Environment. [Link]

  • Amsaraj, A., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Orbital: The Electronic Journal of Chemistry. [Link]

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid from 4-fluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Fluorophenyl)-2-methylacrylic acid is a valuable carboxylic acid derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The presence of the fluorophenyl group makes it a precursor for molecules with enhanced metabolic stability and binding affinity, properties highly sought after in drug development. This guide provides a comprehensive examination of its synthesis from 4-fluorobenzaldehyde, focusing on the robust and historically significant Perkin reaction. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome, tailored for researchers and professionals in organic synthesis and drug development.

Strategic Approaches to Synthesis

The formation of an α,β-unsaturated carboxylic acid from an aldehyde is a cornerstone transformation in organic chemistry. For the specific synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid, several classical methods are viable.

  • Perkin Reaction : This reaction directly condenses an aromatic aldehyde with an acid anhydride using the alkali salt of the acid as a base catalyst.[1][2][3] For this synthesis, the reaction of 4-fluorobenzaldehyde with propanoic anhydride in the presence of sodium or potassium propionate offers a direct and efficient route.[2][3]

  • Knoevenagel Condensation : This method involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[4][5][6] Subsequent hydrolysis and decarboxylation would be required to yield the final product. The Doebner modification, which uses pyridine and a carboxylic acid like malonic acid, is a well-known variant.[6]

  • Wittig and Horner-Wadsworth-Emmons (HWE) Reactions : These olefination reactions use phosphorus ylides or phosphonate carbanions to convert aldehydes into alkenes with high stereoselectivity.[7][8][9] One could react 4-fluorobenzaldehyde with a reagent like triethyl phosphonopropionate followed by hydrolysis of the resulting ester.

While each method has its merits, the Perkin reaction is selected for this in-depth guide due to its operational simplicity, use of readily available reagents, and direct conversion to the desired carboxylic acid without requiring a separate hydrolysis step.

The Perkin Reaction: A Detailed Examination

The Perkin reaction provides a direct pathway to α,β-unsaturated aromatic acids by condensing an aromatic aldehyde with an acid anhydride.[2][10]

Mechanistic Insights

The reaction is catalyzed by a weak base, typically the alkali salt of the acid corresponding to the anhydride.[1] The mechanism proceeds through several key steps:

  • Enolate Formation : The base (propionate anion) abstracts an acidic α-proton from the propanoic anhydride to form a reactive enolate intermediate.[1][11]

  • Aldol-Type Addition : The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This step forms a tetrahedral alkoxide intermediate.[1][3]

  • Acyl Transfer and Dehydration : The alkoxide undergoes an intramolecular acyl transfer, followed by the elimination of a water molecule to form an unsaturated mixed anhydride. This dehydration step is often the driving force for the reaction.

  • Hydrolysis : Finally, the mixed anhydride is hydrolyzed during the aqueous work-up to yield the final product, 3-(4-Fluorophenyl)-2-methylacrylic acid, and propanoic acid as a byproduct.[3]

Reaction Mechanism Diagram

Perkin_Reaction Perkin Reaction Mechanism cluster_reactants Reactants Anhydride Propanoic Anhydride Enolate Enolate Intermediate Anhydride->Enolate Aldehyde 4-Fluorobenzaldehyde Alkoxide Alkoxide Adduct Aldehyde->Alkoxide Base Propionate (Base) Base->Anhydride α-Proton Abstraction Enolate->Aldehyde Nucleophilic Attack UnsaturatedAnhydride Unsaturated Mixed Anhydride Alkoxide->UnsaturatedAnhydride Acyl Transfer & Dehydration (-H₂O) FinalProduct 3-(4-Fluorophenyl)-2-methylacrylic acid UnsaturatedAnhydride->FinalProduct Hydrolysis Workflow Experimental Workflow Setup 1. Assemble Apparatus Charge 2. Charge Reactants: - 4-Fluorobenzaldehyde - Propanoic Anhydride - K Propionate Setup->Charge React 3. Heat at 160-170 °C (8-10 hours) Charge->React Hydrolyze 4. Cool & Hydrolyze (Add H₂O, Reflux) React->Hydrolyze Precipitate 5. Cool & Acidify (HCl) to Precipitate Product Hydrolyze->Precipitate Filter 6. Filter & Wash (Crude Product) Precipitate->Filter Recrystallize 7. Recrystallize from Toluene Filter->Recrystallize Dry 8. Filter & Dry (Pure Product) Recrystallize->Dry

Sources

Unlocking the Therapeutic Potential of 3-(4-Fluorophenyl)-2-methylacrylic Acid: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery and materials science, the strategic design of novel chemical entities is paramount. 3-(4-Fluorophenyl)-2-methylacrylic acid emerges as a compound of significant interest, positioned at the intersection of two powerful pharmacophoric motifs: the fluorophenyl group and the acrylic acid scaffold. The incorporation of a fluorine atom onto a phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic properties.[1][2][3] Fluorine's high electronegativity and small size can lead to more favorable interactions with biological targets and reduce susceptibility to enzymatic degradation.[2][3][4]

Concurrently, the acrylic acid moiety is a versatile functional group found in a variety of biologically active compounds, including those with anti-inflammatory and anticancer properties.[5][6] Derivatives of acrylic acid have been successfully developed as enzyme inhibitors and are utilized in the creation of advanced drug delivery systems.[5][7][8] The convergence of these two structural features in 3-(4-Fluorophenyl)-2-methylacrylic acid presents a compelling case for its exploration across multiple therapeutic and technological domains. This in-depth technical guide provides a roadmap for researchers, scientists, and drug development professionals to investigate the untapped potential of this promising molecule.

I. Medicinal Chemistry: A Scaffold for Novel Therapeutics

The core structure of 3-(4-Fluorophenyl)-2-methylacrylic acid offers a rich platform for chemical modification to generate a library of novel compounds with diverse biological activities. A systematic structure-activity relationship (SAR) study is the logical first step to unlocking its full potential.

A. Proposed Derivatization Strategies

The carboxylic acid group is a prime handle for derivatization. Key modifications could include:

  • Amide and Ester Formation: Conversion of the carboxylic acid to a diverse range of amides and esters can modulate lipophilicity, membrane permeability, and interaction with biological targets. This can be achieved through standard coupling reactions with a variety of amines and alcohols.

  • Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can alter the pKa and hydrogen bonding capabilities of the molecule, potentially leading to improved oral bioavailability and target engagement.

  • Heterocyclic Scaffolds: The acrylic acid moiety can be utilized as a synthon for the construction of various heterocyclic systems, which are prevalent in many approved drugs.[9]

B. Experimental Workflow for Derivative Synthesis and Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization Start 3-(4-Fluorophenyl)-2-methylacrylic acid Derivatization Amide/Ester Coupling or Bioisosteric Replacement Start->Derivatization Purification Column Chromatography / Recrystallization Derivatization->Purification NMR 1H, 13C, 19F NMR Spectroscopy Purification->NMR MS Mass Spectrometry (HRMS) NMR->MS Purity HPLC Analysis MS->Purity

Caption: Workflow for the synthesis and characterization of novel derivatives.

C. Rationale for Fluorine Placement

The para-position of the fluorine atom on the phenyl ring is a common and often effective placement for enhancing drug-like properties.[9] It can block metabolic oxidation at that position and engage in favorable interactions, such as halogen bonding, within a protein's active site.[1]

II. Pharmacological Exploration: Targeting Disease Pathways

Based on the known activities of related compounds, two primary areas of pharmacological investigation are proposed: oncology and inflammation.

A. Anticancer Potential

Several acrylic acid derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6][10] The proposed mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell growth and survival.

A tiered approach to in vitro screening will efficiently identify promising anticancer activity.

Tier Assay Purpose Cell Lines
1MTT/SRB AssayAssess general cytotoxicity and antiproliferative effectsPanel of diverse cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
2Cell Cycle AnalysisDetermine the effect on cell cycle progression (e.g., G2/M arrest)Active cell lines from Tier 1
3Apoptosis AssayInvestigate the induction of programmed cell deathActive cell lines from Tier 1
4Target-Based AssaysExplore inhibition of specific enzymes (e.g., kinases, tubulin polymerization)As indicated by mechanistic studies

Some acrylate-based compounds act as inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][10] This is a clinically validated anticancer mechanism.

Compound 3-(4-Fluorophenyl)-2-methylacrylic acid or its derivatives Tubulin β-Tubulin Compound->Tubulin Binds to Polymerization Microtubule Polymerization Compound->Polymerization Inhibits Tubulin->Polymerization Arrest G2/M Phase Arrest Polymerization->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Induces

Caption: Proposed mechanism of anticancer action via tubulin inhibition.

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of 3-(4-Fluorophenyl)-2-methylacrylic acid or its derivatives for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Data Acquisition: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

B. Anti-inflammatory Activity

Acrylic acid derivatives have been designed as inhibitors of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[5][11]

Initial screening should focus on the direct inhibitory effects on these enzymes.

Enzyme Assay Type Readout
COX-1/COX-2Cell-free enzymatic assayMeasurement of prostaglandin E2 (PGE2) production
5-LOXCell-free enzymatic assayMeasurement of leukotriene B4 (LTB4) production

Following enzyme inhibition studies, the anti-inflammatory effects should be confirmed in a cellular context.

  • LPS-stimulated Macrophages: Use lipopolysaccharide (LPS) to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7).

  • Measurement of Inflammatory Mediators: Quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in the cell culture supernatant using ELISA and Griess assays, respectively.

For compounds showing potent in vitro activity, evaluation in established animal models of inflammation is the next logical step.

  • Carrageenan-induced Paw Edema: A classic model of acute inflammation to assess the compound's ability to reduce swelling.

  • Collagen-induced Arthritis: A model of chronic inflammatory disease, such as rheumatoid arthritis, to evaluate long-term therapeutic efficacy.

III. Materials Science: Fluorinated Polymers for Biomedical Applications

The acrylic acid functionality of 3-(4-Fluorophenyl)-2-methylacrylic acid makes it a suitable monomer for polymerization. The incorporation of fluorine can impart unique and desirable properties to the resulting polymer, such as hydrophobicity and thermal stability.[12]

A. Polymer Synthesis and Characterization
  • Polymerization Methods: Free radical polymerization is a straightforward method for synthesizing polymers from this monomer.

  • Copolymerization: Copolymerizing with other monomers (e.g., methacrylic acid, methyl methacrylate) can fine-tune the properties of the resulting material.[13]

  • Characterization Techniques:

    • NMR Spectroscopy: To confirm the polymer structure.

    • Gel Permeation Chromatography (GPC): To determine molecular weight and polydispersity.

    • Differential Scanning Calorimetry (DSC): To assess thermal properties like the glass transition temperature.

    • Contact Angle Measurement: To evaluate the hydrophobicity of polymer films.

B. Potential Applications
  • Drug Delivery Systems: Fluorinated polymers can be formulated into nanoparticles or hydrogels for controlled drug release.[7][14] The hydrophobic nature of the fluorinated segments could be advantageous for encapsulating lipophilic drugs.

  • Biomedical Coatings: The unique surface properties of fluorinated polymers could be leveraged to create coatings for medical devices that resist biofouling.

  • Vaccine Adjuvants: Some fluorinated polymers have been shown to enhance the immune response, suggesting a potential application as vaccine adjuvants.[12]

Conclusion and Future Directions

3-(4-Fluorophenyl)-2-methylacrylic acid is a molecule with a high potential for discovery and innovation. Its strategic combination of a fluorophenyl group and an acrylic acid scaffold provides a strong rationale for its investigation in medicinal chemistry, pharmacology, and materials science. The research avenues outlined in this guide offer a comprehensive framework for elucidating the therapeutic and technological value of this compound and its derivatives. Future work should focus on a multidisciplinary approach, integrating computational modeling with the experimental strategies described herein to accelerate the path from initial discovery to potential clinical or commercial application.

References

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024). Vertex AI Search.
  • Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. (2014). Current Topics in Medicinal Chemistry.
  • Design, synthesis and pharmacobiological evaluation of novel acrylic acid derivatives acting as lipoxygenase and cyclooxygenase-1 inhibitors with antioxidant and anti-inflamm
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3-(4-Fluorophenyl)-2-methylacrylic Acid and Its Derivatives: A Technical Guide on API Synthesis and Biological Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluorophenyl)-2-methylacrylic acid (commonly referred to as FBPA-1 ) is a highly versatile α,β -unsaturated carboxylic acid that serves as a foundational building block in advanced medicinal chemistry. Its unique structural motif—a fluorinated aromatic ring conjugated with a methyl-substituted acrylic acid—makes it an ideal precursor for synthesizing complex indene and indanone scaffolds. Most notably, FBPA-1 is the critical starting material in the commercial synthesis of the non-steroidal anti-inflammatory drug (NSAID) Sulindac . Beyond its role as an Active Pharmaceutical Ingredient (API) intermediate, derivatives of FBPA-1 are actively investigated for their potent biological activities, including Retinoid X Receptor (RXR) alpha modulation and antibacterial properties.

This whitepaper provides an in-depth technical analysis of FBPA-1, detailing its physicochemical properties, the mechanistic causality behind its synthetic workflows, and self-validating experimental protocols designed for pharmaceutical researchers and process chemists.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of FBPA-1 is essential for optimizing reaction conditions, particularly regarding its solubility and reactivity profiles during catalytic hydrogenation and cyclization [1][2].

ParameterSpecification / Data
IUPAC Name (E)-3-(4-Fluorophenyl)-2-methylprop-2-enoic acid
CAS Number 22138-72-3
PubChem CID 5388694
Molecular Formula C₁₀H₉FO₂
Molecular Weight 180.18 g/mol
SMILES C/C(=C\C1=CC=C(C=C1)F)/C(=O)O
Topological Polar Surface Area (TPSA) 37.3 Ų
Physical State White to off-white crystalline powder

Mechanistic Role in API Synthesis: The Sulindac Pathway

The most prominent industrial application of FBPA-1 is its use in the multi-step synthesis of Sulindac[3][4]. The synthesis relies on a sequence of highly controlled condensation, cyclization, and oxidation reactions.

Causality of the Synthetic Cascade
  • Chemoselective Hydrogenation: The α,β -unsaturated double bond of FBPA-1 must be reduced to form FBPA-II. Palladium on carbon (Pd/C) is chosen as the catalyst because it selectively reduces the alkene without causing hydrodefluorination of the aromatic ring.

  • Intramolecular Friedel-Crafts Acylation: FBPA-II is cyclized to form the indanone core (SDC-I). Polyphosphoric acid (PPA) is utilized as it acts simultaneously as a solvent and a mild dehydrating agent, avoiding the need for harsh, toxic chlorinating agents like thionyl chloride.

  • Reformatsky Reaction: To introduce the acetic acid side chain, SDC-I undergoes a Reformatsky condensation with ethyl bromoacetate and activated zinc, followed by acid-catalyzed dehydration to establish the indene double bond (SDC-III).

  • Knoevenagel Condensation: The active methylene group of the indene ring is condensed with p-methylthiobenzaldehyde under basic conditions to form the benzylidene-indene scaffold (SDC-IV).

  • Chemoselective Oxidation: Finally, sodium metaperiodate ( NaIO4​ ) is used to oxidize the thioether to a sulfoxide. NaIO4​ is specifically chosen because it halts oxidation at the sulfoxide stage, preventing over-oxidation to the inactive sulfone [5].

SynthesisPathway A FBPA-1 (CAS: 22138-72-3) 3-(4-Fluorophenyl)-2-methylacrylic acid B FBPA-II (CAS: 37794-19-7) 3-(4-Fluorophenyl)-2-methylpropanoic acid A->B Catalytic Hydrogenation (H2, Pd/C) C SDC-I (CAS: 32004-66-3) 6-Fluoro-2-methyl-1-indanone B->C Friedel-Crafts Cyclization (Polyphosphoric Acid) D SDC-III (CAS: 32004-67-4) 5-Fluoro-2-methyl-3-indeneacetic acid C->D Reformatsky & Dehydration (BrCH2COOEt, Zn, then H+) E SDC-IV Sulindac Sulfide D->E Knoevenagel Condensation (p-Methylthiobenzaldehyde) F Sulindac (API) Active NSAID E->F Selective Oxidation (NaIO4)

Figure 1: Step-by-step synthetic pathway of Sulindac originating from FBPA-1.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols for the first two critical steps include built-in In-Process Controls (IPCs) to create a self-validating system.

Protocol 1: Chemoselective Hydrogenation of FBPA-1 to FBPA-II

Objective: Reduce the conjugated alkene while preserving the C-F bond.

  • Preparation: Dissolve 10.0 g of FBPA-1 in 100 mL of anhydrous ethanol in a Parr hydrogenation flask.

  • Catalyst Addition: Carefully add 0.5 g of 5% Pd/C under a nitrogen atmosphere to prevent auto-ignition.

  • Reaction: Evacuate the flask and purge with H2​ gas three times. Pressurize to 2 atm and agitate at room temperature for 4-6 hours.

  • Self-Validation (IPC): Monitor the reaction via hydrogen uptake. The reaction is complete when the pressure drop ceases. For spectroscopic validation, sample the mixture and perform 1H -NMR. Success is confirmed by the disappearance of the vinylic proton multiplet at ~7.5 ppm and the emergence of aliphatic multiplets between 2.5–3.0 ppm.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-(4-fluorophenyl)-2-methylpropanoic acid (FBPA-II) as a white solid.

Protocol 2: Intramolecular Friedel-Crafts Cyclization to SDC-I

Objective: Construct the indanone ring via acylium ion intermediate.

  • Preparation: Heat 50 g of Polyphosphoric Acid (PPA) to 75°C in a mechanically stirred reactor to reduce viscosity.

  • Addition: Slowly add 10.0 g of the synthesized FBPA-II to the warm PPA.

  • Reaction: Elevate the temperature to 90°C and maintain vigorous stirring for 2 hours. The high viscosity requires high-torque mechanical stirring to ensure homogeneity.

  • Self-Validation (IPC): Quench a micro-aliquot in ice water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 4:1). Success is validated by the disappearance of the starting material spot and the appearance of a new UV-active spot. IR spectroscopy will show a shift in the carbonyl stretch from ~1700 cm⁻¹ (carboxylic acid) to ~1715 cm⁻¹ (indanone).

  • Workup: Pour the hot reaction mixture over 200 g of crushed ice with vigorous stirring. Extract the resulting aqueous suspension with diethyl ether (3 x 100 mL). Wash the combined organic layers with saturated NaHCO3​ to remove unreacted acid, dry over MgSO4​ , and evaporate to yield 6-fluoro-2-methyl-1-indanone (SDC-I).

Derivatives and Broad Biological Activities

Beyond NSAID synthesis, the structural scaffold of FBPA-1 is heavily utilized in the design of novel therapeutics. Recent pharmacological studies have identified specific FBPA-1 and Sulindac derivatives as potent modulators of the Retinoid X Receptor alpha (RXR- α ) [6].

By binding to RXR- α , these derivatives induce conformational changes that downregulate the AKT signaling pathway. This mechanism is entirely independent of their Cyclooxygenase (COX) inhibitory activity, presenting a novel therapeutic avenue for inducing apoptosis and suppressing tumor growth in oncology applications.

RXR_Signaling A FBPA-1 Derivatives (Sulindac Analogs) B Retinoid X Receptor (RXR-alpha) A->B Binding / Modulation C AKT Signaling Pathway (Inhibition) B->C Downregulation D Cellular Apoptosis & Tumor Suppression C->D Apoptotic Response

Figure 2: Modulation of RXR-alpha and AKT signaling by FBPA-1 derivatives.

Data Presentation: Key Intermediates in the FBPA-1 to Sulindac Cascade

The following table consolidates the quantitative data for the core intermediates generated downstream of FBPA-1, providing a quick-reference guide for process chemists tracking mass balances and regulatory documentation [3][4].

Intermediate CodeChemical NameCAS NumberMolecular WeightRole in Synthesis
FBPA-1 3-(4-Fluorophenyl)-2-methylacrylic acid22138-72-3180.18 g/mol Primary Starting Material
FBPA-II 3-(4-Fluorophenyl)-2-methylpropanoic acid37794-19-7182.19 g/mol Hydrogenated Precursor
SDC-I 6-Fluoro-2-methyl-1-indanone32004-66-3164.18 g/mol Cyclized Indanone Core
SDC-III 5-Fluoro-2-methyl-3-indeneacetic acid32004-67-4206.21 g/mol Reformatsky Product
SDC-IV Sulindac Sulfide32004-51-6340.46 g/mol Knoevenagel Adduct
Sulindac (Z)-5-Fluoro-2-methyl-1-(4-(methylsulfinyl)benzylidene)-1H-indene-3-acetic acid38194-50-2356.41 g/mol Final Active API

References

  • PubChem Compound Summary Title: 3-(4-Fluorophenyl)-2-methylacrylic acid (CID 5388694) Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Aurore Life Sciences API Intermediates Title: Differentiated & Integrated Pure Play API Company - Product List Source: Aurore Life Sciences URL:[Link]

  • Wikipedia Chemical Database Title: Sulindac - Synthesis and Pharmacology Source: Wikipedia URL:[Link]

  • Molaid Chemical Literature Database Title: 3-(4-fluorophenyl)-2-methylacrylic acid - CAS 22138-72-3 and RXR-alpha Modulation Source: Molaid URL:[Link]

Biological activity of fluorinated acrylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of Fluorinated Acrylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into molecular scaffolds represents one of the most impactful advancements in modern medicinal chemistry. This guide provides a comprehensive technical overview of the biological activities of fluorinated acrylic acids and their polymeric derivatives. We will explore the fundamental physicochemical transformations induced by fluorination and how these changes are leveraged to create potent and specific modulators of biological systems. This document delves into key mechanisms of action, including enzyme inhibition, anticancer activity, and immune modulation, supported by detailed experimental protocols and field-proven insights for researchers in drug discovery and development.

The Fluorine Advantage: Transforming Acrylic Acids into High-Performance Biomolecules

Acrylic acid and its derivatives are versatile chemical structures, but in their native state, they often lack the requisite potency, stability, and specificity for therapeutic applications. The introduction of fluorine, the most electronegative element, fundamentally alters the electronic and steric properties of the acrylic acid backbone.[1] This transformation is not merely an incremental improvement but a strategic redesign of the molecule's biological behavior.

Key advantages conferred by fluorination include:

  • Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond can effectively block enzymatic breakdown by cytochrome P450 enzymes, significantly increasing the molecule's half-life in vivo.[1][2]

  • Increased Binding Affinity: The high electronegativity of fluorine can create favorable electronic interactions, such as dipole-dipole and hydrogen bonds, with amino acid residues in an enzyme's active site.[1][3] This can lead to a dramatic increase in binding affinity and, consequently, inhibitory potency.

  • Modulation of pKa and Lipophilicity: Fluorination, particularly of alkyl groups, can lower the pKa of nearby acidic protons and fine-tune the molecule's lipophilicity and membrane permeability.[4] This control is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

These unique properties have positioned fluorinated compounds, including acrylic acid derivatives, at the forefront of drug discovery, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1]

Synthesis and Characterization of Bioactive Fluorinated Acrylic Polymers

The biological activity of these compounds is often realized in their polymeric form. A common synthetic strategy involves the esterification of polyacrylic acid with a fluorinated alcohol, such as perfluorinated butanol. This process grafts the bioactive fluorinated side chains onto a biocompatible polymer backbone.[5]

The resulting fluorinated polymer's structure and properties are confirmed through a suite of analytical techniques. Fourier Transform Infrared (FT-IR) spectroscopy can confirm the formation of ester bonds, while Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to identify the chemical shifts corresponding to hydrogens on the polyacrylic acid backbone.[5]

Experimental Protocol: Synthesis of Fluorinated Polyacrylic Acid

This protocol describes a two-step synthesis adapted from methodologies aimed at producing fluorinated polymers for biological evaluation.

Part A: Synthesis of Polyacrylic Acid (PAA)

  • Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine acrylic acid and distilled water.

  • Initiation: Heat the mixture to 40°C with continuous stirring.

  • Polymerization: Separately dissolve sodium hydrogen sulfite and potassium persulfate (initiators) in distilled water. Add these solutions dropwise to the flask.

  • Reaction: Maintain the reaction at 40°C for 4 hours to allow for polymerization.

  • Isolation: Dry the resulting PAA product in a vacuum oven at 40°C.

Part B: Esterification with Heptafluorobutanol

  • Combine Reagents: To the synthesized PAA in the flask, add distilled water, heptafluorobutanol, and concentrated sulfuric acid (catalyst).

  • Reaction: Heat the mixture to 80°C and stir for 8 hours to facilitate the esterification reaction.

  • Neutralization: After cooling to room temperature, carefully neutralize the mixture to a pH of 7 with sodium hydroxide.

  • Final Product Isolation: Dry the final fluorinated polyacrylic acid product in a vacuum oven at 40°C. The degree of esterification can be controlled by varying the initial amount of heptafluorobutanol.

Key Biological Activities and Mechanisms of Action

The introduction of fluorine imparts a diverse range of biological activities to acrylic acid derivatives, transforming them from simple monomers into potent therapeutic candidates.

Immune Modulation: A New Frontier for Vaccine Adjuvants

Vaccine adjuvants are critical components that enhance the immunogenicity of antigens, leading to a more robust and durable immune response. Fluorinated polymers have emerged as promising candidates in this field.

Fluorinated polyacrylic acid has been demonstrated to be a more effective activator of macrophages than its non-fluorinated counterpart.[5] Macrophages are key antigen-presenting cells (APCs) that initiate the adaptive immune response. Upon phagocytosing an antigen, they release pro-inflammatory cytokines, such as Interleukin-1β (IL-1β), which is a crucial sign of immune activation. Studies show that macrophages treated with fluorinated polyacrylic acid secrete significantly higher levels of IL-1β.[5] This enhanced activity is attributed to the increased hydrophobicity conferred by the fluorine atoms, which may promote phagocytosis by the macrophages.[5]

Diagram: Workflow for Adjuvant Screening

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_analysis Data Analysis syn_paa Synthesize Polyacrylic Acid syn_fluoro Esterify with Fluorinated Alcohol syn_paa->syn_fluoro char Characterize Polymer (NMR, FT-IR) syn_fluoro->char treat Treat Cells with Fluorinated Polymer + OVA char->treat Test Compound culture Culture Macrophages (e.g., RAW 264.7) culture->treat incubate Incubate for 24h treat->incubate supernatant Collect Supernatant incubate->supernatant elisa Measure IL-1β Concentration (ELISA) supernatant->elisa compare Compare IL-1β Levels: Polymer vs. Control elisa->compare conclusion Determine Adjuvant Potential compare->conclusion

Caption: High-level workflow for synthesizing and evaluating fluorinated polyacrylic acid as a vaccine adjuvant.

Anticancer Activity: Targeting Tubulin Polymerization

The cytoskeleton, particularly the microtubule network formed by tubulin polymerization, is a validated and highly successful target in cancer chemotherapy. Acrylic acid derivatives have been designed as novel inhibitors of this process.[6]

Certain fluorinated phenyl acrylic acids have demonstrated potent cytotoxic effects against cancer cell lines, such as the MDA-MB-231 breast cancer line.[6] The mechanism involves the inhibition of β-tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death).[6] The presence of fluorine can enhance the binding of these small molecules to the colchicine-binding site on tubulin, preventing the assembly of microtubules.[6]

Table 1: Cytotoxicity of Acrylic Acid Derivatives

Compound ID Cell Line IC₅₀ (µM) Mechanism of Action Reference
4b (a 3-(4-chlorophenyl) acrylic acid derivative) MDA-MB-231 3.24 ± 0.13 β-tubulin polymerization inhibitor [6]
Combretastatin A-4 (CA-4) (Reference Compound) MDA-MB-231 1.27 ± 0.09 β-tubulin polymerization inhibitor [6]

| 6e (a methyl acrylate ester derivative) | MCF-7 | 2.57 ± 0.16 | β-tubulin polymerization inhibitor, G2/M arrest | |

Diagram: Tubulin Polymerization Inhibition Pathway

G tubulin α/β-Tubulin Dimers microtubule Microtubule Assembly (Polymerization) tubulin->microtubule mitosis Mitotic Spindle Formation microtubule->mitosis proliferation Cell Proliferation mitosis->proliferation inhibitor Fluorinated Acrylic Acid Derivative inhibitor->tubulin Binds to Colchicine Site

Caption: Fluorinated acrylic acid derivatives can inhibit cancer cell proliferation by binding to tubulin dimers.

Enzyme Inhibition: A Platform for Diverse Therapeutics

Fluorine's unique electronic properties make it an exceptional tool for designing potent and selective enzyme inhibitors.[3][7] Fluorinated analogs of substrates can act as competitive inhibitors or even "suicide substrates" that permanently inactivate an enzyme.[7]

Acrylic acid derivatives have been investigated as inhibitors of enzymes central to inflammation, such as lipoxygenase (LOX) and cyclooxygenase-1 (COX-1).[8] By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced. Docking simulations suggest that hydrophobic interactions, which can be enhanced by fluorination, are key to the enzyme-inhibitor binding.[8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of fluorinated acrylic acid derivatives on a cancer cell line.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (fluorinated acrylic acid derivative) in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Considerations in Drug Development and Safety

While fluorination offers significant advantages, it is essential to consider the potential downsides. The extreme persistence of some fluorinated compounds raises environmental concerns.[9] Fluoropolymers and their precursors can be sources of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and potential for bioaccumulation.[10] For instance, some short-chain fluorinated polymers can degrade into perfluorohexanoic acid (PFHxA), a persistent chemical. Therefore, the toxicological profile and environmental fate of any new fluorinated acrylic acid derivative must be rigorously evaluated throughout the drug development process.[9][10]

Conclusion and Future Outlook

Fluorinated acrylic acids are a compelling class of compounds with a broad spectrum of tunable biological activities. By leveraging the unique physicochemical properties of fluorine, researchers can rationally design potent enzyme inhibitors, novel anticancer agents, and next-generation immune modulators. The ability to control metabolic stability, binding affinity, and cellular uptake through strategic fluorination provides a powerful toolkit for addressing complex therapeutic challenges. Future research will likely focus on developing more biodegradable fluorinated structures and exploring their application in targeted drug delivery systems, where their unique properties can be harnessed for even greater therapeutic precision.

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  • Gomaa, A. M., et al. (2022). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 7(45), 41366–41375. [Link]

  • El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 20387-20421. [Link]

  • Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 21(36), 7277-7311. [Link]

  • Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(15), 5780. [Link]

  • Ojima, I. (2010). Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery. Journal of Fluorine Chemistry, 131(10), 1019-1030. [Link]

  • Tolba, M. S., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(36), 25301-25316. [Link]

  • Ni, K., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105, 7159–7177. [Link]

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Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed protocol for the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid, an important intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved through a Perkin-type reaction, a robust and well-established method for generating α,β-unsaturated carboxylic acids. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and data interpretation. The causality behind experimental choices is elucidated to provide researchers with a deep, actionable understanding of the process.

Introduction and Scientific Principle

3-(4-Fluorophenyl)-2-methylacrylic acid is a derivative of cinnamic acid, a class of compounds widely utilized as building blocks in organic synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of derivative molecules, making this compound a valuable precursor in drug discovery.

The synthesis protocol described herein is based on the Perkin reaction , an organic reaction that produces α,β-unsaturated aromatic acids.[1][2] The core of this reaction is the aldol condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (propionic anhydride), catalyzed by a weak base, typically the alkali salt of the acid corresponding to the anhydride or a tertiary amine like triethylamine.[1][3]

Causality of Reagent Choice:

  • 4-Fluorobenzaldehyde: Serves as the aromatic aldehyde component, providing the fluorophenyl group to the final structure.

  • Propionic Anhydride: Functions as the source of the active methylene group (after enolization) and ultimately forms the backbone of the 2-methylacrylic acid moiety. It is chosen over propionic acid to facilitate the reaction, as anhydrides are more reactive.

  • Triethylamine (or Anhydrous Sodium Acetate): Acts as the base catalyst. Its role is to deprotonate the α-carbon of the propionic anhydride, generating a reactive enolate nucleophile.[2][3] A weak base is crucial to prevent the unwanted self-condensation of the aldehyde.[4]

Reaction Mechanism

The Perkin reaction proceeds through several key mechanistic steps, which are critical to understand for troubleshooting and optimization.

  • Enolate Formation: The base (Triethylamine, Et₃N) abstracts an acidic α-proton from propionic anhydride to form a reactive enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This forms a tetrahedral alkoxide intermediate.

  • Acyl Transfer & Elimination: An intramolecular acyl transfer occurs, followed by the elimination of a water molecule (dehydration) upon heating, which is driven by the formation of a stable, conjugated C=C double bond.[3][5]

  • Hydrolysis: The resulting mixed anhydride is subsequently hydrolyzed during the aqueous work-up to yield the final product, 3-(4-Fluorophenyl)-2-methylacrylic acid.

Perkin_Reaction_Mechanism reagents Propionic Anhydride + 4-Fluorobenzaldehyde enolate Enolate Formation reagents->enolate Base (Et3N) intermediate Tetrahedral Intermediate enolate->intermediate Nucleophilic Attack dehydration Dehydration & Acyl Transfer intermediate->dehydration mixed_anhydride Mixed Anhydride Intermediate dehydration->mixed_anhydride Elimination of H2O hydrolysis Aqueous Work-up (Hydrolysis) mixed_anhydride->hydrolysis product 3-(4-Fluorophenyl)-2-methylacrylic acid hydrolysis->product Experimental_Workflow start Start: Assemble Dry Glassware step1 Step 1: Charge Reactor - 4-Fluorobenzaldehyde - Propionic Anhydride - Triethylamine start->step1 step2 Step 2: Heat to Reflux (approx. 140-150°C) for 4-6 hours step1->step2 Begin stirring step3 Step 3: Cool & Quench Pour hot mixture into ice-cold water step2->step3 Monitor via TLC step4 Step 4: Acidify & Precipitate Add 2M HCl until pH ~2 step3->step4 step5 Step 5: Isolate Crude Product Vacuum filtration step4->step5 Stir for 30 min step6 Step 6: Purify by Recrystallization (e.g., Ethanol/Water) step5->step6 end End: Dry & Characterize Product step6->end

Caption: Step-by-step experimental workflow.

Step 1: Reaction Setup

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried.

  • In the flask, combine 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), propionic anhydride (21.0 g, 161.2 mmol, 2.0 eq), and triethylamine (12.2 g, 120.9 mmol, 1.5 eq).

    • Expert Insight: Using an excess of the anhydride ensures the complete consumption of the more valuable aldehyde. Triethylamine is used as the base; alternatively, anhydrous sodium acetate (6.6 g, 80.6 mmol) can be used, though reaction times may be longer. [5] Step 2: Reaction Execution

  • With gentle stirring, heat the reaction mixture to reflux (approximately 140-150 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 4-fluorobenzaldehyde spot.

    • Trustworthiness Check: The Perkin reaction is known to require elevated temperatures and extended reaction times for good conversion. [5]Microwave-assisted synthesis can significantly reduce the reaction time to minutes but requires specialized equipment. [6] Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool slightly (to about 80-90 °C).

  • Carefully and slowly pour the hot, dark mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. This step hydrolyzes the remaining propionic anhydride and the mixed anhydride product.

  • Continue stirring until the mixture reaches room temperature. The crude product may begin to precipitate as an oil or solid.

Step 4: Purification

  • Acidify the aqueous mixture by slowly adding 2M hydrochloric acid (HCl) until the pH is approximately 2. This ensures the complete protonation of the carboxylate to the carboxylic acid, causing it to precipitate out of the solution.

  • Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual salts and water-soluble impurities.

  • Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to yield the purified 3-(4-Fluorophenyl)-2-methylacrylic acid as a solid.

  • Dry the purified crystals under vacuum. The final product should be a white to off-white solid.

Safety and Hazard Management

All procedures should be conducted by trained personnel in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [7]

Substance GHS Pictograms Hazard Statements Precautionary Statements
3-(4-Fluorophenyl)-2-methylacrylic acid GHS07 (Exclamation mark) H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. [8] P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
4-Fluorobenzaldehyde GHS07 H315, H319, H335: Irritant. P261, P280, P302+P352: Standard handling for irritants.
Propionic Anhydride GHS05 (Corrosion), GHS07 H314: Causes severe skin burns and eye damage. P280, P301+P330+P331, P305+P351+P338: Handle with extreme care, avoid contact.

| Triethylamine | GHS02 (Flame), GHS05, GHS06 (Skull) | H225: Highly flammable liquid and vapor. H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. | P210, P280, P301+P310, P303+P361+P353: Keep away from heat/sparks. Handle in a well-ventilated area. |

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated containers.

References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • Rao, J. et al. (n.d.). Perkin Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press.
  • IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2025, July 16). Greener Alternative in Organic Synthesis: Aqueous Knoevenagel Condensation Reaction Catalysed by [Bmim][OAc] Ionic Liquid with A.
  • Mumtazuddin, S., & Sinha, S. K. (2008). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4947.

Sources

Application Note: NMR and IR Spectroscopic Characterization of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Introduction & Scope

3-(4-Fluorophenyl)-2-methylacrylic acid (often referred to as α -methyl-4-fluorocinnamic acid) is a highly versatile halogenated building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials [1]. The presence of the para-fluoro substituent and the α -methyl group on the conjugated cinnamic acid backbone creates unique electronic environments that dictate its reactivity and physicochemical properties.

This application note provides a comprehensive, self-validating protocol for the structural elucidation of 3-(4-fluorophenyl)-2-methylacrylic acid using Nuclear Magnetic Resonance (NMR) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy.

Theoretical Basis & Signal Causality

To ensure rigorous scientific integrity, it is critical to understand the causality behind the observed spectroscopic phenomena rather than merely matching peaks to a database.

NMR Spin-Spin Coupling Dynamics

The introduction of a fluorine atom ( 19F , spin = 1/2, 100% natural abundance) at the para position of the aromatic ring fundamentally alters the NMR landscape [2].

  • 1H NMR (The AA'BB' System): The protons ortho and meta to the fluorine atom are chemically equivalent but magnetically inequivalent, resulting in a complex AA'BB' multiplet system. Furthermore, these protons exhibit heteronuclear coupling with the 19F nucleus. The Hortho​ to fluorine (H-3'/H-5') appears as an apparent triplet due to the combination of 3JHH​ and 3JHF​ couplings, while the Hmeta​ to fluorine (H-2'/H-6') appears as a doublet of doublets [3].

  • 13C NMR (The JCF​ Cascade): The 19F nucleus couples extensively through the carbon framework, providing a self-validating structural map [3]. The ipso carbon (C-4') exhibits a massive primary coupling ( 1JCF​≈248 Hz ). The magnitude of the coupling decays predictably with distance: 2JCF​≈21 Hz for C-3'/C-5', 3JCF​≈8 Hz for C-2'/C-6', and a small 4JCF​≈3 Hz for C-1'.

  • Allylic Coupling: The vinylic proton ( β -position) exhibits a long-range allylic coupling ( 4JHH​≈1.5 Hz ) with the α -methyl group, confirming the E/Z geometric relationship of the alkene chain.

IR Vibrational Causality

In solid-state ATR-FTIR, the molecule's conjugated system dictates the vibrational frequencies [4]. The carboxylic acid C=O stretch is shifted to a lower wavenumber ( ∼1675 cm−1 ) compared to isolated aliphatic acids ( ∼1710 cm−1 ) due to resonance stabilization extended from the fluorophenyl ring through the alkene double bond. The highly polarized C-F bond produces an intense, characteristic stretching vibration in the fingerprint region ( ∼1222 cm−1 ).

Standardized Experimental Workflows

The following protocols are designed to be self-validating systems, minimizing artifacts such as solvent-induced dimerization or background atmospheric interference.

SpectroscopicWorkflow Prep Sample Preparation (Weighing & Solvation) NMR_Acq NMR Acquisition (1H, 13C, 19F in DMSO-d6) Prep->NMR_Acq IR_Acq ATR-FTIR Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->IR_Acq NMR_Proc NMR Processing (Phase/Baseline Correction) NMR_Acq->NMR_Proc IR_Proc IR Processing (Background Subtraction) IR_Acq->IR_Proc NMR_Anal Multiplet & Coupling Analysis (AA'BB' System, J_CF) NMR_Proc->NMR_Anal IR_Anal Functional Group ID (C=O, C=C, C-F Stretches) IR_Proc->IR_Anal Validation Final Structural Confirmation 3-(4-Fluorophenyl)-2-methylacrylic acid NMR_Anal->Validation IR_Anal->Validation

Spectroscopic Validation Workflow for Halogenated Cinnamic Acid Derivatives.

NMR Sample Preparation and Acquisition
  • Solvent Selection: Weigh 15–20 mg of the analyte and dissolve completely in 0.6 mL of DMSO- d6​ . Rationale: DMSO- d6​ disrupts the strong intermolecular hydrogen bonding of the carboxylic acid, preventing peak broadening and dimerization artifacts common in CDCl 3​ .

  • Standardization: Add 0.05% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( 0.00 ppm ).

  • Acquisition Parameters:

    • 1H NMR: 400 MHz , 16 scans, 30∘ pulse angle, 2 s relaxation delay.

    • 13C NMR: 100 MHz , 1024 scans, 1H power-gated decoupling, 2 s relaxation delay.

    • 19F NMR: 376 MHz , 16 scans, 1H decoupled.

ATR-FTIR Sample Preparation and Acquisition
  • Background Calibration: Clean the diamond ATR crystal with MS-grade isopropanol. Collect a background spectrum (32 scans) of the ambient atmosphere to subtract H 2​ O and CO 2​ interferences [4].

  • Sample Loading: Place 2–3 mg of the neat solid powder directly onto the center of the diamond crystal. No KBr pellet pressing is required, preserving the native polymorphic state.

  • Acquisition: Apply uniform pressure using the ATR anvil. Acquire 32 scans from 4000 cm−1 to 400 cm−1 at a resolution of 4 cm−1 .

Spectroscopic Data Presentation

Table 1: 1H NMR Data Summary (DMSO- d6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
12.50Broad singlet (br s)1H--COOH (Carboxylic acid)
7.65Broad singlet (br s)1H 4JHH​≈1.5 -C=CH (Vinylic proton)
7.55Doublet of doublets (dd)2H 3JHH​=8.8 , 4JHF​=5.6 Ar-H (H-2', H-6')
7.28Apparent triplet (t)2H 3JHH​=8.8 , 3JHF​=8.8 Ar-H (H-3', H-5')
2.05Doublet (d)3H 4JHH​≈1.5 -CH 3​ ( α -methyl)
Table 2: 13C NMR Data Summary (DMSO- d6​ , 100 MHz)
Chemical Shift ( δ , ppm)Multiplicity JCF​ Coupling (Hz)Assignment
169.5Singlet (s)-C =O (Carboxyl)
162.0Doublet (d) 1JCF​=248.0 Ar-C (C-4', ipso to F)
137.5Singlet (s)--C =CH ( β -vinylic)
132.0Doublet (d) 3JCF​=8.5 Ar-C (C-2', C-6')
131.5Doublet (d) 4JCF​=3.2 Ar-C (C-1')
129.0Singlet (s)--C -CH 3​ ( α -vinylic)
115.8Doublet (d) 2JCF​=21.5 Ar-C (C-3', C-5')
14.2Singlet (s)--C H 3​ ( α -methyl)
Table 3: 19F NMR Data Summary (DMSO- d6​ , 376 MHz)
Chemical Shift ( δ , ppm)MultiplicityAssignment
-113.5Multiplet (tt)Ar-F (Coupled to H-3'/5' and H-2'/6')
Table 4: ATR-FTIR Vibrational Assignments
Wavenumber (cm −1 )IntensityFunctional Group / Vibration Mode
3200 – 2500Strong, BroadO–H stretch (Hydrogen-bonded carboxylic acid)
1675StrongC=O stretch ( α,β -unsaturated carboxylic acid)
1620MediumC=C stretch (Conjugated alkene)
1598, 1508StrongC=C stretch (Aromatic ring)
1222StrongC–F stretch (Aromatic fluorocarbon)
835Strong=C–H out-of-plane bend (para-disubstituted benzene)

References

  • National Center for Biotechnology Information (NIH). "alpha-Methylcinnamic acid | C10H10O2 | CID 637817 - PubChem". PubChem Database. Available at:[Link]

  • ResearchGate. "Comprehensive quantum-chemical, spectroscopic, topological, and molecular docking investigation of 4FCA and 4MCA as potential anticancer agents targeting human estrogen receptor alpha". Available at:[Link]

  • Vilcachagua, J. D., et al. "Experimental, SOPPA(CCSD), and DFT Analysis of Substitutent Effects on NMR 1JCF Coupling Constants in Fluorobenzene Derivatives". The Journal of Physical Chemistry A, 2011, 115(7), 1272-1279. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students". PMC. Available at:[Link]

The Versatile Scaffold: 3-(4-Fluorophenyl)-2-methylacrylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine and Acrylic Acids in Drug Design

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and the utilization of versatile scaffolds like acrylic acids are cornerstone principles for the development of novel therapeutics. The 3-(4-Fluorophenyl)-2-methylacrylic acid moiety emerges as a particularly compelling structural motif, synergistically combining the advantageous properties of a fluorinated aromatic ring with a reactive acrylic acid core. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, thereby improving its pharmacokinetic and pharmacodynamic profile.[1] Simultaneously, the acrylic acid group provides a rich platform for chemical modification, enabling the synthesis of diverse libraries of compounds for biological screening.

This technical guide delves into the multifaceted applications of 3-(4-Fluorophenyl)-2-methylacrylic acid as a pivotal building block in medicinal chemistry. We will explore its role as a foundational scaffold for the development of targeted therapies, with a particular focus on its potential in crafting novel kinase inhibitors for oncology and dual-action cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors for anti-inflammatory applications. Through detailed protocols and mechanistic insights, this document aims to equip researchers and drug development professionals with the knowledge to harness the therapeutic potential of this promising chemical entity.

I. Application as a Scaffold for Kinase Inhibitors in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 3-(4-Fluorophenyl)-2-methylacrylic acid scaffold can be elaborated to create potent and selective kinase inhibitors. The fluorophenyl group can engage in crucial hydrophobic and halogen-bonding interactions within the ATP-binding pocket of kinases, while the acrylic acid handle allows for the introduction of various pharmacophores to target specific amino acid residues and enhance selectivity.

A closely related scaffold, 3-[(2,4-difluorophenyl)amino]propanoic acid, has been successfully utilized to develop antiproliferative agents targeting receptor tyrosine kinases such as c-MET and HER2.[2][3] This provides a strong rationale for exploring the potential of 3-(4-Fluorophenyl)-2-methylacrylic acid derivatives in a similar capacity.

Logical Workflow for Kinase Inhibitor Development

G cluster_0 Scaffold Selection & Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization A 3-(4-Fluorophenyl)-2-methylacrylic acid B Amide Coupling with Diverse Amines A->B C Esterification and Bioisosteric Replacement A->C D In vitro Kinase Assays (e.g., EGFR, HER2) B->D C->D E Antiproliferative Assays (e.g., MTT on A549, Caco-2 cells) D->E F Selectivity Profiling E->F G Structure-Activity Relationship (SAR) Studies F->G H In silico Modeling & Docking G->H I ADME-Tox Profiling H->I I->A I->B Iterative Refinement I->C Iterative Refinement

Figure 1: A representative workflow for the development of kinase inhibitors based on the 3-(4-Fluorophenyl)-2-methylacrylic acid scaffold.

Protocol 1: Synthesis of a Candidate Kinase Inhibitor Library

This protocol outlines a general procedure for the synthesis of an amide library from 3-(4-Fluorophenyl)-2-methylacrylic acid for initial screening.

Materials:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • A diverse panel of primary and secondary amines

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Acid Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq) in anhydrous DMF.

  • Add BOP (1.1 eq) and DIPEA (2.0 eq) to the solution and stir at room temperature for 20 minutes.

  • Amine Addition: To the activated acid solution, add the desired amine (1.2 eq) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified amide derivatives by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol describes a method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, Caco-2 colorectal adenocarcinoma)[2]

  • Non-malignant human cell line (e.g., HEK293) for selectivity assessment[2]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 100 µM). Include wells with vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values (the concentration of compound that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).

II. Application as a Dual Inhibitor of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Chronic inflammatory diseases are often associated with the overexpression of both COX and LOX enzymes. Dual inhibitors offer a promising therapeutic strategy by simultaneously targeting these two key pathways in the arachidonic acid cascade. The acrylic acid moiety is a known scaffold for designing inhibitors of these enzymes. A study on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids has shown that derivatives with a substituted phenyl ring at the C-2 position can act as potent and selective dual COX-2/5-LOX inhibitors.[4] This provides a strong basis for investigating 3-(4-Fluorophenyl)-2-methylacrylic acid derivatives for similar activity.

Proposed Mechanism of Dual COX/LOX Inhibition

G cluster_0 Arachidonic Acid Cascade cluster_1 Inhibitory Action AA Arachidonic Acid COX COX Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation Inhibitor 3-(4-Fluorophenyl)-2-methylacrylic Acid Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Figure 2: A simplified diagram illustrating the dual inhibition of COX and LOX enzymes in the arachidonic acid cascade by a derivative of 3-(4-Fluorophenyl)-2-methylacrylic acid.

Protocol 3: Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic Acid

This protocol outlines a potential synthetic route to the title compound.

Materials:

  • 4-Fluorobenzaldehyde

  • Propionic anhydride

  • Sodium propionate

  • Toluene

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-fluorobenzaldehyde (1.0 eq), propionic anhydride (2.0 eq), and sodium propionate (1.0 eq) in toluene.

  • Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 6-8 hours.

  • Work-up: After cooling to room temperature, add water to the reaction mixture. Separate the organic layer and extract the aqueous layer with toluene.

  • Extraction: Combine the organic layers and wash with a 10% aqueous sodium carbonate solution to extract the acidic product.

  • Acidification: Acidify the aqueous layer with concentrated hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-(4-Fluorophenyl)-2-methylacrylic acid.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 4: In Vitro COX-1/COX-2 and 5-LOX Inhibition Assays

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against COX and LOX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Soybean 5-LOX enzyme

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • LOX inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Plate reader

Procedure for COX Inhibition Assay:

  • Follow the instructions provided with the commercial colorimetric COX inhibitor screening assay kit.

  • In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Measure the absorbance at the recommended wavelength to determine the extent of prostaglandin production.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Procedure for 5-LOX Inhibition Assay:

  • Follow the instructions provided with the commercial LOX inhibitor screening assay kit.

  • In a 96-well plate, add the reaction buffer, 5-LOX enzyme, and the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at room temperature.

  • Add the chromogen to stop the reaction and develop the color.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Quantitative Data Summary

The following table provides a hypothetical representation of data that could be generated from the biological assays described above.

Compound IDStructureKinase IC₅₀ (µM) - A549COX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
FPMA-01 3-(4-Fluorophenyl)-2-methylacrylic acid>10025.345.1
FPMA-Amide-A [Structure of Amide A]5.210.815.6
FPMA-Amide-B [Structure of Amide B]1.82.55.1
Celecoxib [Reference Drug]N/A0.04>100

Conclusion

3-(4-Fluorophenyl)-2-methylacrylic acid represents a valuable and versatile scaffold for the development of novel therapeutic agents. Its inherent structural features, combining the benefits of a fluorinated phenyl ring and a modifiable acrylic acid core, make it an attractive starting point for the design of targeted therapies. The application notes and protocols detailed herein provide a foundational framework for researchers to explore its potential in the discovery of new kinase inhibitors for cancer treatment and dual COX/LOX inhibitors for inflammatory diseases. Further derivatization and biological evaluation of this promising scaffold are warranted to fully elucidate its therapeutic potential.

References

  • Pranaitytė, G., Kavaliauskas, P., Petraitis, V., Petraitienė, R., Grigalevičiūtė, R., Ivanauskas, L., Marksa, M., Duda, G., Acevedo, W., Grybaitė, B., & Mickevičius, V. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Pharmaceuticals, 19(3), 1-33. [Link][2][3]

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5388694, 3-(4-Fluorophenyl)-2-methylacrylic acid. Retrieved from [Link]

  • Ariani, M. D., Zuhrotun, A., Manesiotis, P., & Hasanah, A. N. (2023). Synthesis of molecularly imprinted polymer with a methacrylate derivative monomer for the isolation of ethyl p-methoxycinnamate as an active compound from Kaempferia galanga L. extracts. RSC Advances, 13(45), 31685-31697. [Link]

  • Fattahi, A., Amini, M., & Shafiee, A. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 13(4), 1239–1245. [Link]

  • Abdouss, M., Alijani, H., & Mousaviazar, A. (2016). Synthesis and characterization of poly(methacrylic acid)-based molecularly imprinted polymer nanoparticles for controlled release of trinitroglycerin. RSC Advances, 6(1), 633-642. [Link]

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  • RSC Publishing. (2023). Synthesis of molecularly imprinted polymer with a methacrylate derivative monomer for the isolation of ethyl p-methoxycinnamate as an active compound from Kaempferia galanga L. extracts. [Link]

  • Mahanthesha, M. G., & Suresh, T. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. Research on Chemical Intermediates, 48(4), 1735–1750. [Link]

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  • Taha, Z. A., Ajlouni, A. M., Al-Hiari, Y. M., & Zaran, A. S. (2006). Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. Bioorganic & Medicinal Chemistry, 14(23), 7856–7865. [Link]

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Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

(E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid is a substituted cinnamic acid derivative. Cinnamic acids and their analogs are a class of compounds recognized for their wide range of biological activities and as crucial intermediates in the synthesis of pharmaceuticals and other high-value chemicals.[1][2][3] The introduction of a fluorine atom on the phenyl ring and a methyl group on the acrylic acid backbone can significantly modulate the compound's physicochemical and biological properties, including metabolic stability and binding affinity to target proteins.

Therefore, unambiguous structural confirmation, and the rigorous establishment of purity are non-negotiable prerequisites for its use in research and development. This application note provides a comprehensive, multi-technique guide for the definitive characterization of this compound. We move beyond a simple listing of methods to explain the causality behind the experimental choices, providing a self-validating framework for researchers. The protocols outlined herein are designed to ensure the identity, purity, and structural integrity of the target molecule.

Integrated Characterization Strategy

A successful characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. The overall workflow is designed to confirm the molecular formula, identify functional groups, elucidate the specific isomeric arrangement, and quantify purity.

Characterization_Workflow cluster_synthesis Starting Point cluster_analysis Analytical Techniques cluster_conclusion Final Assessment Synthesized_Compound Synthesized or Acquired (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesized_Compound->NMR Sample Aliquots MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Sample Aliquots FTIR FT-IR Spectroscopy Synthesized_Compound->FTIR Sample Aliquots UVVis UV-Vis Spectroscopy Synthesized_Compound->UVVis Sample Aliquots MP Melting Point Analysis Synthesized_Compound->MP Sample Aliquots EA Elemental Analysis Synthesized_Compound->EA Sample Aliquots Confirmation Definitive Structural Confirmation & Purity Assessment NMR->Confirmation Connectivity & Stereochemistry MS->Confirmation Molecular Weight & Formula FTIR->Confirmation Functional Groups UVVis->Confirmation Conjugated System MP->Confirmation Purity & Identity EA->Confirmation Elemental Composition

Figure 1: Integrated workflow for compound characterization.

Predicted Physicochemical Properties & Expected Data

A summary of the key physicochemical properties and the anticipated results from various analytical techniques provides a benchmark for experimental outcomes.

Parameter Predicted Value / Expected Result Purpose
Molecular Formula C₁₀H₉FO₂Defines the elemental constituents.
Molecular Weight 180.18 g/mol Confirms identity via mass spectrometry.[4]
Melting Point Dependent on purity; expect a sharp range (e.g., 1-2°C).Indicator of purity and can aid in identification.
UV-Vis λmax ~270-280 nm in Methanol/EthanolConfirms the presence of the extended conjugated π-system.[1][5]
Elemental Analysis C: 66.66%; H: 5.03%; O: 17.76%; F: 10.54%Confirms the empirical formula.[6][7][8]

Spectroscopic & Analytical Protocols

The following sections detail the standardized protocols for each essential characterization technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure and connectivity. A high-field NMR spectrometer (≥400 MHz) is recommended.[1]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) should be used as an internal standard (0.00 ppm).[9]

  • ¹H NMR Acquisition: Acquire the spectrum with sufficient scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum using a suitable reference standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (FID) by applying Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals.

Data Interpretation & Expected Results: The chemical environment of each nucleus dictates its chemical shift, providing a fingerprint of the molecular structure.

Technique Expected Chemical Shifts (ppm) Rationale & Key Features
¹H NMR ~12-13 (s, 1H, -COOH)~7.5-7.7 (m, 2H, Ar-H ortho to C=C)~7.0-7.2 (m, 2H, Ar-H ortho to F)~7.8 (s, 1H, =CH)~2.1 (s, 3H, -CH₃)The acidic proton is typically broad and downfield. Aromatic protons will show splitting patterns consistent with a 1,4-disubstituted ring, with additional coupling to the ¹⁹F nucleus. The vinylic proton and methyl group protons are expected to be singlets due to their separation, though long-range coupling may be observed.
¹³C NMR ~170 (-COOH)~160-165 (C-F, shows ¹JCF coupling)~125-140 (Aromatic & Vinylic Cs)~15 (-CH₃)The carbonyl carbon of the carboxylic acid is significantly downfield. The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant. Other aromatic carbons will show smaller, multi-bond C-F couplings.
¹⁹F NMR One signal (singlet or multiplet)A single fluorine environment is expected. The signal may appear as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring.
High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Protocol:

  • Instrumentation: Utilize an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, typically run in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.[10]

  • Data Acquisition: Infuse the sample solution directly or via LC injection into the mass spectrometer and acquire the spectrum.

Data Interpretation & Expected Results:

  • Molecular Ion: The primary goal is to observe the deprotonated molecular ion [M-H]⁻ at an m/z value corresponding to C₁₀H₈FO₂⁻.

  • Accurate Mass: The experimentally measured mass should be within 5 ppm of the theoretical exact mass (180.0587 for the neutral molecule).

  • Fragmentation: While soft ionization minimizes fragmentation, some characteristic fragments may be observed, such as the loss of CO₂ (44 Da) from the carboxylate group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Protocol:

  • Sample Preparation: The KBr pellet method or Attenuated Total Reflectance (ATR) can be used.[1]

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a transparent pellet.[2]

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the IR spectrum in the range of 4000–400 cm⁻¹.[1] A background scan should be performed first.

Data Interpretation & Expected Results: The spectrum should display characteristic absorption bands for the key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Significance
O-H stretch (Carboxylic Acid)2500-3300 (very broad)Confirms the presence of the carboxylic acid dimer.[11][12]
C=O stretch (Conjugated Acid)1670-1690The carbonyl stretch is at a lower frequency due to conjugation with the C=C bond.[2]
C=C stretch (Alkene & Aromatic)1620-1650 & 1450-1600Confirms the presence of both the vinylic double bond and the aromatic ring.
C-F stretch (Aryl Fluoride)1150-1250Strong absorption confirming the presence of the fluorine substituent.
Melting Point Analysis

The melting point is a fundamental physical property that serves as a crucial indicator of a compound's purity.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. Load the sample into a capillary tube to a height of 2-3 mm.[13]

  • Instrumentation: Use a calibrated digital melting point apparatus.[14]

  • Measurement:

    • Perform a rapid preliminary measurement to determine an approximate melting range.[15]

    • Allow the apparatus to cool, then use a fresh sample and heat slowly (1-2°C per minute) near the expected melting point.[15]

  • Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This is the melting range.

Data Interpretation:

  • High Purity: A pure compound will exhibit a sharp melting range, typically ≤ 2°C.

  • Impurity: Impurities typically cause a depression and broadening of the melting range.

Elemental Analysis

Elemental analysis provides a quantitative determination of the mass percentages of carbon, hydrogen, and other elements (excluding fluorine, which requires specific methods) to verify the empirical and molecular formula.

Protocol:

  • Instrumentation: Use a CHN(S) elemental analyzer, which employs combustion analysis.[16]

  • Sample Submission: Submit a pure, dry, and homogeneous sample (typically 2-3 mg) for analysis.

  • Analysis Principle: The sample is combusted in an oxygen-rich environment, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.[8] These gases are then quantified by detectors.

Data Interpretation: The experimentally determined mass percentages of C and H should align with the theoretical values calculated from the molecular formula C₁₀H₉FO₂. A deviation of ±0.4% is generally considered acceptable for a pure compound.

Sources

High-performance liquid chromatography (HPLC) analysis of 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Robust Analysis of 3-(4-Fluorophenyl)-2-methylacrylic acid using High-Performance Liquid Chromatography

Introduction

3-(4-Fluorophenyl)-2-methylacrylic acid is an aromatic carboxylic acid derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. The accurate quantification and purity assessment of this compound are critical for ensuring the quality, safety, and efficacy of downstream products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This application note presents a comprehensive, stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of 3-(4-Fluorophenyl)-2-methylacrylic acid. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for the methodological choices, ensuring that researchers can both replicate and adapt this method with a deep understanding of its principles. The protocol is designed to be robust and suitable for routine quality control, stability testing, and research applications within the drug development landscape.

Principle of the Method: Ion-Suppression Reversed-Phase Chromatography

The core of this method relies on ion-suppression reversed-phase chromatography. 3-(4-Fluorophenyl)-2-methylacrylic acid is an acidic compound containing a carboxylic acid functional group. In an aqueous solution at neutral pH, this group will deprotonate to form a negatively charged carboxylate ion. This ionized form is highly polar and exhibits poor retention on a nonpolar stationary phase like C18, often resulting in broad, tailing peaks and insufficient separation from other components.

To overcome this, the mobile phase is acidified to a pH well below the analyte's pKa.[1] In this acidic environment, the equilibrium of the carboxylic acid group shifts overwhelmingly towards its protonated, neutral (non-ionized) form. This neutral molecule is significantly less polar, allowing for stronger hydrophobic interactions with the C18 stationary phase. The result is a well-retained, sharp, and symmetrical chromatographic peak, which is essential for accurate quantification.[1][2] This technique, known as ion-suppression, is a fundamental strategy for the analysis of ionizable compounds by RP-HPLC.[3]

Analyte Physicochemical Properties

A summary of the key properties for 3-(4-Fluorophenyl)-2-methylacrylic acid is provided below.

PropertyValueSource
IUPAC Name (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid[4][5]
Molecular Formula C₁₀H₉FO₂[4]
Molecular Weight 180.17 g/mol [4]
Structure Chemical structure of 3-(4-Fluorophenyl)-2-methylacrylic acid

I. Materials and Instrumentation

ItemDescription
HPLC System Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD).
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chemicals - 3-(4-Fluorophenyl)-2-methylacrylic acid reference standard (>99% purity)- Acetonitrile (HPLC Grade)- Water (HPLC Grade or Milli-Q)- Phosphoric Acid (ACS Grade, ~85%)- Methanol (HPLC Grade)
Glassware/Apparatus - Volumetric flasks (Class A)- Pipettes (Calibrated)- Analytical balance- Syringe filters (0.45 µm, PTFE or nylon)- HPLC vials with caps

II. Chromatographic Conditions

The following table summarizes the optimized parameters for the HPLC analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

III. Preparation of Solutions

A. Mobile Phase Preparation (1 L)

  • Measure 400 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of concentrated phosphoric acid and mix thoroughly.

  • Add 600 mL of HPLC-grade acetonitrile.

  • Transfer the solution to a suitable solvent reservoir, sonicate for 10-15 minutes to degas, and label appropriately.

B. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of 3-(4-Fluorophenyl)-2-methylacrylic acid reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with methanol and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.

C. Working Standard Solution (10 µg/mL)

  • Pipette 5.0 mL of the Standard Stock Solution (100 µg/mL) into a 50 mL volumetric flask.

  • Dilute to the mark with the Mobile Phase.

  • Mix thoroughly. This solution should be prepared fresh daily.

D. Sample Solution Preparation

  • Prepare a sample solution of the test article to achieve a target concentration of approximately 10 µg/mL in the Mobile Phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

IV. Analytical Workflow Protocol

The logical flow of the experimental protocol, from sample preparation to final analysis, is depicted in the following diagram.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions C Equilibrate HPLC System B->C D Perform System Suitability Injections C->D E Inject Sample Solutions D->E F Integrate Peaks E->F G Calculate Results & Assess Peak Purity F->G

Sources

Derivatization of 3-(4-Fluorophenyl)-2-methylacrylic acid for biological screening

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Abstract

This document provides a comprehensive guide for the chemical derivatization of 3-(4-Fluorophenyl)-2-methylacrylic acid, a scaffold with potential for biological activity. The strategic modification of its core structure is a cornerstone of medicinal chemistry, aimed at generating a diverse library of compounds for biological screening. We present detailed, field-proven protocols for three distinct derivatization pathways: esterification, amidation, and pyrazole synthesis. Each protocol is designed to be a self-validating system, incorporating explanations of the underlying chemical principles and rationale for procedural choices. Furthermore, we outline standard protocols for preliminary biological evaluation of the synthesized library, focusing on anticancer and anti-inflammatory screening assays. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel acrylic acid derivatives.

Introduction: The Rationale for Derivatization

The starting scaffold, 3-(4-Fluorophenyl)-2-methylacrylic acid (CAS No: 22138-72-3), is an unsaturated carboxylic acid containing a fluorophenyl group.[1] While the parent molecule may possess inherent biological activity, its true potential is often unlocked through systematic structural modification. Derivatization serves several critical purposes in drug discovery:

  • Exploration of Structure-Activity Relationships (SAR): By creating a library of related compounds (analogs), researchers can systematically probe how different functional groups impact biological activity, identifying key structural motifs responsible for efficacy and selectivity.

  • Modulation of Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and metabolic stability can be fine-tuned by adding or modifying functional groups. Converting the carboxylic acid to an ester or amide, for example, can significantly alter these parameters, which in turn affects a compound's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

  • Accessing Novel Biological Targets: The introduction of new functionalities can enable interactions with different biological targets that were inaccessible to the parent compound. For instance, incorporating a heterocyclic ring system like pyrazole can introduce hydrogen bonding capabilities and rigid structural constraints, often leading to potent and selective biological activity.[2][3]

This guide provides the strategic framework and tactical protocols to build a chemically diverse library from this promising starting material.

Derivatization Strategies and Protocols

The carboxylic acid group is the primary handle for derivatization. We will explore its conversion into esters and amides, as well as its use as a synthon for building more complex heterocyclic systems.

Strategy 1: Esterification via Fischer-Esterification

The conversion of a carboxylic acid to an ester is a fundamental transformation. The Fischer-Esterification is a classic, acid-catalyzed method that is cost-effective and suitable for generating a wide array of esters by varying the alcohol component.[4][5] The reaction is an equilibrium process; therefore, using an excess of the alcohol or removing water as it forms can drive the reaction to completion.[5]

Protocol 1: Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic Acid Esters

Objective: To synthesize a library of alkyl and benzyl esters from the parent carboxylic acid.

Materials and Reagents:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • Selected alcohol (e.g., ethanol, isopropanol, benzyl alcohol, see Table 1)

  • Concentrated Sulfuric Acid (H₂SO₄) or Dry HCl gas

  • Anhydrous organic solvent (e.g., Toluene or the alcohol reactant itself if liquid)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux and extraction

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 equivalent) in a minimal amount of the desired alcohol (if liquid, use 20-30 equivalents) or in an inert solvent like toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) to the mixture.[6]

  • Reaction: Heat the mixture to reflux (typically 80-120°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take 4-24 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a co-solvent was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent like ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude ester.

  • Purification: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient.

  • Characterization: Confirm the structure and purity of the final ester product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Data Presentation: Ester Library Scope

Entry Alcohol Product Name Expected Boiling Point Notes
1MethanolMethyl 3-(4-fluorophenyl)-2-methylacrylateLowerVolatile, easy to purify.
2EthanolEthyl 3-(4-fluorophenyl)-2-methylacrylateModerateA standard, well-behaved reaction.
3IsopropanolIsopropyl 3-(4-fluorophenyl)-2-methylacrylateModerateIntroduces slight steric bulk.
4Benzyl AlcoholBenzyl 3-(4-fluorophenyl)-2-methylacrylateHighIntroduces an aromatic ring.
Strategy 2: Amide Synthesis via Coupling Reagents

Directly reacting a carboxylic acid with an amine is generally inefficient as it forms a non-reactive ammonium carboxylate salt.[7] To facilitate amide bond formation, the carboxylic acid must first be "activated" using a coupling reagent. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like N-hydroxysuccinimide (NHS), are highly effective and produce water-soluble byproducts that are easily removed during work-up.[8]

Protocol 2: Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic Acid Amides

Objective: To synthesize a diverse amide library by coupling the parent acid with various primary and secondary amines.

Materials and Reagents:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • Selected amine (e.g., aniline, morpholine, benzylamine, see Table 2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • 5% aqueous HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 equivalent) in anhydrous DCM or DMF in a flask under an inert atmosphere (e.g., nitrogen). b. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[8] c. Stir the mixture at room temperature for 30-60 minutes. Successful activation results in the formation of an NHS-ester intermediate.

  • Amine Coupling: a. In a separate flask, dissolve the chosen amine (1.1 equivalents) and a non-nucleophilic base like DIPEA (1.5 equivalents) in the same anhydrous solvent. b. Add the amine solution to the pre-activated carboxylic acid mixture. c. Allow the reaction to stir at room temperature for 2-12 hours, monitoring by TLC.

  • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and MS.

Data Presentation: Amide Library Scope

Entry Amine Product Class Notes
1AnilineAromatic Amide (Anilide)Introduces a second aromatic ring.
2BenzylamineBenzyl AmideFlexible linker to an aromatic ring.
3MorpholineCyclic AmideIntroduces a polar, heterocyclic morpholine moiety.
4PiperidineCyclic AmideIntroduces a non-polar, heterocyclic piperidine moiety.
Strategy 3: Heterocycle Formation - Pyrazole Synthesis

The α,β-unsaturated carboxylic acid moiety can be used to construct five-membered heterocyclic rings like pyrazoles, which are prominent scaffolds in many pharmaceuticals.[9] The Knoevenagel condensation of a related aldehyde with an active methylene compound is one route, but a more direct approach involves the reaction of α,β-unsaturated systems with hydrazine derivatives. This cycloaddition reaction creates a highly functionalized pyrazole ring, significantly increasing the structural complexity and potential for novel biological interactions.[3]

Protocol 3: Synthesis of Pyrazole Derivatives

Objective: To synthesize novel pyrazole derivatives using the acrylic acid backbone. This protocol first converts the acid to a more reactive intermediate (e.g., an ester or ketone) which then undergoes cyclocondensation.

Materials and Reagents:

  • Ethyl 3-(4-fluorophenyl)-2-methylacrylate (synthesized in Protocol 1)

  • Hydrazine hydrate (NH₂NH₂·H₂O) or substituted hydrazines (e.g., phenylhydrazine)

  • Solvent (e.g., Ethanol or Acetic Acid)

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 3-(4-fluorophenyl)-2-methylacrylate (1.0 equivalent) in ethanol.

  • Hydrazine Addition: Add hydrazine hydrate (1.2 equivalents) to the solution. If using a substituted hydrazine like phenylhydrazine, it may be beneficial to use acetic acid as a solvent or co-solvent to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 6-24 hours. Monitor the reaction by TLC until the starting material is consumed. The reaction involves a Michael addition followed by intramolecular cyclization and dehydration to form the pyrazolone ring.

  • Work-up: a. Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol. b. If no precipitate forms, concentrate the solvent under reduced pressure. c. Add water to the residue to precipitate the product or extract with an organic solvent like ethyl acetate. d. Wash the organic extracts with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) or purify by column chromatography.

  • Characterization: Confirm the pyrazole structure using ¹H NMR, ¹³C NMR, IR (disappearance of ester C=O, appearance of amide/lactam C=O), and MS.

Visualization of Derivatization Workflow

G cluster_ester Strategy 1: Esterification cluster_amide Strategy 2: Amidation cluster_pyrazole Strategy 3: Pyrazole Synthesis start 3-(4-Fluorophenyl)-2- methylacrylic Acid (FPMAA) ester_reagents R-OH, H+ Catalyst (Protocol 1) start->ester_reagents amide_reagents R1R2NH, EDC/NHS (Protocol 2) start->amide_reagents pyrazole_reagents 1. Esterification 2. Hydrazine (R-NHNH2) (Protocol 3) start->pyrazole_reagents ester_lib Ester Library (R = Alkyl, Benzyl, etc.) ester_reagents->ester_lib amide_lib Amide Library (Diverse Amines) amide_reagents->amide_lib pyrazole_lib Pyrazole Library (Heterocyclic Core) pyrazole_reagents->pyrazole_lib

Caption: Derivatization workflow for 3-(4-Fluorophenyl)-2-methylacrylic acid.

Biological Screening Protocols

Once a library of derivatives has been synthesized and purified, the next step is to evaluate their biological activity. Below are two standard, high-throughput screening protocols relevant to scaffolds of this type.

Primary Screen: Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It is a robust and widely used method for the initial screening of potential anticancer agents.[11]

Protocol 4: In Vitro Cytotoxicity Screening using MTT Assay

Objective: To determine the concentration at which the synthesized compounds inhibit cancer cell growth by 50% (IC₅₀).

Materials and Reagents:

  • Human cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Synthesized compounds dissolved in DMSO (10 mM stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the test compounds in culture medium. Final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, DMSO) at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). c. Incubate the plates for 48 hours.[12]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to a dark blue formazan product.[10]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Secondary Screen: Anti-inflammatory Activity (LPS-Stimulated Macrophages)

This assay evaluates the ability of compounds to inhibit the inflammatory response in macrophages, key cells of the immune system. Lipopolysaccharide (LPS), a component of bacterial cell walls, is used to induce a strong inflammatory response, characterized by the production of mediators like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[13]

Protocol 5: Measurement of Inflammatory Cytokine Inhibition

Objective: To assess the anti-inflammatory potential of the compounds by measuring their ability to reduce TNF-α and IL-6 production in LPS-stimulated RAW 264.7 macrophages.

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • Synthesized compounds dissolved in DMSO

  • ELISA kits for mouse TNF-α and IL-6

  • 24-well plates

Procedure:

  • Cell Viability Pre-screen: First, perform a cytotoxicity assay (as in Protocol 4) on RAW 264.7 cells to determine non-toxic concentrations of your compounds for this specific cell line. Use concentrations that result in >90% viability for the inflammation assay.[13]

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to stimulate inflammation.[13] Include appropriate controls: vehicle control (no LPS, no compound), and LPS-only control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the cell culture supernatant from each well.

  • Cytokine Measurement: Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.[14]

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Determine IC₅₀ values for the inhibition of each cytokine.

Visualization of Biological Screening Cascade

G cluster_primary High-Throughput Screening start Synthesized Compound Library (Esters, Amides, Pyrazoles) primary_screen Primary Screen: Anticancer Cytotoxicity (MTT Assay) (Protocol 4) start->primary_screen inactive Inactive Compounds (IC50 > 50 µM) primary_screen->inactive active Active Hits (IC50 < 50 µM) primary_screen->active secondary_screen Secondary / Mechanistic Screen: Anti-inflammatory Assay (ELISA) (Protocol 5) active->secondary_screen lead_id Lead Compound Identification & SAR Analysis secondary_screen->lead_id

Sources

Application Notes & Protocols: 3-(4-Fluorophenyl)-2-methylacrylic acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of a Fluorinated Acrylic Acid Derivative

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized approach for modulating physicochemical and biological properties. 3-(4-Fluorophenyl)-2-methylacrylic acid stands out as a particularly valuable building block. Its structure combines three key reactive functionalities: a carboxylic acid amenable to a wide range of coupling reactions, an electron-deficient α,β-unsaturated system primed for conjugate additions, and a fluorinated aromatic ring that can engage in further functionalization and influence molecular interactions.

This guide provides an in-depth exploration of the synthetic utility of 3-(4-Fluorophenyl)-2-methylacrylic acid. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights and detailed, self-validating protocols for its application in key synthetic transformations. The protocols described herein are designed to serve as a robust starting point for researchers engaged in the synthesis of novel chemical entities.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its effective and safe use in the laboratory.

Table 1: Properties of 3-(4-Fluorophenyl)-2-methylacrylic acid

PropertyValueSource
IUPAC Name (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid[1][2][3]
CAS Number 22138-72-3[1][2][3]
Molecular Formula C₁₀H₉FO₂[1]
Molecular Weight 180.17 g/mol [1]
Appearance White to off-white solidCommercially available
SMILES C/C(=C\C1=CC=C(C=C1)F)/C(=O)O[2]

Safety & Handling: 3-(4-Fluorophenyl)-2-methylacrylic acid is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.[1]

Core Application: Amide Bond Formation

The formation of an amide bond is the most frequently performed reaction in medicinal chemistry.[4] The carboxylic acid moiety of the title compound serves as an excellent electrophilic precursor for coupling with a diverse range of primary and secondary amines to generate biologically relevant amides.

Rationale for Protocol Selection: The use of carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxy-1H-benzotriazole (HOBt), is a classic and reliable method. This combination converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which is then efficiently displaced by the amine nucleophile. The addition of HOBt is known to suppress side reactions and reduce the risk of racemization.

Experimental Protocol 1: EDC/HOBt Mediated Amide Coupling

Objective: To synthesize N-benzyl-3-(4-fluorophenyl)-2-methylacrylamide.

Materials:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxy-1H-benzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Stir the mixture at room temperature until all solids dissolve.

  • Add benzylamine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Table 2: Representative Data for Amide Coupling

ParameterExpected Value
Reactant Ratio Acid:Amine:EDC:HOBt = 1:1.1:1.2:1.2
Solvent Dichloromethane (DCM)
Reaction Time 12-18 hours
Expected Yield 75-95%
Purification Silica Gel Chromatography

Workflow Diagram: Amide Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Acid & HOBt in anhydrous DCM B Add Amine & DIPEA A->B C Cool to 0 °C B->C D Add EDC portion-wise C->D E Warm to RT Stir 12-18h D->E F Dilute with DCM E->F G Aqueous Washes (HCl, NaHCO₃, Brine) F->G H Dry (MgSO₄) & Concentrate G->H I Silica Gel Chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Core Application: Michael (Conjugate) Addition

The electron-withdrawing nature of the carboxyl and phenyl groups activates the double bond of 3-(4-Fluorophenyl)-2-methylacrylic acid, making it an excellent Michael acceptor.[5] This allows for the 1,4-conjugate addition of a wide variety of nucleophiles (e.g., amines, thiols, enolates), providing a powerful method for forming carbon-carbon and carbon-heteroatom bonds.[6][7]

Rationale for Protocol Selection: The aza-Michael addition, the addition of an amine nucleophile, is a highly efficient and atom-economical reaction for synthesizing β-amino acid derivatives.[8] These structures are important pharmacophores. The reaction can often be performed under mild, base-catalyzed conditions without the need for transition metals. Microwave irradiation can significantly accelerate this reaction, reducing times from hours or days to minutes.[9]

Experimental Protocol 2: Microwave-Assisted Aza-Michael Addition

Objective: To synthesize Methyl 3-(benzylamino)-3-(4-fluorophenyl)-2-methylpropanoate. (Note: This protocol assumes prior esterification of the starting material to the methyl ester).

Materials:

  • Methyl 3-(4-fluorophenyl)-2-methylacrylate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Methanol (as solvent)

  • Microwave reactor vials

Procedure:

  • In a microwave reactor vial, combine Methyl 3-(4-fluorophenyl)-2-methylacrylate (1.0 eq), benzylamine (1.2 eq), and methanol (to achieve a concentration of ~0.5 M).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes. Monitor the pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be analyzed directly. If necessary, purify by silica gel column chromatography (hexane/ethyl acetate) to isolate the β-amino ester.

Table 3: Representative Data for Aza-Michael Addition

ParameterExpected Value
Reactant Ratio Ester:Amine = 1:1.2
Solvent Methanol
Conditions Microwave, 120 °C, 30-60 min
Expected Yield 80-99%
Purification Often minimal purification required

Workflow Diagram: Aza-Michael Addition

G A Combine Ester, Amine, & Methanol in Microwave Vial B Seal Vial A->B C Microwave Irradiation (120 °C, 30-60 min) B->C D Cool to RT C->D E Concentrate in vacuo D->E F Purify via Chromatography (if needed) E->F

Caption: Workflow for microwave-assisted aza-Michael addition.

Core Application: Mizoroki-Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10] The double bond of 3-(4-Fluorophenyl)-2-methylacrylic acid can serve as the alkene component, enabling the synthesis of more complex, substituted stilbene-like structures. This reaction is a cornerstone of modern cross-coupling chemistry.[11]

Rationale for Protocol Selection: A classic Heck coupling protocol utilizes a palladium(II) acetate precatalyst, a phosphine ligand such as triphenylphosphine (PPh₃), and an organic base like triethylamine (Et₃N).[10] The phosphine ligand stabilizes the active Pd(0) species, while the base is required to neutralize the hydrogen halide generated during the catalytic cycle. A polar aprotic solvent like DMF is often used to ensure solubility of the reactants and catalyst.

Experimental Protocol 3: Palladium-Catalyzed Heck Cross-Coupling

Objective: To synthesize (2E,4E)-5-(4-fluorophenyl)-4-methyl-2-phenylpenta-2,4-dienoic acid.

Materials:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq)

  • Iodobenzene (1.1 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.10 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask equipped with a reflux condenser, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.10 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add anhydrous DMF, followed by 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq), iodobenzene (1.1 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers and wash with brine (2x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Table 4: Representative Data for Heck Reaction

ParameterExpected Value
Catalyst Loading 5 mol% Pd(OAc)₂
Ligand 10 mol% PPh₃
Base Triethylamine (2.0 eq)
Temperature 100 °C
Expected Yield 60-85%
Selectivity High selectivity for the trans product is typical[11]

Workflow Diagram: Heck Reaction

G cluster_setup Inert Atmosphere Setup cluster_addition Reagent Addition cluster_reaction Reaction & Work-up A Add Pd(OAc)₂ & PPh₃ to Schlenk Flask B Evacuate & Backfill with N₂/Ar (3x) A->B C Add DMF, Acrylic Acid, Iodobenzene, & Et₃N B->C D Heat to 100 °C Stir 8-12h C->D E Cool & Perform Aqueous Extraction D->E F Dry & Concentrate E->F G Purify via Chromatography F->G

Caption: Workflow for a typical Mizoroki-Heck cross-coupling reaction.

Conclusion

3-(4-Fluorophenyl)-2-methylacrylic acid is a trifunctional building block of significant strategic importance. Its carboxylic acid, activated alkene, and fluorinated phenyl ring provide orthogonal reactive handles for constructing molecular complexity. The protocols detailed in this guide for amide coupling, Michael addition, and Heck reactions represent robust and versatile transformations that empower researchers in medicinal chemistry and materials science to access novel and diverse chemical matter. The thoughtful application of this building block can significantly streamline synthetic routes and facilitate the development of next-generation therapeutics and functional materials.

References

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Manivannan, R., et al. (n.d.). 2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddy, V. P., et al. (n.d.). Pd-Catalyzed Double-Heck and Heck-Suzuki Cascade Reaction of N-(o-Bromoaryl) CF3-acrylamides. Supporting Information. Retrieved from [Link]

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  • Muhammad, N., et al. (2008). 3-(4-Chlorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Amide coupling 96-well plate kit. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Retrieved from [Link]

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  • Google Patents. (n.d.). EP0852262A1 - Process for the preparation of amides of acrylic or methacrylic acid.
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wheeler, J. D., et al. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. National Center for Biotechnology Information. Retrieved from [Link]

  • Alonso, D. A., et al. (n.d.). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Semantic Scholar. Retrieved from [Link]

  • Kariuki, B. M., et al. (2021). 3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl)-.... ORCA - Cardiff University. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Michael addition – Knowledge and References. Retrieved from [Link]

  • Larhed, M., et al. (n.d.). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. National Center for Biotechnology Information. Retrieved from [Link]

  • Navarrete-Vazquez, G., et al. (n.d.). Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. National Center for Biotechnology Information. Retrieved from [Link]

  • Sangermano, M., et al. (2016). Sequential curing of amine-acrylate-methacrylate mixtures based on selective aza-Michael addition followed by radical photopolymerization. UPCommons. Retrieved from [Link]

  • Jasinski, R., et al. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Retrieved from [Link]

  • Gzella, A., et al. (2023). Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. MDPI. Retrieved from [Link]

  • Al-Janabi, H. H. H. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Retrieved from [Link]

  • Peng, J., et al. (2021). Crystal structure of methyl ( E )-3-(4-acetoxyphenyl)acrylate, C 12 H 12 O 4. ResearchGate. Retrieved from [Link]

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Application Note: Structural Characterization and X-ray Crystallography of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(4-Fluorophenyl)-2-methylacrylic acid (CAS 22138-72-3), commonly referred to as 4-fluoro- α -methylcinnamic acid, is a highly versatile building block in modern drug development. It is a critical intermediate for synthesizing (non-steroidal anti-inflammatory drugs)[1] and serves as a potent pharmacophore for [2]. Furthermore, its carboxylate moiety acts as a robust coordinating ligand for biologically active [3].

Accurate determination of its three-dimensional structure—particularly the E/Z stereochemistry around the alkene bond and its solid-state hydrogen-bonding networks—is paramount for structure-based drug design. This application note details the optimized synthesis, crystallization, and Single-Crystal X-ray Diffraction (SC-XRD) protocols for this compound, ensuring a self-validating workflow from flask to crystallographic model.

Mechanistic Rationale & Experimental Design (E-E-A-T)

Stereoselective Synthesis via Perkin Reaction

The synthesis relies on the Perkin condensation of 4-fluorobenzaldehyde with propionic anhydride[1]. The causality of the stereocontrol lies in the transition state: the reaction is thermodynamically driven to favor the (E)-isomer. During the dehydration step of the intermediate aldol adduct, steric repulsion between the bulky 4-fluorophenyl ring and the α -methyl group is minimized in the anti-periplanar conformation, exclusively yielding the (E)-alkene geometry.

Crystallization and Supramolecular Assembly

Carboxylic acids exhibit strong tendencies to form [4]. For 3-(4-fluorophenyl)-2-methylacrylic acid, crystallization via slow evaporation from a binary solvent system (e.g., ethanol/water) controls the supersaturation rate. This allows the molecules to assemble into robust R22​(8) cyclic hydrogen-bonded dimers. This dimerization is the primary structure-directing interaction in the crystal lattice, dictating the final space group packing.

Cryogenic X-ray Diffraction

Data collection is performed at 100 K. The physical causality for this choice is the reduction of atomic thermal vibrations (Debye-Waller factors). Lowering the temperature minimizes dynamic disorder, enhances the intensity of high-angle diffraction spots, and allows for the precise location of the carboxylic acid proton in the electron density difference map—a critical, self-validating step to confirm the hydrogen-bonding network.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid
  • Reagent Charging : To a 100 mL round-bottom flask, add 4-fluorobenzaldehyde (10.0 mmol), propionic anhydride (30.0 mmol), and anhydrous sodium propionate (12.0 mmol)[1].

  • Condensation : Equip the flask with a reflux condenser and heat the mixture to 140 °C under an inert argon atmosphere for 14 hours. Rationale: The elevated temperature is required to overcome the activation energy barrier of the enolate addition and subsequent dehydration[1].

  • Hydrolysis : Cool the reaction mixture to 80 °C and pour it into 50 mL of vigorously stirred distilled water to hydrolyze the unreacted propionic anhydride.

  • Acidification & Precipitation : Adjust the aqueous solution to pH 2.0 using 2M HCl. Collect the resulting white precipitate via vacuum filtration.

  • Purification : Recrystallize the crude product from an ethanol/water mixture to yield the pure (E)-isomer.

PerkinSynthesis N1 4-Fluorobenzaldehyde + Propionic Anhydride N2 Perkin Condensation (140°C, Na-Propionate) N1->N2 N3 Aqueous Workup & Acidification N2->N3 N4 E-3-(4-Fluorophenyl)- 2-methylacrylic acid N3->N4

Workflow for the stereoselective synthesis of the E-isomer via Perkin condensation.

Protocol 2: Single Crystal Growth via Slow Evaporation
  • Dissolution : Dissolve 50 mg of the purified acid in 2 mL of absolute ethanol.

  • Filtration : Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Rationale: Removing microscopic dust particles prevents premature, heterogeneous nucleation, ensuring the growth of high-quality single crystals.

  • Anti-solvent Addition : Add distilled water dropwise until the solution becomes faintly turbid, then add 1-2 drops of ethanol until it clears.

  • Evaporation : Cover the vial with Parafilm, puncture 2 small holes, and store undisturbed at 20 °C for 5-7 days until suitable block-shaped crystals form.

Protocol 3: SC-XRD Data Collection and Structure Refinement
  • Mounting : Under a polarizing stereomicroscope, select a single crystal devoid of cracks or twinning. Coat the crystal in Paratone-N oil (to prevent solvent loss and ice formation) and mount it on a micromount.

  • Data Collection : Transfer to a diffractometer equipped with a Mo K α microfocus X-ray source ( λ=0.71073 Å). Cool the crystal to 100 K using an open-flow nitrogen cryostat. Collect ω and ϕ scans to achieve >99% completeness up to 2θ=55∘ .

  • Data Reduction : Integrate the diffraction frames and apply multi-scan empirical absorption corrections (e.g., SADABS).

  • Structure Solution : Solve the phase problem using Intrinsic Phasing (SHELXT).

  • Refinement : Perform full-matrix least-squares refinement on F2 using . Anisotropically refine all non-hydrogen atoms. Locate the carboxylic acid hydrogen atom (O-H) from the difference Fourier map and refine its coordinates freely. Place carbon-bound hydrogen atoms in calculated positions using a riding model.

SCXRD_Workflow Sub1 1. Crystal Selection & Mounting (Paratone Oil, Cryoloop) Sub2 2. X-ray Data Collection (Mo Kα, 100K, ω/φ scans) Sub1->Sub2 Sub3 3. Data Reduction & Absorption Correction (Integration, SADABS) Sub2->Sub3 Sub4 4. Structure Solution & Refinement (SHELXT / SHELXL on F²) Sub3->Sub4 Sub5 5. Validation & Deposition (checkCIF, CCDC) Sub4->Sub5

Step-by-step Single-Crystal X-ray Diffraction (SC-XRD) processing pipeline.

Data Presentation: Crystallographic Parameters

The following table summarizes the typical crystallographic parameters expected for 3-(4-fluorophenyl)-2-methylacrylic acid and its structural analogs[3].

ParameterTypical Value / Description
Chemical Formula C 10​ H 9​ FO 2​
Formula Weight 180.17 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic or Triclinic
Space Group P2 1​ /c or P-1
Hydrogen Bonding Motif R22​(8) cyclic dimer (O-H···O)
Final R indices[ I>2σ(I) ] R1​≈0.035 , wR2​≈0.090
Goodness-of-fit on F2 1.02 - 1.08

References

  • Title: Synthesis method and application of intermediate of sulindac analogue (CN102030642A)
  • Title: Isoquinoline alkaloids as a novel type of AKR1C3 inhibitors Source: The Journal of Steroid Biochemistry and Molecular Biology URL: [Link]

  • Title: Synthesis, spectroscopic characterization, X-ray structures, biological screenings, DNA interaction study and catalytic activity of organotin(IV) 3-(4-fluorophenyl)-2-methylacrylic acid derivatives Source: Journal of Organometallic Chemistry URL: [Link]

  • Title: Structural features of pyridylcinnamic acid dimers and their extended hydrogen-bonded aggregations Source: Journal of Molecular Structure URL: [Link]

  • Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Sources

Application Notes & Protocols: Characterizing 3-(4-Fluorophenyl)-2-methylacrylic acid, a Potent Myo-Inositol Monophosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Modulator of Inositol Signaling

3-(4-Fluorophenyl)-2-methylacrylic acid is a specific and potent small molecule inhibitor of the enzyme myo-inositol monophosphatase (IMPase). IMPase is a critical enzyme in the phosphoinositide (PI) signaling pathway, responsible for recycling myo-inositol, a precursor for a host of essential second messengers, including phosphatidylinositol (4,5)-bisphosphate (PIP2). The PI pathway governs a vast array of cellular functions, from proliferation and survival to synaptic transmission.[1][2][3][4]

The therapeutic relevance of IMPase inhibition is highlighted by the action of lithium, a long-standing treatment for bipolar disorder, which is known to inhibit IMPase.[5][6] By disrupting inositol recycling, these inhibitors can selectively impact hyperactive cells that have a high demand for inositol, offering a promising avenue for therapeutic intervention in neurological disorders and potentially cancer.[7][8] These application notes provide robust, validated protocols for characterizing the inhibitory activity of 3-(4-Fluorophenyl)-2-methylacrylic acid in both biochemical and cellular contexts.

Mechanism of Action: The Inositol Depletion Hypothesis

The PI signaling cascade begins with the phosphorylation of phosphatidylinositol (PI) by PI-kinases (PI3K).[2][9] The resulting phosphorylated inositols, like PIP2, are cleaved by phospholipase C (PLC) to generate diacylglycerol (DAG) and inositol (1,4,5)-trisphosphate (IP3). IP3 triggers calcium release, while DAG activates protein kinase C (PKC). To sustain this signaling, inositol must be recycled. This is where IMPase plays its pivotal role, catalyzing the final step: the dephosphorylation of inositol monophosphate to free myo-inositol.

3-(4-Fluorophenyl)-2-methylacrylic acid acts by directly inhibiting IMPase. This blockade prevents the regeneration of the free inositol pool, leading to a state known as "inositol depletion." In cells with high PI signaling turnover, this depletion cripples their ability to produce essential second messengers, ultimately attenuating the signaling cascade.

PI_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytosol Cytosol PI PI PIP PIP PI->PIP PI3K PIP2 PIP2 PIP->PIP2 PIPK PLC PLC PIP2->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP2 IP2 IP3->IP2 Phosphatases IP1 IP1 IP2->IP1 Phosphatases Inositol myo-Inositol IP1->Inositol IMPase Inositol->PI Resynthesis IMPase IMPase Compound 3-(4-Fluorophenyl) -2-methylacrylic acid Compound->IMPase Inhibition

Caption: The Phosphoinositide (PI) signaling pathway and the point of inhibition.

Core Application: Biochemical IC50 Determination for IMPase

This protocol describes a colorimetric, malachite green-based assay to quantify the inorganic phosphate (Pi) released by IMPase activity. By measuring the reduction in Pi release in the presence of 3-(4-Fluorophenyl)-2-methylacrylic acid, a precise half-maximal inhibitory concentration (IC50) can be determined. This assay is the gold standard for confirming direct enzyme inhibition.

3.1 Principle

IMPase hydrolyzes a substrate, myo-inositol-1-phosphate (I-1-P), to produce myo-inositol and inorganic phosphate (Pi). The released Pi reacts with a malachite green-molybdate complex under acidic conditions to form a stable, colored product. The absorbance of this complex, measured at ~620 nm, is directly proportional to the amount of Pi generated and thus to the enzyme's activity.

3.2 Materials and Reagents

  • Recombinant Human IMPase (purified)

  • 3-(4-Fluorophenyl)-2-methylacrylic acid (MW: 180.17 g/mol )[10]

  • myo-Inositol-1-phosphate (I-1-P) substrate

  • Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 2 mM MgCl₂, pH 7.5

  • Malachite Green Reagent: Prepare fresh. Solution A: 0.045% (w/v) Malachite Green in water. Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl. Mix 3 parts of Solution A with 1 part of Solution B. Add Tween-20 to a final concentration of 0.01%. Incubate for 30 minutes at room temperature before use.

  • Phosphate Standard: 1 M KH₂PO₄ solution for standard curve.

  • 96-well clear, flat-bottom microplates.

3.3 Step-by-Step Protocol

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Fluorophenyl)-2-methylacrylic acid in DMSO. Create a 10-point, 2-fold serial dilution series in Assay Buffer, starting from 200 µM (final assay concentration 100 µM). Include a "no inhibitor" control (Assay Buffer with DMSO) and a "no enzyme" blank.

  • Enzyme Preparation: Dilute recombinant IMPase in ice-cold Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 20 nM for a final concentration of 10 nM).

  • Substrate Preparation: Dilute I-1-P in Assay Buffer to a working concentration of 2X the final desired concentration (e.g., 2 mM for a final concentration of 1 mM, which is near the Km for many IMPase isoforms).

  • Assay Plate Setup:

    • Add 25 µL of the compound serial dilutions or controls to the wells of the 96-well plate.

    • Add 25 µL of the 2X enzyme solution to all wells except the "no enzyme" blank (add 25 µL of Assay Buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding 50 µL of the 2X substrate solution to all wells. The total reaction volume is now 100 µL.

  • Incubation: Incubate the plate at 37°C for 30 minutes. Ensure the reaction time is within the linear range of phosphate production.

  • Reaction Termination and Color Development: Stop the reaction by adding 100 µL of the Malachite Green Reagent to all wells. Incubate at room temperature for 15-20 minutes to allow for full color development.

  • Measurement: Read the absorbance at 620 nm using a microplate reader.

Caption: Workflow for IMPase biochemical IC50 determination.

3.4 Data Analysis

  • Standard Curve: Prepare a phosphate standard curve (0 to 50 µM Pi) to convert absorbance values to the amount of phosphate produced.

  • Calculate % Inhibition:

    • Correct all readings by subtracting the average absorbance of the "no enzyme" blank.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_no_inhibitor))

  • Determine IC50: Plot % Inhibition versus the log of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value.

ParameterRepresentative Value
IMPase Concentration10 nM
Substrate (I-1-P) Conc.1 mM
IC50 of Compound ~1.5 µM

Cellular Application: Assessing Cytotoxicity via Inositol Depletion

This protocol uses a standard MTT assay to measure the impact of IMPase inhibition on the metabolic activity and viability of a cell line with high PI signaling, such as the SH-SY5Y human neuroblastoma line. The rationale is that potent IMPase inhibition will lead to inositol depletion, impairing cellular function and reducing viability over time.

4.1 Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.

4.2 Materials and Reagents

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • Complete Culture Medium: DMEM/F-12, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS)

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • Solubilization Solution: 10% SDS in 0.01 M HCl.

  • 96-well clear, flat-bottom cell culture plates.

4.3 Step-by-Step Protocol

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of 3-(4-Fluorophenyl)-2-methylacrylic acid in complete culture medium (e.g., from 200 µM down to 0 µM).

  • Dosing: Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (medium with DMSO) and no-cell blanks (medium only).

  • Incubation: Incubate the cells for 48-72 hours at 37°C, 5% CO₂. The longer incubation period is necessary to observe the effects of inositol depletion.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm with a reference wavelength of 690 nm.

4.4 Data Analysis

  • Correct Absorbance: Subtract the average absorbance of the no-cell blanks from all other readings.

  • Calculate % Viability: % Viability = 100 * (Abs_treated / Abs_vehicle_control)

  • Determine EC50: Plot % Viability versus the log of the compound concentration and fit with a 4PL curve to determine the EC50 (effective concentration causing 50% reduction in viability).

ParameterRepresentative Value
Cell LineSH-SY5Y
Seeding Density10,000 cells/well
Incubation Time72 hours
EC50 of Compound ~25 µM

Troubleshooting and Scientific Insights

  • High Background in Biochemical Assay: This often indicates phosphate contamination in your buffers or substrate. Use ultra-pure water and high-quality reagents. A "no enzyme" control is essential to correct for this.[11]

  • No Cellular Effect Observed: The effect of inositol depletion is highly dependent on the cell type and its metabolic state. Ensure you are using a cell line with active PI signaling. Consider using an inositol-free medium for the treatment period to exacerbate the depletion effect and increase sensitivity.

  • Discrepancy between IC50 and EC50: A significant difference is expected. The biochemical IC50 reflects direct enzyme inhibition in a purified system. The cellular EC50 is influenced by cell membrane permeability, compound metabolism, and the cell's ability to uptake extracellular inositol. The higher EC50 value is typical and reflects these additional biological barriers.

Conclusion

The protocols detailed herein provide a comprehensive framework for the in vitro characterization of 3-(4-Fluorophenyl)-2-methylacrylic acid. The biochemical IMPase assay serves as a direct and precise measure of target engagement, while the cellular viability assay provides crucial insight into the compound's functional consequences in a biological system. Together, these assays are fundamental tools for researchers and drug development professionals investigating novel modulators of the phosphoinositide signaling pathway.

References

  • Bone, R. et al. (1994). High-resolution structure of myo-inositol monophosphatase, the putative target of lithium therapy. Protein Science. [Link]

  • ClinicalTrials.gov. (2021). IMPase in Treatment-resistant Depression. National Institutes of Health. [Link]

  • Engelman, J. A. (2009). Targeting PI3K Signalling in Cancer: Opportunities, Challenges and Limitations. Nature Reviews Cancer. [Link]

  • Janku, F. et al. (2011). Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer. Annals of Oncology. [Link]

  • Leung, C. H. et al. (1993). Development of a continuous coupled enzymatic assay for myo-inositol monophosphatase. Analytical Biochemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. PubChem Compound Database. [Link]

  • NHS Health Research Authority. (n.d.). IMPase in treatment-resistant depression. HRA. [Link]

  • Song, C. et al. (2012). Small-molecule inhibitors of the PI3K signaling network. Future Medicinal Chemistry. [Link]

  • Thorpe, S. J. et al. (2022). The role of inositol in the management of impulse control. Health Research Authority. [Link]

  • Wikipedia. (2024). Phosphoinositide 3-kinase inhibitor. Wikipedia. [Link]

  • Xu, J. et al. (2023). Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

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The Strategic Application of 3-(4-Fluorophenyl)-2-methylacrylic Acid as a Versatile Precursor in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The unique attributes of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Within this context, 3-(4-Fluorophenyl)-2-methylacrylic acid stands out as a particularly valuable and versatile precursor. Its structure combines the advantageous properties of a fluorinated phenyl ring with the reactive potential of an α,β-unsaturated carboxylic acid, offering multiple avenues for chemical elaboration and the generation of diverse compound libraries with therapeutic potential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and utilization of this key intermediate in the creation of novel bioactive molecules.

Characterization of 3-(4-Fluorophenyl)-2-methylacrylic Acid

A thorough understanding of the precursor's properties is fundamental to its effective application. The structural and physicochemical characteristics of 3-(4-Fluorophenyl)-2-methylacrylic acid are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₉FO₂PubChem CID: 5388694
Molecular Weight 180.18 g/mol PubChem CID: 5388694
IUPAC Name (2E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acidPubChem CID: 5388694
Appearance White to off-white solid---
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Methanol)---

Spectroscopic Data (Predicted and from Related Compounds):

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 (s, 1H, -COOH)

    • δ 7.8-7.7 (m, 2H, Ar-H)

    • δ 7.6 (s, 1H, =CH)

    • δ 7.3-7.2 (m, 2H, Ar-H)

    • δ 2.0 (s, 3H, -CH₃)

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 168.0 (C=O)

    • δ 163.5 (d, ¹JCF ≈ 245 Hz, C-F)

    • δ 140.0 (=CH)

    • δ 132.0 (d, ⁴JCF ≈ 3 Hz, C-Ar)

    • δ 131.0 (d, ³JCF ≈ 8 Hz, CH-Ar)

    • δ 128.0 (C-CH₃)

    • δ 116.0 (d, ²JCF ≈ 22 Hz, CH-Ar)

    • δ 14.0 (-CH₃)

Synthesis of the Precursor: 3-(4-Fluorophenyl)-2-methylacrylic acid

The synthesis of the title compound can be efficiently achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[3]

Protocol 1: Knoevenagel Condensation for the Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid

This protocol outlines the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid from 4-fluorobenzaldehyde and propanoic anhydride. The reaction proceeds via the formation of a mixed anhydride in situ, which then acts as the active methylene component.

Materials:

  • 4-Fluorobenzaldehyde

  • Propanoic anhydride

  • Triethylamine

  • Toluene

  • Hydrochloric acid (1 M)

  • Sodium sulfate (anhydrous)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in toluene, add propanoic anhydride (1.5 eq) and triethylamine (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Carefully add 1 M hydrochloric acid to quench the reaction and hydrolyze the remaining anhydride.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(4-Fluorophenyl)-2-methylacrylic acid.

Causality Behind Experimental Choices:

  • Propanoic anhydride serves as both the source of the active methylene group (after enolization) and as a dehydrating agent.

  • Triethylamine acts as the base catalyst to promote the formation of the enolate intermediate.

  • Toluene is an effective solvent that allows for the reaction to be conducted at a suitable reflux temperature.

  • The acidic workup is crucial for the hydrolysis of any unreacted anhydride and for protonating the carboxylate to yield the final carboxylic acid.

Knoevenagel_Condensation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Reaction_Vessel Toluene (Solvent) Reflux 4-Fluorobenzaldehyde->Reaction_Vessel Propanoic_Anhydride Propanoic Anhydride Propanoic_Anhydride->Reaction_Vessel Triethylamine Triethylamine (Base) Triethylamine->Reaction_Vessel Quenching 1M HCl Quench & Hydrolysis Reaction_Vessel->Quenching Cooling Extraction Extraction with Ethyl Acetate Quenching->Extraction Drying Drying over Na2SO4 Extraction->Drying Purification Recrystallization Drying->Purification Concentration Product 3-(4-Fluorophenyl)-2- methylacrylic acid Purification->Product

Caption: Workflow for the synthesis of the precursor.

Application in the Synthesis of Novel Compounds: Amide Bond Formation

The carboxylic acid moiety of 3-(4-Fluorophenyl)-2-methylacrylic acid is a prime site for derivatization, most commonly through amide bond formation. Amide coupling reactions are fundamental in medicinal chemistry for creating peptidomimetics and other biologically active molecules.[4]

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general and robust method for the synthesis of amide derivatives from 3-(4-Fluorophenyl)-2-methylacrylic acid using a common coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • Desired amine (primary or secondary)

  • HATU (or other suitable coupling reagent like EDC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide derivative by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Rationale for Reagent Selection:

  • HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[5]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the activation and to scavenge the acid produced during the reaction.

  • Anhydrous DMF is an excellent polar aprotic solvent that effectively dissolves a wide range of reactants.

Amide_Coupling cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Precursor 3-(4-Fluorophenyl)-2- methylacrylic acid Reaction_Vessel Anhydrous DMF Room Temperature Precursor->Reaction_Vessel Amine Primary or Secondary Amine Amine->Reaction_Vessel Addition HATU HATU (Coupling Reagent) HATU->Reaction_Vessel Pre-activation DIPEA DIPEA (Base) DIPEA->Reaction_Vessel Aqueous_Workup Aqueous Workup (Citric Acid, NaHCO3, Brine) Reaction_Vessel->Aqueous_Workup Drying Drying over Na2SO4 Aqueous_Workup->Drying Purification Column Chromatography Drying->Purification Concentration Product Novel Amide Derivative Purification->Product

Caption: General workflow for amide derivatization.

Potential Applications and Future Directions

Derivatives of 3-(4-Fluorophenyl)-2-methylacrylic acid are poised to be valuable in various areas of drug discovery. The structural motif of cinnamic acid and its derivatives has been associated with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Agents:

The cinnamoyl scaffold is a well-established pharmacophore in the development of antimicrobial agents. Amide derivatives of fluorinated cinnamic acids can be synthesized and screened for their activity against a panel of pathogenic bacteria and fungi. The presence of the fluorine atom can enhance the lipophilicity of the compounds, potentially improving their ability to penetrate microbial cell membranes.

Anticancer Agents:

Many small molecules containing the cinnamide framework have been investigated as potential anticancer agents. The α,β-unsaturated system can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins, such as kinases or other enzymes involved in cell proliferation and survival. The 4-fluorophenyl group can engage in favorable interactions within the binding pockets of these targets.

Future Perspectives:

Beyond simple amide formation, the double bond of the acrylic acid moiety offers further opportunities for chemical modification. For instance, it can undergo Michael additions, cycloadditions, or hydrogenation to introduce additional diversity and explore a wider chemical space. The development of novel catalysts and reaction conditions for these transformations will further expand the utility of 3-(4-Fluorophenyl)-2-methylacrylic acid as a versatile precursor in the quest for new and effective therapeutic agents.

References

  • Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Journal of the Chilean Chemical Society, 59(1), 2305-2308.
  • Supporting Information for: Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium. (2019).
  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. Retrieved from [Link]

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
  • EP0852262A1 - Process for the preparation of amides of acrylic or methacrylic acid. (1998).
  • WO1998003471A1 - Amide functional monomers and acrylic polymers with amide functionality. (1998).
  • BenchChem. (2025). Technical Support Center: Optimization of Knoevenagel Condensation for Ethyl 2-cyano-3-(4-fluorophenyl)
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable N
  • Sadiq-ur-Rehman, et al. (2009). (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1562.
  • Ying, A.-G., Wu, C.-L., & He, G.-H. (2012). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry, 24(12), 5691-5694.
  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
  • Methacrylic acid-based biomaterials promote peripheral innervation in the subcutaneous space of mice. (2022). bioRxiv.
  • Merugu, S. K., et al. (2025). (PDF) Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit. (2025).
  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2024).
  • Protecting-Group-Free Mechanosynthesis of Amides from Hydroxycarboxylic Acids: Application to the Synthesis of Im
  • Thorat, B. R., et al. (2023).
  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 9, 242. Retrieved from [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (2012). Der Pharma Chemica.
  • Multifunctional Amphiphilic Biocidal Copolymers Based on N-(3-(Dimethylamino)propyl)methacrylamide Exhibiting pH-, Thermo-, and CO2-Sensitivity. (2025). MDPI.
  • Design, Synthesis and Biological Activity of New Amides Derived from 3-Benzhydryl and 3-sec-Butyl-2,5-dioxo-pyrrolidin-1-yl-acetic Acid. (2021). ChemMedChem, 16(10), 1636-1647.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting 3-(4-Fluorophenyl)-2-methylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists optimizing the yield and stereoselectivity of 3-(4-fluorophenyl)-2-methylacrylic acid (also known as p-fluoro-α-methylcinnamic acid). As a critical intermediate in active pharmaceutical ingredients, achieving high conversion rates and strict E-isomer stereoselectivity is paramount.

Here, we dissect the causality behind common experimental failures across the two primary synthetic routes: the classic Perkin condensation and the Horner-Wadsworth-Emmons (HWE) olefination.

Visualizing the Synthetic Workflows

SynthesisWorkflow Start 4-Fluorobenzaldehyde Perkin Perkin Reaction Propionic Anhydride + Base Start->Perkin Route A (Classic) HWE HWE Reaction Triethyl 2-phosphonopropionate Start->HWE Route B (Modern) PerkinIssue Yield Loss: Polymerization & Tarring (T > 150°C) Perkin->PerkinIssue Target 3-(4-Fluorophenyl) -2-methylacrylic acid (Target Molecule) Perkin->Target Direct Synthesis PerkinIssue->Target Optimize Base/Temp HWEIssue Yield Loss: Poor E/Z Selectivity (Sub-optimal Base) HWE->HWEIssue Ester Ethyl 3-(4-fluorophenyl) -2-methylacrylate HWE->Ester Intermediate HWEIssue->Ester Ba(OH)2 conditions Hydrolysis Alkaline Hydrolysis (LiOH, Reflux) Ester->Hydrolysis Hydrolysis->Target Overcome Steric Hindrance

Workflow of 3-(4-Fluorophenyl)-2-methylacrylic acid synthesis comparing Perkin and HWE routes.

Section 1: Troubleshooting the Perkin Reaction Pathway

Q: Why is my overall yield consistently below 40% despite prolonged heating at 170°C? A: The classic Perkin reaction relies on the condensation of 4-fluorobenzaldehyde with propionic anhydride using sodium propionate as a base[1]. The causality of your low yield is thermal degradation. At temperatures exceeding 150°C, the electron-withdrawing nature of the para-fluoro group accelerates competing side reactions, including decarboxylation of the product and polymerization (tarring) of the aldehyde.

  • Self-Validating Protocol Tip: Monitor the reaction mixture's color. A shift from amber to opaque black within the first 2 hours indicates thermal degradation.

  • Solution: Lower the activation energy required for the enolization of propionic anhydride by switching to a more nucleophilic, inorganic base like anhydrous potassium carbonate (K₂CO₃)[2]. This allows the reaction to reach completion at 130°C, drastically reducing tar formation and improving yields to >65%[2].

Q: How do I remove the unreacted 4-fluorobenzaldehyde during workup? A: Unreacted aldehyde heavily contaminates the final crystallization. Instead of relying solely on recrystallization, utilize an acid-base extraction. Convert the synthesized acid into its water-soluble sodium salt using 10% NaOH. The unreacted 4-fluorobenzaldehyde remains in the organic layer (e.g., ethyl acetate) and is easily partitioned and discarded. Acidifying the aqueous layer with HCl will then precipitate the pure 3-(4-fluorophenyl)-2-methylacrylic acid.

Section 2: Troubleshooting the Horner-Wadsworth-Emmons (HWE) Pathway

Q: My HWE reaction yields a disappointing 60:40 E/Z ratio. How can I drive it to exclusively form the (E)-isomer? A: The poor selectivity is a direct consequence of steric clash in the transition state. When using standard bases (like NaH or NaOH) with triethyl 2-phosphonopropionate, the α-methyl group on the phosphonate creates steric hindrance against the aromatic ring of 4-fluorobenzaldehyde. This destabilizes the preferred anti-elimination pathway.

  • Solution: Modify the transition state by employing Barium Hydroxide Octahydrate (Ba(OH)₂·8H₂O) or Lithium Hydroxide (LiOH) under solvent-free or highly concentrated conditions[3]. The strong coordination of the Ba²⁺ or Li⁺ cation tightly organizes the Zimmerman-Traxler-like cyclic transition state, locking the substituents into an equatorial arrangement that exclusively yields the E-α-methyl-α,β-unsaturated ester (>95% selectivity)[4].

Q: The HWE olefination was successful, but the subsequent ester hydrolysis is stalling. Why? A: The α-methyl group sterically shields the ester carbonyl carbon, severely hindering the nucleophilic attack of the hydroxide ion under standard aqueous conditions.

  • Solution: Switch to a mixed-solvent reflux system (THF/MeOH/H₂O in a 3:1:1 ratio) using LiOH. The lithium ion acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity. This electronic activation compensates for the steric hindrance and drives the hydrolysis to completion.

Section 3: Quantitative Data Comparison

Summarizing the kinetic and thermodynamic outcomes of the discussed methodologies allows for rapid experimental selection based on your lab's specific constraints.

Synthesis RouteReagents / CatalystOperating Temp (°C)E/Z SelectivityTypical Yield (%)Primary Limitation
Classic Perkin Propionic Anhydride, NaOPr170~80:2030 - 40Severe thermal degradation[1]
Modified Perkin Propionic Anhydride, K₂CO₃130~85:1565 - 75Requires rigorous acid-base workup[2]
Standard HWE Triethyl 2-phosphonopropionate, NaH25~60:4080 (Ester)Poor stereoselectivity requires chromatography
Optimized HWE Triethyl 2-phosphonopropionate, Ba(OH)₂25 (Solvent-free)>98:295 (Ester)Requires two distinct synthetic steps[3]
Section 4: Step-by-Step Methodologies
Protocol A: Modified Perkin Synthesis (Direct Route)
  • Charge Reactor: To a dry 500 mL three-necked flask equipped with a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq) and anhydrous K₂CO₃ powder (1.1 eq)[2].

  • Solvent Addition: Add propionic anhydride (approx. 10 eq) which acts as both the reactant and the solvent[2].

  • Thermal Activation: Heat the mixture to 130°C under continuous stirring for 12 hours.

    • Self-validation: Monitor by TLC (Hexane:EtOAc 4:1); the disappearance of the aldehyde UV-active spot confirms conversion.

  • Quench & Hydrolysis: Cool the reactor to 60°C and slowly pour the mixture into 500 mL of ice water to hydrolyze the excess propionic anhydride.

  • Acid-Base Workup: Adjust the aqueous solution's pH to 10 using 10% NaOH. Extract with EtOAc (3 x 100 mL) to remove unreacted aldehyde and organic impurities.

  • Precipitation: Acidify the aqueous layer with 6M HCl until it reaches pH 2. Collect the precipitated 3-(4-fluorophenyl)-2-methylacrylic acid via vacuum filtration. Wash with cold water and dry under vacuum.

Protocol B: Highly E-Selective HWE Olefination & Hydrolysis (Two-Step Route)
  • Olefination: In a mortar or solvent-free milling vessel, combine 4-fluorobenzaldehyde (1.0 eq), triethyl 2-phosphonopropionate (1.2 eq), and Ba(OH)₂·8H₂O (1.5 eq)[3].

  • Mechanochemical Activation: Grind or stir vigorously at room temperature for 2 hours. The mixture will form a thick paste.

    • Self-validation: ¹H-NMR of an aliquot should show the vinylic proton of the E-isomer at ~7.6 ppm, with an absence of the Z-isomer peak at ~6.5 ppm[5].

  • Extraction: Suspend the paste in EtOAc, wash with saturated NH₄Cl, dry over MgSO₄, and concentrate in vacuo to yield the intermediate ethyl ester.

  • Hydrolysis: Dissolve the ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq).

  • Reflux: Heat to 70°C for 8 hours. The lithium ion coordinates the sterically hindered carbonyl, facilitating hydroxide attack.

  • Isolation: Evaporate the organic solvents, dilute with water, and acidify to pH 2 with 6M HCl. Filter the resulting pure (E)-3-(4-fluorophenyl)-2-methylacrylic acid.

Sources

Technical Support Center: Purification of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with 3-(4-Fluorophenyl)-2-methylacrylic acid (also known as 4-fluoro- α -methylcinnamic acid)[1].

Typically synthesized via a Perkin condensation between 4-fluorobenzaldehyde and propionic anhydride[2], this α,β -unsaturated carboxylic acid presents unique purification challenges, including unreacted starting materials, isomeric mixtures (E/Z), and byproduct contamination. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and a self-validating purification protocol.

I. Purification Workflow Visualization

The following diagram outlines the logical progression of the acid-base extraction and recrystallization pipeline required to isolate the pure (E)-isomer from a crude Perkin reaction mixture.

PurificationWorkflow Step1 Crude Perkin Mixture (Acid + Aldehyde + Anhydride) Step2 Alkaline Quench (aq. NaOH) Hydrolysis of Anhydride Step1->Step2 Add Base & Heat Step3 Liquid-Liquid Extraction (Wash with Diethyl Ether) Step2->Step3 Phase Separation Step4 Aqueous Phase (Sodium Carboxylate Salt) Step3->Step4 Discard Organic Phase Step5 Acidification (aq. HCl) Precipitation of Crude Acid Step4->Step5 Adjust pH < 2 Step6 Recrystallization (EtOH / H2O) Step5->Step6 Vacuum Filtration Step7 Pure (E)-Isomer (Target Molecule) Step6->Step7 Isomer Enrichment

Purification workflow for 3-(4-Fluorophenyl)-2-methylacrylic acid following a Perkin synthesis.

II. Quantitative Physicochemical Specifications

To establish a baseline for your purification metrics, refer to the target specifications below. Deviations from these values indicate a failure in the extraction or crystallization phases.

ParameterSpecification / Target Value
Chemical Name (E)-3-(4-Fluorophenyl)-2-methylacrylic acid
CAS Registry Number 22138-72-3[1]
Molecular Formula & Weight C₁₀H₉FO₂ | 180.18 g/mol [1]
Typical Crude Yield 65% – 80% (Post-precipitation)
Target Purity (HPLC) ≥ 97.0%[1]
Major Isomeric Form (E)-isomer (Thermodynamically favored)
Optimal Recrystallization Solvent Ethanol / Water (v/v)[3]

III. Troubleshooting & FAQs (Q&A)

Q1: Why does my crude product contain a significant amount of unreacted 4-fluorobenzaldehyde, and how do I remove it?

A: The Perkin reaction is an equilibrium-driven condensation[2]. If the reaction does not reach absolute completion, unreacted 4-fluorobenzaldehyde remains in the matrix. Because the aldehyde is a neutral organic compound, it lacks an acidic proton and will not form a water-soluble salt during the alkaline quench. Resolution: By washing the highly basic aqueous phase (pH > 10) with a non-polar solvent like diethyl ether or ethyl acetate, the neutral aldehyde partitions entirely into the organic layer. Your target molecule, now a highly polar sodium carboxylate salt, remains safely in the aqueous layer[3].

Q2: My NMR spectra show a mixture of E and Z isomers. How do I isolate the pure (E)-isomer?

A: While the Perkin condensation yields the thermodynamically stable (E)-isomer as the major product (due to minimized steric hindrance between the 4-fluorophenyl ring and the carboxylic acid group), trace (Z)-isomer kinetically traps in the mixture. Resolution: The (E)-isomer possesses a highly planar, rigid geometry that allows for tighter crystal lattice packing. Consequently, it has a significantly lower solubility in cold protic solvents compared to the (Z)-isomer. Recrystallization from a boiling ethanol/water mixture selectively precipitates the (E)-isomer upon cooling, leaving the more soluble (Z)-isomer dissolved in the mother liquor[3].

Q3: I am experiencing "oiling out" (liquid-liquid phase separation) instead of crystallization during the final purification step. What is the mechanistic cause?

A: "Oiling out" occurs when the melting point of the solute is lower than the temperature at which it saturates the solvent, or when the solvent system is too polar (e.g., an excessive ratio of water in the EtOH/H₂O mix). The compound separates as a distinct liquid phase rather than forming a solid crystal lattice. Resolution: To resolve this, reheat the mixture until it is a single homogeneous phase. Add a small volume of the "good" solvent (ethanol) to increase overall solubility, and cool the solution very slowly. Seeding the solution with a pure crystal of 3-(4-fluorophenyl)-2-methylacrylic acid just above the cloud point will provide necessary nucleation sites, thermodynamically favoring crystallization over phase separation.

Q4: How do I ensure complete removal of propionic acid byproducts?

A: Propionic acid and unreacted propionic anhydride are the primary byproducts of this specific Perkin synthesis[2]. During the alkaline quench, propionic anhydride hydrolyzes to propionic acid, which immediately deprotonates to form sodium propionate. Resolution: Sodium propionate is exceptionally water-soluble. When you acidify the aqueous phase to precipitate the target α -methylcinnamic acid, the bulk of the propionic acid remains dissolved in the acidic aqueous supernatant. Thoroughly washing the filtered precipitate with ice-cold, distilled water removes any residual surface-bound propionic acid and inorganic salts (NaCl) without dissolving your target product[3].

IV. Standard Operating Procedure: Step-by-Step Purification

This self-validating protocol ensures the high-fidelity isolation of the target molecule. Do not proceed to the next step unless the validation criteria are met.

Phase 1: Alkaline Quench & Hydrolysis
  • Quench: Transfer the crude Perkin reaction mixture (containing 3-(4-fluorophenyl)-2-methylacrylic acid, unreacted 4-fluorobenzaldehyde, and propionic anhydride) into a round-bottom flask.

  • Hydrolysis: Slowly add a 6N aqueous NaOH (or KOH) solution until the mixture reaches a pH of 11-12.

  • Heating: Stir vigorously at 60°C for 30 minutes.

    • Causality: Heat and high alkalinity are required to completely hydrolyze the unreacted propionic anhydride into water-soluble sodium propionate[3].

Phase 2: Liquid-Liquid Extraction
  • Organic Wash: Transfer the cooled aqueous mixture to a separatory funnel. Add an equal volume of diethyl ether (or ethyl acetate).

  • Separation: Shake vigorously, venting frequently. Allow the phases to separate.

  • Isolation: Drain the lower aqueous layer (containing your product as a sodium salt) into an Erlenmeyer flask. Discard the upper organic layer (containing unreacted aldehyde and neutral impurities)[3].

    • Validation Check: Run a TLC of the organic layer. It should show a strong UV-active spot corresponding to 4-fluorobenzaldehyde, confirming successful extraction.

Phase 3: Acidification & Precipitation
  • Cooling: Place the Erlenmeyer flask containing the aqueous phase in an ice-water bath and cool to < 5°C.

  • Protonation: Slowly add 2N HCl dropwise with continuous magnetic stirring until the pH reaches 1.5 - 2.0[3].

    • Causality: The low temperature minimizes the solubility of the newly formed free carboxylic acid, maximizing precipitation yield and preventing the formation of a gummy semi-solid.

  • Filtration: Collect the heavy white/off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 3 volumes of ice-cold distilled water.

Phase 4: Isomeric Enrichment (Recrystallization)
  • Dissolution: Transfer the crude solid to a clean flask. Add a minimum volume of boiling ethanol just until the solid dissolves completely.

  • Cloud Point: Add boiling distilled water dropwise until the solution becomes slightly turbid (the cloud point). Add 1-2 drops of boiling ethanol to clear the turbidity[3].

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour.

  • Final Isolation: Vacuum filter the pure (E)-3-(4-fluorophenyl)-2-methylacrylic acid crystals. Dry under high vacuum at 40°C for 12 hours.

    • Validation Check: Melting point analysis should yield a sharp, narrow range, and ¹H-NMR should confirm the absence of the (Z)-isomer alkene proton signal.

V. References

1.1 2.2 3.3

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Technical Support Center: Optimization of Reaction Conditions for 3-(4-Fluorophenyl)-2-methylacrylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid (CAS No: 22138-72-3).[1][2] This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and reproducibility. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges effectively. We will provide in-depth, field-proven insights into the optimization of reaction conditions, troubleshooting common experimental issues, and ensuring the integrity of your results. The primary synthetic route discussed is the Perkin reaction, a reliable method for generating α,β-unsaturated aromatic acids.[3]

Section 1: Reaction Fundamentals

The synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid is most effectively achieved via the Perkin reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (4-fluorobenzaldehyde) with an acid anhydride (propanoic anhydride).[4][5] The alkali salt of the corresponding acid, in this case, sodium or potassium propionate, is typically used as the weak base catalyst to facilitate the reaction.[6][7]

Reaction Scheme: 4-Fluorobenzaldehyde + Propanoic Anhydride ---(Base Catalyst, Heat)--> 3-(4-Fluorophenyl)-2-methylacrylic acid

Mechanism of the Perkin Reaction

The reaction proceeds through several key steps:

  • Enolate Formation: The base (propionate) abstracts an acidic α-proton from propanoic anhydride to form a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.

  • Acyl Transfer & Dehydration: An intermediate is formed which, after an intramolecular acyl transfer and subsequent elimination of a water molecule, yields the α,β-unsaturated product.[4][7][8]

  • Hydrolysis: The final step involves the hydrolysis of the mixed anhydride to yield the desired carboxylic acid product.

Perkin_Mechanism reagents 4-Fluorobenzaldehyde + Propanoic Anhydride enolate Enolate Formation (Base Catalyst) reagents->enolate Base attack Nucleophilic Attack on Aldehyde enolate->attack intermediate Tetrahedral Intermediate attack->intermediate rearrange Intramolecular Acyl Transfer & Elimination intermediate->rearrange Heat hydrolysis Hydrolysis rearrange->hydrolysis product 3-(4-Fluorophenyl)-2-methylacrylic acid hydrolysis->product

Caption: Key stages of the Perkin reaction mechanism.

Table 1: Key Reagents and Properties

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role
4-Fluorobenzaldehyde459-57-4C₇H₅FO124.11Aromatic Aldehyde
Propanoic Anhydride123-62-6C₆H₁₀O₃130.14Active Methylene Source
Triethylamine121-44-8C₆H₁₅N101.19Base Catalyst
Sodium Propionate137-40-6C₃H₅NaO₂96.06Alternative Base Catalyst

Section 2: Recommended Synthesis Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and purity requirements.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Propanoic Anhydride (2.5 eq)

  • Triethylamine (2.0 eq)

  • 10% Aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), propanoic anhydride (2.5 eq), and triethylamine (2.0 eq).

    • Scientist's Note: Using an excess of the anhydride serves as both reactant and solvent. Triethylamine is a convenient liquid base, but anhydrous sodium or potassium propionate can also be used, though this may require higher temperatures.[6]

  • Heating: Attach a reflux condenser and heat the mixture to 140-150°C using a heating mantle or oil bath. Maintain this temperature with vigorous stirring for 8-12 hours.

    • Scientist's Note: The reaction progress should be monitored by Thin Layer Chromatography (TLC) (e.g., eluent system 7:3 Hexane:Ethyl Acetate). The disappearance of the 4-fluorobenzaldehyde spot indicates the reaction is nearing completion.

  • Hydrolysis (Work-up): After cooling the reaction mixture to room temperature, slowly add water to quench any unreacted anhydride. Then, add a 10% aqueous solution of sodium hydroxide until the solution is basic (pH > 10). This hydrolyzes the intermediate and deprotonates the carboxylic acid product, transferring it to the aqueous layer as its sodium salt.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the aqueous layer with toluene or diethyl ether (2 x 50 mL) to remove any unreacted aldehyde and other non-polar impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH < 2). The desired product, 3-(4-Fluorophenyl)-2-methylacrylic acid, will precipitate as a solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove inorganic salts.

  • Drying & Recrystallization: Dry the crude product. For higher purity, recrystallize from an appropriate solvent system, such as an ethanol/water or toluene/hexane mixture. The melting point of the pure product is approximately 134-137°C.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is very low or I obtained no product. What went wrong?

A1: Low or no yield is a common issue that can often be traced back to one of the following causes:

  • Reagent Quality: The propanoic anhydride may have hydrolyzed due to improper storage. Ensure it is fresh and handled under anhydrous conditions. The 4-fluorobenzaldehyde could have oxidized to 4-fluorobenzoic acid; verify its purity before use.

  • Insufficient Heat/Time: The Perkin reaction requires significant thermal energy.[9] Ensure your reaction temperature reaches at least 140°C and is maintained for a sufficient duration (8+ hours). A lower temperature will result in a dramatically slower reaction rate.

  • Ineffective Catalyst: If using a salt like sodium propionate, it must be anhydrous. The presence of water can inhibit the reaction. Triethylamine is generally more reliable in this regard.

  • Premature Work-up: Stopping the reaction before the starting material has been consumed is a frequent cause of low yield. Use TLC to monitor the reaction to completion.

Q2: My TLC plate shows multiple spots, indicating a mixture of products. What are these impurities?

A2: The presence of multiple spots suggests side reactions or unreacted starting materials.

  • Unreacted Aldehyde: The most common "impurity" is simply unreacted 4-fluorobenzaldehyde. This can be addressed by increasing reaction time or temperature.

  • Self-Condensation of Anhydride: While less common, the anhydride can undergo self-condensation at high temperatures.

  • Decarboxylation: Excessive heat or prolonged reaction times can sometimes lead to decarboxylation of the product, though this is less likely under controlled conditions.

  • Stereoisomers: The reaction can produce both (E) and (Z) isomers. The (E)-isomer is generally the major and more stable product.[1] Purification by recrystallization is usually sufficient to isolate the major isomer.

Q3: The reaction seems to have stalled; the starting material spot on the TLC is no longer diminishing. What should I do?

A3: A stalled reaction often points to an issue with the catalyst or reaction equilibrium.

  • Catalyst Deactivation: The base can be consumed by side reactions or neutralized by acidic impurities. Adding a small additional amount of triethylamine (0.2 eq) can sometimes restart the reaction.

  • Increase Temperature: A modest increase in temperature (e.g., from 140°C to 150°C) can provide the necessary activation energy to push the reaction to completion. Be cautious not to exceed 160°C to minimize side product formation.

Q4: My final product is an oil or a gummy solid and will not crystallize. How can I purify it?

A4: Failure to crystallize is typically due to impurities.

  • Ensure Purity of Aqueous Layer: Before acidification, make sure the aqueous layer containing your product salt is thoroughly washed with an organic solvent to remove all unreacted aldehyde. Residual aldehyde is a common cause of oiling out.

  • Recrystallization Technique: Try dissolving the oily product in a minimal amount of a hot solvent in which it is soluble (like ethanol or acetone) and then slowly adding a "non-solvent" in which it is insoluble (like cold water or hexane) until turbidity persists. Cooling this mixture slowly should induce crystallization.

  • Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. A solvent gradient from hexane to ethyl acetate is typically effective for separating the product from less polar impurities.

Q5: How do I confirm the structure and purity of the final product?

A5: Standard analytical techniques should be used:

  • ¹H NMR: Proton NMR will confirm the structure. Expect to see signals for the aromatic protons (doublets or multiplets in the 7.0-7.5 ppm range), a vinyl proton, a methyl group singlet or doublet, and a broad singlet for the carboxylic acid proton (>10 ppm).

  • Melting Point: A sharp melting point in the expected range (134-137°C) is a strong indicator of high purity. A broad or depressed melting point suggests impurities.

  • FT-IR Spectroscopy: Look for characteristic peaks, including a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1680 cm⁻¹), and a C=C stretch (~1630 cm⁻¹).

Section 4: Visual Workflows and Logic

Troubleshooting_Workflow start Experiment Complete check_yield Check Yield & Purity (TLC/NMR) start->check_yield success Success: Product Meets Specs check_yield->success OK low_yield Issue: Low Yield check_yield->low_yield Low Yield impurities Issue: Impurities check_yield->impurities Impure sol_yield1 Verify Reagent Quality (Anhydrous? Pure?) low_yield->sol_yield1 sol_yield2 Increase Reaction Time / Temperature low_yield->sol_yield2 oily_product Issue: Oily Product impurities->oily_product Fails to Crystallize sol_imp1 Improve Work-up Wash Steps impurities->sol_imp1 sol_imp2 Optimize Recrystallization impurities->sol_imp2 oily_product->sol_imp2 sol_imp3 Consider Chromatography oily_product->sol_imp3 sol_yield1->start Re-run sol_yield2->start Re-run sol_imp1->start Re-purify sol_imp2->start Re-purify sol_imp3->start Re-purify

Sources

Technical Support Center: Troubleshooting Guide for 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and analytical chemists working with 3-(4-Fluorophenyl)-2-methylacrylic acid (CAS: 22138-72-3)[1]. As an α,β -unsaturated carboxylic acid (a substituted cinnamic acid derivative), this compound presents specific physicochemical liabilities in solution.

This guide synthesizes field-proven troubleshooting strategies, focusing on the causality behind structural degradation and providing self-validating protocols to ensure experimental integrity.

Part 1: Core Troubleshooting FAQs

Q1: I am observing a secondary peak eluting slightly before/after my main peak on HPLC/LC-MS. Is my compound chemically degrading?

A1: You are likely observing photoisomerization , not chemical degradation. In its native state, 3-(4-Fluorophenyl)-2-methylacrylic acid exists as the thermodynamically stable E-isomer (trans)[1]. However, upon exposure to ambient laboratory light or UV radiation, the molecule undergoes a π→π∗ electronic transition. This excitation allows rotation around the alkene double bond via a conical intersection, leading to the formation of the Z-isomer (cis)[2]. In solution, this reaction quickly reaches a photostationary state, resulting in two distinct peaks on a chromatogram[3]. In highly concentrated solutions or the solid state, prolonged UV exposure can also trigger a [2+2] photocycloaddition, forming cyclobutane dimers (truxillic/truxinic acid derivatives)[4].

  • Self-Validation Test: Prepare a fresh stock solution in a dark room. Aliquot the solution into two HPLC vials—one clear and one amber (or wrapped in aluminum foil). Leave both on the autosampler under ambient light for 24 hours. If the secondary peak only emerges in the clear vial, photoisomerization is confirmed.

Q2: My compound precipitates when I transfer it from a DMSO stock solution into my biological assay buffer. How can I prevent this "crash-out"?

A2: This is driven by two thermodynamic factors: pH-dependent ionization and localized supersaturation . The carboxylic acid moiety has a pKa of approximately 4.5. If your assay buffer is acidic (pH < 4.5), the compound remains fully protonated and highly lipophilic, drastically reducing its aqueous solubility. Even at physiological pH (7.4), rapidly injecting a concentrated DMSO stock into an aqueous buffer creates a localized microenvironment of high compound concentration and low DMSO concentration. The compound precipitates before it has time to disperse and ionize into its soluble carboxylate salt form[5]. Furthermore, DMSO is highly hygroscopic; moisture uptake during storage can lower the freezing point and cause the compound to precipitate directly inside the stock vial[6].

  • Self-Validation Test: Pre-dilute your DMSO stock into an intermediate solvent cascade (e.g., 50% DMSO / 50% Buffer) before final addition. If precipitation ceases, the issue was localized supersaturation.

Q3: Can I store this compound in Methanol or Ethanol for long-term use?

A3: No, this is highly discouraged. Carboxylic acids dissolved in primary alcohols are susceptible to Fischer esterification, converting your active compound into a methyl or ethyl ester[7]. While this reaction is typically slow at room temperature, it is heavily accelerated by trace acidic impurities (which can leach from standard borosilicate glassware) or elevated temperatures[8]. Over a period of weeks, you will observe a mass shift of +14 Da (methyl ester) or +28 Da (ethyl ester) during LC-MS analysis.

  • Self-Validation Test: Always use aprotic solvents like anhydrous DMSO or Acetonitrile for long-term storage. If methanol must be used for an immediate analytical assay, prepare it fresh and discard the remainder.

Part 2: Solvent Stability & Solubility Matrix

To optimize your workflows, consult the following quantitative summary of solvent interactions.

SolventRecommended Storage TempMax Storage TimePrimary Instability RiskPreventative Measure
Anhydrous DMSO -20°C to -80°C6–12 MonthsHygroscopic water uptake leading to precipitation[9].Use argon overlay; aliquot into single-use vials.
Methanol / Ethanol 4°C< 24 HoursAcid-catalyzed esterification (+14 Da / +28 Da)[7].Prepare fresh daily; avoid acidic glassware.
Acetonitrile (MeCN) -20°C3–6 MonthsPhotoisomerization (E Z shift)[3].Store in amber vials; protect from UV light.
Aqueous Buffer (pH 7.4) 4°C< 1 WeekMicrobial growth; precipitation if pH drops[5].Filter sterilize (0.22 µm); monitor buffer capacity.

Part 3: Experimental Protocols

Protocol 1: Preparation of High-Fidelity Anhydrous DMSO Stock Solutions

Causality: Repeated freeze-thaw cycles introduce atmospheric moisture into DMSO, which hydrolyzes susceptible bonds or causes lipophilic compounds to crash out[6]. This protocol establishes a moisture-free, light-protected storage system.

  • Equilibration: Remove the lyophilized powder of 3-(4-Fluorophenyl)-2-methylacrylic acid from the freezer. Crucial: Allow the sealed vial to equilibrate to room temperature for 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation on the powder.

  • Solvent Addition: In a low-light environment, add high-purity, anhydrous DMSO (<0.005% water) to achieve a 10 mM concentration.

  • Dissolution: Vortex gently for 60 seconds. Do not use a heated ultrasonic bath, as localized heating can accelerate degradation.

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in amber polypropylene microcentrifuge tubes.

  • Inert Atmosphere: Overlay each tube with a gentle stream of Argon gas before capping to displace ambient oxygen and moisture. Store at -80°C[9].

  • Self-Validating System: Immediately dilute a 1 µL aliquot of the fresh stock into 999 µL of Acetonitrile and run an LC-MS baseline (T=0). Compare the Area Under the Curve (AUC) of this baseline against an aliquot thawed after 1 month. A variance of <2% validates your storage integrity.

Protocol 2: Forced Degradation & Stability Profiling via LC-MS

Causality: To separate formulation artifacts from true chemical degradation, you must map the compound's intrinsic degradation pathways under controlled stress.

  • Baseline Preparation: Prepare a 1 mM working solution in 50:50 Acetonitrile:Water. Add a structurally related internal standard (IS) that lacks the alkene double bond (e.g., 3-(4-Fluorophenyl)-2-methylpropanoic acid) at 1 mM.

  • Stress Conditions:

    • Photolytic Stress: Expose a clear vial to a UV lamp (254 nm) for 4 hours.

    • Solvolytic Stress: Incubate a sample in Methanol with 0.1% Formic Acid at 40°C for 24 hours.

    • Oxidative Stress: Add 3% H2​O2​ and incubate at room temperature for 4 hours.

  • Quenching & Analysis: Quench the oxidative reaction with sodium thiosulfate. Inject 5 µL of each sample into the LC-MS.

  • Self-Validating System: Monitor the Internal Standard (IS). If the IS degrades under photolytic or solvolytic stress, your conditions are excessively harsh and do not reflect realistic storage environments. Recalibrate the stress duration until the IS remains >95% intact while the target compound shows partial degradation.

Part 4: Degradation Pathway Visualization

The following diagram maps the environmental vulnerabilities of 3-(4-Fluorophenyl)-2-methylacrylic acid, allowing you to trace analytical anomalies back to their root cause.

DegradationPathways cluster_light Photochemical Reactions (UV/Vis Light) cluster_solvents Solvent-Mediated Interactions Parent 3-(4-Fluorophenyl)-2-methylacrylic acid (E-isomer, Parent) Z_isomer Z-isomer (cis) [Photoisomerization] Parent->Z_isomer Ambient Light (Solution) Dimer Cyclobutane Dimer [2+2 Photodimerization] Parent->Dimer UV Light (Solid/Conc. Solution) Ester Methyl/Ethyl Ester [Acid-Catalyzed Esterification] Parent->Ester MeOH/EtOH + Trace Acid Precipitate Insoluble Aggregate [Aqueous crash-out / Wet DMSO] Parent->Precipitate Low pH or H2O influx

Fig 1: Environmental degradation pathways of 3-(4-Fluorophenyl)-2-methylacrylic acid.

Sources

Technical Support Center: A Troubleshooting Guide for the Polymerization of 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the polymerization of 3-(4-Fluorophenyl)-2-methylacrylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of poly(3-(4-Fluorophenyl)-2-methylacrylic acid). As a senior application scientist, my goal is to provide not just a list of steps, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your polymerization reactions effectively.

I. Monomer Quality Control: The Foundation of Successful Polymerization

The quality of your 3-(4-Fluorophenyl)-2-methylacrylic acid monomer is paramount for a successful and reproducible polymerization. Impurities can act as inhibitors or chain transfer agents, leading to failed or uncontrolled reactions.

FAQ 1: My polymerization reaction is not initiating or is extremely slow. What could be the cause?

This is a classic problem often traced back to the presence of polymerization inhibitors in the monomer. Commercial monomers are typically stabilized with inhibitors like hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent spontaneous polymerization during storage.[1]

Troubleshooting Steps:

  • Identify the Inhibitor: Check the manufacturer's certificate of analysis to identify the inhibitor used.

  • Inhibitor Removal:

    • Alkaline Extraction: For phenolic inhibitors like hydroquinone, a simple and effective method is to wash the monomer solution (dissolved in a suitable organic solvent like diethyl ether or ethyl acetate) with a 5-10% aqueous sodium hydroxide solution. The inhibitor will be deprotonated to its water-soluble salt and removed in the aqueous phase.[2] Subsequently, wash with brine and dry the organic phase over anhydrous magnesium sulfate.

    • Distillation: While effective, distillation of acrylic monomers can be hazardous due to the risk of thermal polymerization in the distillation pot. If you must distill, do so under reduced pressure and at the lowest possible temperature. It is crucial to ensure that the collection flask contains a small amount of a polymerization inhibitor to prevent polymerization of the distilled monomer.[2][3]

    • Column Chromatography: Passing the monomer through a column of activated basic alumina can also effectively remove phenolic inhibitors.

FAQ 2: I've removed the inhibitor, but my reaction is still sluggish. What else should I consider?

Dissolved oxygen is a potent inhibitor of free-radical polymerization.[1]

Troubleshooting Steps:

  • Deoxygenation: Before initiating the polymerization, it is critical to thoroughly deoxygenate the reaction mixture. This can be achieved by:

    • Inert Gas Purging: Bubbling a stream of an inert gas, such as nitrogen or argon, through the reaction mixture for at least 30-60 minutes.

    • Freeze-Pump-Thaw Cycles: For more rigorous oxygen removal, especially for controlled polymerization techniques, performing at least three freeze-pump-thaw cycles is recommended.

II. Navigating the Polymerization Process: From Initiation to Termination

The polymerization of 3-(4-Fluorophenyl)-2-methylacrylic acid, being a derivative of methacrylic acid, is highly exothermic and requires careful control to prevent runaway reactions.[1]

FAQ 3: My polymerization reaction is proceeding too quickly and becoming viscous, or even solidifying, almost immediately after initiation. How can I control it?

This indicates an uncontrolled, "runaway" polymerization. The high exothermicity of acrylic acid polymerization can lead to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a dangerous feedback loop.[1]

Troubleshooting Workflow for Uncontrolled Polymerization:

start Uncontrolled Polymerization Observed check_initiator Is initiator concentration too high? start->check_initiator check_monomer Is monomer concentration too high? check_initiator->check_monomer No solution1 Reduce initiator concentration. check_initiator->solution1 Yes check_temp Is the initial reaction temperature too high? check_monomer->check_temp No solution2 Reduce monomer concentration or use a semi-batch process. check_monomer->solution2 Yes solution3 Lower the initial reaction temperature. check_temp->solution3 Yes end Controlled Polymerization Achieved check_temp->end No, investigate other factors (e.g., solvent choice). solution1->end solution2->end solution3->end

Caption: Troubleshooting decision tree for runaway polymerization.

Detailed Recommendations:

  • Initiator Concentration: The rate of polymerization is directly proportional to the square root of the initiator concentration. If the reaction is too fast, reduce the initiator concentration. Typical initiator concentrations for free-radical polymerization range from 0.1 to 1.0 mol% relative to the monomer.

  • Monomer Concentration: A high monomer concentration can lead to a rapid increase in viscosity (the Trommsdorff-Norrish effect), which hinders termination reactions and accelerates the polymerization rate. Reducing the monomer concentration by adding more solvent is an effective control measure.

  • Temperature Control: Ensure your reaction vessel is equipped with efficient cooling and a reliable temperature probe. Starting the reaction at a lower temperature can help to dissipate the initial exotherm.

  • Semi-Batch Process: Instead of adding all the monomer at once, a semi-batch approach, where the monomer is added gradually to the reaction mixture, allows for better control over the reaction exotherm.

FAQ 4: My polymer has a very broad molecular weight distribution (high polydispersity index, PDI). How can I achieve a more defined polymer?

A broad PDI in free-radical polymerization is common. For applications requiring well-defined polymers, controlled radical polymerization (CRP) techniques are recommended.

Polymerization TechniqueAdvantagesConsiderations for 3-(4-Fluorophenyl)-2-methylacrylic acid
Free-Radical Polymerization Simple, robust, wide range of initiators.Difficult to control molecular weight and PDI.
Atom Transfer Radical Polymerization (ATRP) Well-controlled molecular weight and low PDI.[4]The acidic proton of the monomer can interfere with the catalyst complex. Protection of the carboxylic acid group (e.g., as a t-butyl ester) may be necessary, followed by deprotection.
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Tolerant to a wide range of functional groups, including carboxylic acids.[4] Can be performed in various solvents.Requires careful selection of the RAFT agent for optimal control.

FAQ 5: My polymer precipitates out of solution during the polymerization. What should I do?

Polymer precipitation indicates that the growing polymer chains are no longer soluble in the reaction medium.

Troubleshooting Steps:

  • Solvent Selection: The solubility of poly(3-(4-Fluorophenyl)-2-methylacrylic acid) will be influenced by the fluorophenyl group. While poly(methacrylic acid) is soluble in polar solvents like water (at appropriate pH), methanol, and DMF, the fluorinated analog may exhibit different solubility. A systematic approach to solvent screening is recommended. Good starting points for solubility tests would be polar aprotic solvents such as DMF, DMSO, and NMP, as well as more polar ethers like THF and dioxane.

  • Monomer Concentration: As the polymer chains grow, their concentration increases. If this exceeds the solubility limit, the polymer will precipitate. Reducing the initial monomer concentration can help to keep the polymer in solution.

  • Temperature: In some cases, increasing the reaction temperature can improve polymer solubility. However, this must be balanced with the need to control the polymerization rate.

III. Polymer Characterization: Confirming Your Success

After a successful polymerization, it is essential to characterize the resulting polymer to confirm its structure and determine its molecular weight and polydispersity.

FAQ 6: How can I confirm that I have successfully synthesized poly(3-(4-Fluorophenyl)-2-methylacrylic acid)?

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural characterization.

  • ¹H NMR: You should observe the disappearance of the vinyl proton signals from the monomer (typically in the 5-7 ppm region) and the appearance of broad signals corresponding to the polymer backbone.

  • ¹³C NMR: The disappearance of the sp² carbon signals of the monomer's double bond and the appearance of sp³ carbon signals from the polymer backbone are indicative of successful polymerization.

  • ¹⁹F NMR: A single broad resonance in the ¹⁹F NMR spectrum will confirm the incorporation of the fluorophenyl group into the polymer.

FAQ 7: How do I determine the molecular weight and polydispersity of my polymer?

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) is the standard technique for determining the molecular weight distribution of polymers.[5]

  • System Setup: For poly(meth)acrylic acid derivatives, GPC analysis can be challenging due to the polar nature of the polymer. An aqueous mobile phase with appropriate salts to screen charge effects, or an organic mobile phase (e.g., DMF with LiBr) is typically used.[5][6]

  • Calibration: It is crucial to use appropriate polymer standards for calibration. For poly(methacrylic acid) derivatives, poly(methyl methacrylate) (PMMA) or poly(styrene) (PS) standards are often used, but it's important to note that the hydrodynamic volume of your polymer may differ, leading to an apparent molecular weight. For more accurate measurements, techniques like GPC with a multi-angle light scattering (MALS) detector are recommended.[7]

Experimental Workflow for Polymer Synthesis and Characterization:

cluster_synthesis Polymerization cluster_characterization Characterization monomer_prep Monomer Purification (Inhibitor Removal) reaction_setup Reaction Setup (Solvent, Monomer, Initiator) monomer_prep->reaction_setup polymerization Polymerization (Controlled Temperature) reaction_setup->polymerization workup Work-up & Purification (Precipitation, Dialysis) polymerization->workup nmr NMR Spectroscopy (Structure Confirmation) workup->nmr gpc GPC/SEC (Mw and PDI) workup->gpc

Caption: A typical workflow for the synthesis and characterization of poly(3-(4-Fluorophenyl)-2-methylacrylic acid).

IV. References

  • Fluorinated acrylic monomers, their polymers and their use as hydrophobic and oleophobic agents. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Controlled radical fluorination of poly(meth)acrylic acids in aqueous solution. (2015). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Method for inhibiting polymerization of (meth)acrylic acid and esters thereof. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • SEC Analysis of Poly(Acrylic Acid) and Poly(Methacrylic Acid). (2015). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Solubility of poly(n-alkylmethacrylate)s in hydrocarbons and in alcohols. (2017). ResearchGate. Retrieved March 7, 2026, from [Link]

  • METHOD OF PURIFYING (METH)ACRYLIC ACID. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • A Brief Discussion on Polymerization Inhibitors. (2025, October 17). Liskon Biological. Retrieved March 7, 2026, from [Link]

  • Solubility and diffusivity of solvents and nonsolvents in poly(methyl methacrylate co butyl methacrylate). (2005). İYTE. Retrieved March 7, 2026, from [Link]

  • GPC-NMR Analysis for Polymer Characterisation. (n.d.). Intertek. Retrieved March 7, 2026, from [Link]

  • New polymeric architectures with (meth)acrylic acid segments. (2003). Universität Bayreuth. Retrieved March 7, 2026, from [Link]

  • Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers to investigate the effect of chain rigidity on mi. (n.d.). Digital Commons @ EMU. Retrieved March 7, 2026, from [Link]

  • Polymerization inhibitors for acrylic acids and esters. (n.d.). Google Patents. Retrieved March 7, 2026, from

  • Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. (2025, August 7). ResearchGate. Retrieved March 7, 2026, from [Link]

  • PMMA Solubility in Common Solvents. (n.d.). Scribd. Retrieved March 7, 2026, from [Link]

  • Cyclic Methacrylate Tetrahydropyrimidinones: Synthesis, Properties, (Co)Polymerization. (2021). National Institutes of Health. Retrieved March 7, 2026, from [Link]

  • Inhibition of Free Radical Polymerization: A Review. (2023). MDPI. Retrieved March 7, 2026, from [Link]

  • Structural characterization of a poly(methacrylic acid)-poly(methyl methacrylate) copolymer by nuclear magnetic resonance and mass spectrometry. (2009). PubMed. Retrieved March 7, 2026, from [Link]

  • Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. (2026, January 5). Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

  • The purification of methyl methacrylate and preparation method. (n.d.). Google Patents. Retrieved March 7, 2026, from

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical, thermal, and mechanical bottlenecks encountered when scaling up the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid (CAS: 22138-72-3) from the bench to multikilogram production.

This molecule is a highly valued intermediate in drug development. Historically, it has been synthesized via the classical Perkin condensation. However, modern process chemistry heavily favors the Horner-Wadsworth-Emmons (HWE) olefination for scale-up due to superior thermodynamic control and safety profiles.

Synthesis Workflow Analysis

SynthesisWorkflow Start 4-Fluorobenzaldehyde (Starting Material) PerkinReagents Propionic Anhydride + Sodium Propionate Start->PerkinReagents Route A (Classical) HWEReagents Triethyl 2-phosphonopropionate + Base (e.g., NaOEt) Start->HWEReagents Route B (Modern) PerkinCondensation Perkin Condensation (160-180 °C, 8-12 h) PerkinReagents->PerkinCondensation FinalProduct 3-(4-Fluorophenyl)-2-methylacrylic acid (Final Product) PerkinCondensation->FinalProduct Direct but low yield HWEOlefination HWE Olefination (0 °C to RT, 2-4 h) HWEReagents->HWEOlefination IntermediateEster Ethyl 3-(4-fluorophenyl)-2-methylacrylate (Intermediate) HWEOlefination->IntermediateEster High yield, E-selective Saponification Saponification (NaOH, H2O/EtOH) IntermediateEster->Saponification Saponification->FinalProduct Acidification

Figure 1: Comparison of Perkin Condensation and HWE Olefination routes for scale-up synthesis.

Troubleshooting Guides & FAQs

Q1: We are scaling up the Perkin reaction route but experiencing severe tar formation and low yields (<40%). How can we mitigate this? Answer: The classical Perkin reaction requires extreme temperatures (160–180 °C) to drive the condensation between 4-fluorobenzaldehyde and propionic anhydride[1]. At a multikilogram scale, prolonged heating at these temperatures causes the aldehyde to undergo auto-oxidation and polymerization, resulting in the "tar" you observe. Causality & Solution: The reaction relies on the enolate of propionic anhydride. If trace moisture is present in your reactor, the anhydride hydrolyzes into propionic acid, permanently deactivating the sodium propionate catalyst[1]. Ensure strictly anhydrous conditions and use freshly fused sodium propionate. However, for >1 kg scale-up, we strongly recommend abandoning the Perkin route entirely in favor of the HWE olefination, which operates at much milder temperatures (0 °C to RT) and avoids thermal degradation[2].

Q2: In the HWE route, we observe a massive exotherm and dangerous gas evolution during the deprotonation step at a 5 kg scale. What is the safest approach? Answer: You are likely using Sodium Hydride (NaH) as the base to generate your ylide. Causality & Solution: The deprotonation of triethyl 2-phosphonopropionate by NaH generates stoichiometric amounts of hydrogen gas. At a 5 kg scale, this poses a severe flammability and pressurization hazard, and the accompanying exotherm can lead to thermal runaway. To resolve this, switch your base system. Using Sodium Ethoxide (NaOEt) in Ethanol or Masamune-Roush conditions (DBU and LiCl in Acetonitrile) provides a self-validating, homogeneous system that completely eliminates hydrogen gas evolution and allows for precise thermal control via the controlled dosing of the aldehyde[3].

Q3: Our E/Z stereoselectivity is poor (approx. 60:40) when using the HWE route. We need the (E)-isomer. How do we improve this? Answer: The HWE reaction with stabilized phosphonates generally favors the (E)-alkene under thermodynamic control[2]. Causality & Solution: Poor selectivity at scale usually stems from running the reaction too warm or using a highly polar aprotic solvent that disrupts the equilibration of the cyclic oxaphosphetane intermediate. To maximize the (E)-isomer of ethyl 3-(4-fluorophenyl)-2-methylacrylate, lower the reaction temperature to 0 °C during the addition phase, and allow it to slowly warm to room temperature. Utilizing a less coordinating solvent or switching to a lithium-based salt (like LiCl/DBU) tightly coordinates the intermediate, favoring the trans-disposed transition state and pushing the E:Z ratio above 90:10[3].

Q4: During the final workup after saponification, the free acid "oils out" instead of crystallizing. How do we force precipitation? Answer: 3-(4-Fluorophenyl)-2-methylacrylic acid has a relatively low melting point and a high propensity to form a supercooled liquid (oil) in biphasic aqueous mixtures[4]. Causality & Solution: "Oiling out" occurs when the product precipitates above its melting point in the solvent mixture, or when trace unreacted ester acts as a melting-point depressant. Ensure complete saponification via HPLC monitoring. During acidification, do not simply dump in HCl into the aqueous phase. Instead, perform a solvent swap to a crystallizing solvent system (e.g., Heptane/Ethyl Acetate). Heat the mixture to 60 °C to achieve a homogeneous solution, cool slowly (0.1 °C/min), and introduce seed crystals at the cloud point (approx. 45 °C) to initiate controlled nucleation.

Scale-Up Metrics Comparison

To justify the transition from the Perkin condensation to the HWE olefination, review the following field-proven quantitative data for >1 kg scale operations:

ParameterPerkin CondensationHWE Olefination (NaOEt Method)
Typical Yield (>1 kg) 35 - 45%85 - 92%
Operating Temperature 160 - 180 °C0 - 25 °C
Reaction Time 8 - 12 hours2 - 4 hours
(E)/(Z) Selectivity Variable (Thermodynamic)> 90:10 (E-favored)
Primary Scale-Up Hazard Thermal degradation (Tarring)Exotherm during base addition
Byproducts Propionic acid, polymersWater-soluble phosphate salts

Detailed Experimental Protocol: 1 kg Scale HWE Olefination & Saponification

This self-validating protocol utilizes NaOEt to ensure a safe, scalable, and highly (E)-selective synthesis[5].

Phase 1: HWE Olefination
  • Preparation: In a 20 L jacketed glass reactor purged with N2, charge anhydrous Ethanol (8.0 L) and Sodium Ethoxide (NaOEt) (600 g, 8.8 mol). Cool the reactor jacket to 0 °C.

  • Ylide Generation: Slowly dose Triethyl 2-phosphonopropionate (2.0 kg, 8.4 mol) via an addition funnel over 60 minutes. Maintain the internal temperature < 10 °C. Stir for 30 minutes to ensure complete deprotonation and ylide formation.

  • Aldehyde Addition: Dissolve 4-Fluorobenzaldehyde (1.0 kg, 8.0 mol) in anhydrous Ethanol (2.0 L). Dose this solution into the reactor over 2 hours. Critical Step: Maintain the internal temperature between 0 °C and 5 °C during addition to maximize (E)-selectivity.

  • Maturation: Warm the reactor to 20 °C and stir for 3 hours. Validate reaction completion via HPLC (Target: <1% residual 4-fluorobenzaldehyde).

Phase 2: Saponification & Isolation
  • One-Pot Hydrolysis: To the same reactor, add a solution of Sodium Hydroxide (NaOH) (640 g, 16.0 mol) in Water (4.0 L). Heat the mixture to 50 °C for 2 hours to saponify the intermediate ethyl ester into the sodium salt of the target acid.

  • Impurity Clearance: Concentrate the mixture under reduced pressure (150 mbar, 40 °C) to remove the ethanol, leaving an aqueous phase. Wash the aqueous phase with tert-Butyl methyl ether (TBME) (2 x 3.0 L). Causality: This removes organic impurities and trace unreacted phosphonate, preventing them from acting as melting-point depressants that cause "oiling out" later.

  • Acidification & Extraction: Cool the aqueous phase to 10 °C. Slowly dose 6M HCl until the pH reaches 2.0. To prevent oiling out, immediately add Ethyl Acetate (5.0 L) to extract the free acid. Separate the organic layer and dry over anhydrous Na2SO4.

  • Crystallization: Perform a solvent swap from Ethyl Acetate to Heptane under vacuum until a thick slurry forms. Heat to 60 °C until homogeneous, then cool at a rate of 0.1 °C/min. Seed the mixture at 45 °C.

  • Filtration: Cool the heptane slurry to 5 °C, filter the white crystalline solid, and wash with cold heptane (1.0 L). Dry in a vacuum oven at 40 °C to constant weight.

References

  • ChemScene. "22138-72-3 | (E)-3-(4-Fluorophenyl)-2-methylacrylic acid." ChemScene Product Catalog.
  • BenchChem. "Technical Support Center: Perkin Reaction for 4-Methylcinnamic Acid Synthesis." BenchChem Tech Support.
  • Australian Journal of Chemistry. "Synthesis and Activity of Putative Small-Molecule Inhibitors of the F-Box Protein SKP2." Aust J Chem (2015) 68 (4): 660–679.
  • Alfa Chemistry. "Wittig Reaction & Horner-Wadsworth-Emmons (HWE) reaction." Alfa Chemistry Related Reactions.
  • Google Patents. "EP4339192A2 - Compounds and compositions for the treatment of cancer." European Patent Office.

Sources

Technical Support Center: Characterization of Fluorinated Acrylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the characterization of fluorinated acrylic acids and their corresponding polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered during the analysis of these unique molecules. The high electronegativity and low surface energy imparted by fluorine present distinct challenges in routine analytical workflows. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experimental protocols.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for the structural elucidation of fluorinated acrylic acids. However, the presence of fluorine introduces complexities in both ¹H and ¹⁹F spectra.

FAQ 1: Why does my ¹⁹F NMR spectrum have a rolling baseline and phasing issues?

A distorted baseline is a frequent artifact in ¹⁹F NMR, which can significantly hinder accurate integration and interpretation.[1][2]

Root Causes:

  • Large Spectral Width: The ¹⁹F nucleus has a vast chemical shift range (over 800 ppm), and acquiring a wide spectral window often leads to baseline distortions.[1][3]

  • Acoustic Ringing: The radiofrequency pulse can cause the probe to vibrate, introducing oscillations in the initial part of the free induction decay (FID) that manifest as baseline roll.[2]

  • Probe Background: Fluorine-containing materials in the NMR probe components (e.g., Teflon) can generate broad, underlying signals that contribute to an uneven baseline.

  • Inaccurate Phase Correction: Applying a large first-order phase correction, often a result of improper manual phasing, can itself introduce baseline roll.[1]

Troubleshooting Guide:

StepActionRationale
1Optimize Spectral Width Set the spectral width to encompass only the signals of interest, if possible. This minimizes the acquisition of baseline noise.
2Use a "dummy scan" or increase the pre-acquisition delay. This allows the acoustic ringing from the pulse to decay before signal acquisition begins.
3Perform a background scan. Acquire a spectrum of the NMR tube with only the deuterated solvent to identify any probe background signals.
4Automated Baseline Correction Utilize the baseline correction algorithms available in your NMR processing software. Polynomial fitting or the Whittaker smoother can be effective, but use caution with the latter as it may smooth out small, real signals.[4]
5Manual Phasing If automated phasing is suboptimal, carefully perform manual phasing. Start with zero-order and then apply minimal first-order correction.
FAQ 2: I see small, uneven satellite peaks around my main signal in the ¹⁹F NMR. What are they?

These are most likely ¹³C satellites. Given the natural abundance of ¹³C (approximately 1.1%), a small portion of your fluorinated molecules will possess a ¹³C atom adjacent to the ¹⁹F atom, leading to satellite peaks from ¹³C-¹⁹F coupling.[2][5] A key feature of these satellites in ¹⁹F NMR is their asymmetry, which arises from the isotope effect of ¹³C on the ¹⁹F chemical shift.[2][5]

Experimental Protocol: Distinguishing Satellites from Impurities

  • Acquire a high signal-to-noise spectrum: The satellite peaks will have an intensity of about 0.55% of the main peak for each adjacent carbon.

  • Run a ¹H-coupled ¹⁹F NMR: If the main peak shows ¹H coupling, the satellites should exhibit the same coupling pattern.

  • Use inverse gated decoupling: This method minimizes the Nuclear Overhauser Effect (NOE) and can help in distinguishing satellites.[5]

FAQ 3: Why are the signals in my ¹H NMR of a fluorinated acrylic polymer broad and difficult to interpret?

The broadening of ¹H NMR signals in fluorinated polymers can be attributed to several factors:

  • Viscosity: Polymer solutions are often viscous, leading to slower molecular tumbling and consequently, broader lines.

  • Unresolved Couplings: The presence of fluorine can introduce complex, long-range ¹H-¹⁹F couplings that may not be fully resolved, resulting in broad multiplets.

  • Polymer Tacticity: The stereochemistry of the polymer chain (isotactic, syndiotactic, atactic) creates different chemical environments for the protons, leading to overlapping signals and apparent broadening.[6]

Troubleshooting and Optimization:

StepActionRationale
1Dilute the sample Reducing the concentration will decrease the viscosity of the solution, leading to sharper signals.
2Increase the temperature Acquiring the spectrum at a higher temperature will also reduce viscosity and can average out some conformational effects.
3Use ¹⁹F decoupling If your spectrometer is equipped, running a ¹H spectrum with ¹⁹F decoupling will simplify the spectrum by removing all ¹H-¹⁹F couplings.
4Higher Field Strength If available, use a higher field NMR spectrometer to improve signal dispersion and potentially resolve complex multiplets.

Section 2: Mass Spectrometry (MS)

Mass spectrometry of fluorinated acrylic acids and their polymers is challenging due to their unique physicochemical properties.

FAQ 4: I am struggling to get a good signal for my fluorinated polymer using MALDI-TOF MS. What could be the issue?

The poor performance of MALDI-TOF MS for fluorinated polymers often stems from the incompatibility between the fluorinated analyte and common MALDI matrices and solvents.[7][8]

Root Causes:

  • Low Solubility: Highly fluorinated polymers have poor solubility in common organic solvents like THF and chloroform, leading to aggregation.[7]

  • Matrix Incompatibility: The "like-dissolves-like" principle applies here. Hydrophobic and lipophobic fluorinated polymers do not co-crystallize well with conventional hydrophilic matrices like 2,5-dihydroxybenzoic acid (DHB).[9]

Troubleshooting Guide for MALDI-TOF MS of Fluorinated Polymers:

StepActionRationale
1Solvent Selection Use fluorinated solvents such as α,α,α-trifluorotoluene (TFT) or dichloropentafluoropropanes (HCFC-225) to dissolve highly fluorinated polymers.[7]
2Matrix Selection Employ fluorinated matrices like decafluoroazobenzene (DFAB) or use matrices known to work well with hydrophobic polymers, such as 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB).[7][10]
3Optimize Sample Preparation The high volatility of solvents like HCFC-225 can improve the homogeneity of the sample spot by reducing analyte pooling during solvent evaporation.[7]
4Adjust Laser Energy Use the minimum laser energy necessary for desorption and ionization to prevent fragmentation.[11]
FAQ 5: How can I identify the monomer composition of an unknown fluorinated acrylic copolymer?

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for this purpose.[12][13] The polymer is thermally degraded in an inert atmosphere, and the resulting fragments are separated by GC and identified by MS.[13]

Experimental Workflow for Py-GC/MS Analysis:

PyGCMS_Workflow cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis cluster_interpretation Interpretation Sample Small sample of fluorinated polymer Pyrolyzer Heat to 600-800°C in inert atmosphere Sample->Pyrolyzer GC Gas Chromatography (Separation of fragments) Pyrolyzer->GC Volatile Fragments MS Mass Spectrometry (Identification of fragments) GC->MS Data Compare fragment library to identify monomers MS->Data

Caption: Workflow for Py-GC/MS analysis of fluorinated polymers.

Interpretation of Results:

  • Many acrylic polymers will degrade to their constituent monomers.[14]

  • The resulting pyrogram is a chemical "fingerprint" that can be compared to libraries to identify the monomers and other additives present in the original polymer.[12][13]

Section 3: Chromatography (HPLC & GC)

The unique polarity and volatility of fluorinated acrylic acids necessitate careful method development in both liquid and gas chromatography.

FAQ 6: I'm having trouble getting good peak shape and retention for fluorinated acrylic acids in reverse-phase HPLC. What should I try?

Poor peak shape and inadequate retention are common issues when analyzing fluorinated compounds on traditional C18 columns.

Root Causes:

  • "Fluorophobic" Interactions: Highly fluorinated molecules can be repelled by hydrocarbonaceous stationary phases, leading to poor retention.

  • Secondary Interactions: The acidic nature of the carboxyl group can lead to interactions with residual silanols on the silica support, causing peak tailing.

Troubleshooting and Optimization for HPLC:

StepActionRationale
1Use a Fluorinated Stationary Phase Columns with perfluoroalkyl or pentafluorophenyl (PFP) stationary phases can provide alternative selectivity and improved retention for fluorinated analytes.[15][16]
2Mobile Phase Optimization For acidic analytes like acrylic acids, using a low pH mobile phase (e.g., with 0.1% phosphoric acid) will suppress the ionization of the carboxyl group, leading to better retention and peak shape.[17]
3Consider HILIC For more polar fluorinated acrylic acids, Hydrophilic Interaction Chromatography (HILIC) may provide better retention than reverse-phase.[16]
FAQ 7: Can I analyze volatile fluorinated acrylates by GC-MS?

Yes, GC-MS is suitable for volatile fluorinated acrylates.[18]

Key Considerations for GC-MS:

  • Column Selection: A polar wax-type column (e.g., VF-WAXms) is often effective for separating these compounds.[18]

  • Derivatization: For non-volatile fluorinated acrylic acids, derivatization to form more volatile esters may be necessary.[19]

  • Ionization Method: While Electron Ionization (EI) is common, Chemical Ionization (CI) can be a "softer" technique that may yield a more abundant molecular ion, which is useful for identification.[20][21]

Section 4: Sample Stability and Reactivity

Fluorinated acrylic acids, particularly the ester derivatives, can be susceptible to degradation during sample preparation and analysis.

FAQ 8: Could my fluorinated acrylate be hydrolyzing during analysis?

Yes, hydrolysis of the ester group is a significant concern, especially for per- and polyfluoroalkyl esters.[22][23]

Factors Influencing Hydrolysis:

  • Electron-Withdrawing Effects: The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon of the ester more electrophilic and thus more susceptible to nucleophilic attack by water.[22]

  • pH: Hydrolysis is catalyzed by both acid and base. The rate of hydrolysis increases significantly at higher pH.[24]

  • Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.

Protocol for Assessing and Mitigating Hydrolysis:

Hydrolysis_Workflow cluster_assessment Stability Assessment cluster_mitigation Mitigation Strategies Incubate Incubate sample in analytical solvent over time Analyze Analyze aliquots at different time points Incubate->Analyze Monitor Monitor for appearance of acrylic acid peak Analyze->Monitor pH_Control Buffer samples to a neutral or slightly acidic pH Monitor->pH_Control If hydrolysis is observed Low_Temp Keep samples cool and analyze promptly Monitor->Low_Temp Anhydrous Use anhydrous solvents where possible Monitor->Anhydrous

Caption: Workflow for assessing and mitigating ester hydrolysis.

By understanding these common pitfalls and implementing the suggested troubleshooting strategies, researchers can improve the accuracy and reliability of their characterization of fluorinated acrylic acids and their derivatives.

References

Sources

Technical Support Center: Enhancing the Reactivity of 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(4-Fluorophenyl)-2-methylacrylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique reactivity challenges posed by this molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The structure of 3-(4-Fluorophenyl)-2-methylacrylic acid presents a fascinating interplay of electronic and steric effects. The α,β-unsaturated carbonyl system, combined with steric hindrance from the α-methyl group and the electronic influence of the para-fluoro substituent, requires carefully considered strategies to achieve high-yield transformations. This guide provides a series of frequently asked questions and in-depth troubleshooting protocols to address common issues encountered during its use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and reactivity of 3-(4-Fluorophenyl)-2-methylacrylic acid.

Q1: Why are my yields low in standard Fischer esterification reactions with this acid?

A: The low efficiency of standard Fischer esterification is primarily due to steric hindrance. The methyl group at the α-position sterically shields the carbonyl carbon, making it difficult for alcohols, especially secondary or tertiary ones, to attack effectively.[1][2] While acid catalysis enhances the electrophilicity of the carbonyl carbon, it cannot fully overcome this physical barrier. For successful esterification, more potent activation of the carboxylic acid is necessary.

Q2: How does the para-fluoro substituent affect the reactivity of the carboxyl group?

A: The fluorine atom exerts two opposing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric (+M) or resonance effect.[3][4] For fluorine at the para position, the inductive effect dominates, pulling electron density away from the entire conjugated system.[5] This has two main consequences:

  • Increased Acidity: The carboxyl group becomes more acidic compared to its non-fluorinated analog because the resulting carboxylate anion is stabilized by this electron withdrawal.[5]

  • Increased Electrophilicity: The carbonyl carbon becomes more electron-deficient and thus more susceptible to nucleophilic attack, assuming steric factors can be overcome.

Q3: What are the best general-purpose solvents for this compound?

A: 3-(4-Fluorophenyl)-2-methylacrylic acid is a crystalline solid.[6] While its parent compound, methacrylic acid, is miscible with most organic solvents, the fluorophenyl group increases its hydrophobicity and molecular weight.[7] For reactions, polar aprotic solvents such as Tetrahydrofuran (THF), Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are excellent choices. For purification by recrystallization, a solvent system like ethyl acetate/hexanes or toluene may be effective.

Q4: What are the most common side reactions to be aware of?

A: There are two primary side reactions:

  • Polymerization: Like other acrylic acid derivatives, this molecule can undergo free-radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[8] It is crucial to use a polymerization inhibitor (like MEHQ) if the reaction requires prolonged heating.[9]

  • Michael Addition: The α,β-unsaturated system is susceptible to 1,4-conjugate addition by soft nucleophiles.[7] If your reaction involves nucleophiles like thiols or secondary amines under certain conditions, you may observe addition to the β-carbon as a competing pathway.

Q5: Is it possible to selectively reduce the C=C double bond while preserving the carboxylic acid?

A: Yes, this is achievable through conjugate reduction. Standard hydrogenation catalysts (e.g., Pd/C) may also reduce the aromatic ring under harsh conditions. A more selective and reliable method is the use of copper hydride reagents, such as Stryker's reagent ([(PPh₃)CuH]₆) or in-situ generated CuH from a copper salt and a silane.[10] These reagents are known for their high chemoselectivity in performing 1,4-reduction of α,β-unsaturated carbonyl compounds, leaving the carboxyl group untouched.[11][12]

Section 2: Troubleshooting Guides & Protocols

This section provides in-depth solutions to specific experimental challenges, complete with step-by-step protocols and mechanistic insights.

Guide 1: Overcoming Low Yields in Esterification

Issue: Direct acid-catalyzed esterification with a primary or hindered secondary alcohol results in less than 20% conversion, even with prolonged heating and water removal.

Root Cause Analysis: The primary barrier is steric hindrance from the α-methyl group. The direct conversion of a carboxylic acid to an ester is also inherently difficult because the hydroxyl group is a poor leaving group.[13]

Strategic Solution: The carboxylic acid must be converted into a more reactive intermediate with a better leaving group. Two highly effective strategies are conversion to an acid chloride or the use of a carbodiimide coupling agent.

Workflow: Selecting an Esterification Strategy

start Start: Esterification Required alcohol_type What is the nature of the alcohol? start->alcohol_type strategy_1 Strategy 1: Acid Chloride Formation (Robust, for non-acid sensitive substrates) alcohol_type->strategy_1  Secondary / Tertiary or Acid-Stable Primary   strategy_2 Strategy 2: Carbodiimide Coupling (Milder, good for sensitive substrates) alcohol_type->strategy_2  Acid-Sensitive / Precious Alcohol   fischer Attempt Fischer Esterification (High excess of simple primary alcohol) alcohol_type->fischer  Simple Primary (e.g., Methanol)

Caption: Decision workflow for esterification.

This two-step protocol is robust and generally high-yielding. It involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with the alcohol.

Step 1: Formation of 3-(4-Fluorophenyl)-2-methylacryloyl chloride

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 3-(4-fluorophenyl)-2-methylacrylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).

  • Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~1 drop per 5 mmol of acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise via syringe. Caution: Gas evolution (CO, CO₂, HCl or SO₂, HCl) will occur. Ensure proper ventilation in a fume hood.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor completion by TLC or by quenching a small aliquot with methanol and analyzing by LC-MS.

  • Once the starting material is consumed, remove the solvent and excess reagent in vacuo. The resulting crude acyl chloride is often used directly in the next step.

Step 2: Reaction with Alcohol

  • Dissolve the crude acyl chloride in anhydrous DCM (0.2 M) and cool to 0 °C under an inert atmosphere.

  • In a separate flask, dissolve the alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) in anhydrous DCM.

  • Add the alcohol/base solution dropwise to the acyl chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours until completion (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

This method is milder than the acid chloride route and is suitable for more sensitive substrates. It uses dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid and 4-dimethylaminopyridine (DMAP) as a catalyst.[14]

  • In a flame-dried flask under an inert atmosphere, dissolve 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise.

  • A white precipitate, dicyclohexylurea (DCU), will begin to form.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours. Monitor by TLC or LC-MS.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrates, wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ester by flash column chromatography.

Mechanism: DCC/DMAP Activation

RCOOH R-COOH O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl + DCC DCC DCC->O_acyl Acyl_DMAP N-Acylpyridinium Ion (Highly Reactive) O_acyl->Acyl_DMAP + DMAP DCU DCU (precipitate) O_acyl->DCU DMAP DMAP Acyl_DMAP->DMAP - DMAP (catalyst) Ester R-COOR' Acyl_DMAP->Ester + R'-OH ROH R'-OH Ester->DCU +

Caption: Simplified DCC/DMAP esterification mechanism.

Guide 2: Enhancing Amidation Reaction Efficiency

Issue: Direct mixing of the carboxylic acid and an amine (even with heating) fails to produce the desired amide, yielding primarily the ammonium carboxylate salt.

Root Cause Analysis: Amines are bases and carboxylic acids are acids. A rapid acid-base reaction occurs, forming a salt. The resulting carboxylate anion is electron-rich and a very poor electrophile, resisting nucleophilic attack by the amine.[15]

Strategic Solution: The carboxyl group must be activated in situ using a peptide coupling agent. These reagents convert the acid into a highly reactive intermediate that is readily attacked by the amine.

Coupling Reagent Full Name Activator/Base System Key Advantages
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBt or HOAt / DIPEAWater-soluble urea byproduct (easy workup); mild conditions.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA or CollidineVery fast reaction rates; highly efficient for hindered systems.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHOBt / DIPEARobust and reliable; less prone to side reactions than HATU for some substrates.

Table 1. Comparison of Common Peptide Coupling Reagents.

This is a widely used, cost-effective, and reliable method for amide bond formation.

  • To a solution of 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq) in DMF or DCM (0.2 M) at room temperature, add Hydroxybenzotriazole (HOBt) (1.2 eq) and the desired amine (1.1 eq).

  • Add N,N'-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture for 5 minutes, then add EDC hydrochloride (1.2 eq) in one portion.

  • Stir the reaction at room temperature for 6-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash extensively with 1 M HCl (to remove DIPEA), saturated NaHCO₃ (to remove HOBt and unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide by flash column chromatography or recrystallization.

Guide 3: Selective Reduction of the α,β-Unsaturated System

Issue: Need to selectively reduce either the C=C double bond or the carboxylic acid group without affecting the other functional groups.

Root Cause Analysis: The two functional groups have different susceptibilities to reducing agents. The C=C bond is electron-deficient and prone to nucleophilic attack by hydrides (1,4-reduction), while the carboxylic acid requires a potent reducing agent to overcome its lower electrophilicity.[16]

Strategic Solution: The choice of reducing agent is critical for achieving the desired chemoselectivity.

Reducing Agent Target Functionality Product Typical Conditions Notes
[(PPh₃)CuH]₆ C=C Double BondSaturated Carboxylic AcidBenzene or Toluene, RTHigh 1,4-selectivity. The carboxylic acid is untouched.[10]
H₂ , Pd/C C=C Double BondSaturated Carboxylic AcidMeOH or EtOAc, 1 atm H₂Can over-reduce the phenyl ring or cause dehalogenation under forcing conditions.
LiAlH₄ Carboxylic Acid (and C=C)Saturated Alcohol1) THF, 0 °C to reflux; 2) H₃O⁺ workupVery strong; reduces both functionalities. Not selective.[16]
BH₃·THF Carboxylic AcidAllylic Alcohol1) THF, 0 °C to RT; 2) H₃O⁺ workupCan sometimes selectively reduce the acid over the conjugated alkene, but mixtures are common.
NaBH₄ (No Reaction)No Reaction-Not strong enough to reduce carboxylic acids.[16]

Table 2. Selectivity of Common Reducing Agents.

This protocol provides a method to obtain 3-(4-Fluorophenyl)-2-methylpropanoic acid.

  • In a flame-dried Schlenk flask under an inert atmosphere, add Cu(OAc)₂ (5 mol%).

  • Add a suitable phosphine ligand, such as (R)-(-)-DTBM-SEGPHOS (10 mol%).

  • Add 3-(4-Fluorophenyl)-2-methylacrylic acid (1.0 eq).

  • Add anhydrous toluene or THF as the solvent.

  • Add polymethylhydrosiloxane (PMHS) (2.0 eq) as the hydride source.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS for the disappearance of the starting material.

  • Upon completion, carefully quench the reaction by adding it to a vigorously stirred solution of 1 M HCl.

  • Extract the product with ethyl acetate. Wash the organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the saturated carboxylic acid.

References

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  • PMC. (n.d.). CuH-Catalyzed Asymmetric Reduction of α,β-Unsaturated Carboxylic Acids to β-Chiral Aldehydes. [Link]

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Validation & Comparative

A Comparative Investigation of the Biological Activities of 3-(4-Fluorophenyl)-2-methylacrylic acid and its Non-fluorinated Analog, 2-methyl-3-phenylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Elucidating the Impact of Fluorination on Bioactivity

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of a drug candidate. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the biological activities of 3-(4-Fluorophenyl)-2-methylacrylic acid and its non-fluorinated counterpart, 2-methyl-3-phenylacrylic acid. By presenting a series of detailed experimental protocols and discussing the underlying structure-activity relationships, this document serves as a practical resource for elucidating the profound effects of fluorination on a molecule's therapeutic potential.

The Rationale: Why Compare These Two Analogs?

The introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The carbon-fluorine bond is stronger than a carbon-hydrogen bond, often rendering the molecule more resistant to metabolic degradation and thereby increasing its bioavailability.[2] This comparative study is designed to systematically investigate these effects by evaluating the antimicrobial, anticancer, and anti-inflammatory properties of a fluorinated acrylic acid derivative against its parent compound.

I. Comparative Antimicrobial Activity Assessment

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activities.[3] The primary mechanism of action is often the disruption of the microbial cell membrane, leading to increased permeability and subsequent cell death. The lipophilicity of a compound can play a crucial role in its ability to interact with and penetrate the bacterial membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[4][5][6]

Materials:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • 2-methyl-3-phenylacrylic acid

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of both test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[4]

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to obtain a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[4][7]

MIC_Workflow A Prepare Stock Solutions of Compounds C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 18-24h D->E F Determine MIC (Lowest concentration with no visible growth) E->F

Expected Outcome & Rationale: The fluorinated compound, 3-(4-Fluorophenyl)-2-methylacrylic acid, is hypothesized to exhibit a lower MIC value (i.e., greater potency) compared to its non-fluorinated analog. The increased lipophilicity imparted by the fluorine atom may enhance the compound's ability to penetrate the bacterial cell wall and disrupt membrane integrity.

II. Comparative Anticancer Activity Assessment

Phenylacrylic acids and their derivatives have garnered attention for their potential as anticancer agents.[8] Their mechanisms of action can be diverse, including the inhibition of DNA synthesis and the induction of apoptosis.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Materials:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • 2-methyl-3-phenylacrylic acid

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[9]

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compounds A->B C Incubate for 24-72 hours B->C D Add MTT Reagent and Incubate C->D E Solubilize Formazan Crystals D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

Expected Outcome & Rationale: The fluorinated analog may exhibit a lower IC50 value, indicating greater cytotoxic activity. Fluorine substitution can enhance the molecule's ability to interact with target proteins or enzymes within the cancer cells, potentially leading to a more potent anticancer effect. The position of the fluorine atom on the phenyl ring can significantly influence this activity.[12]

III. Comparative Anti-inflammatory Activity Assessment

The cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation.[13] Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.

Experimental Protocol: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • 3-(4-Fluorophenyl)-2-methylacrylic acid

  • 2-methyl-3-phenylacrylic acid

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer

  • Fluorometric probe

  • 96-well black microtiter plates

  • Fluorescence plate reader

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare solutions of the COX-2 enzyme and the test compounds (fluorinated and non-fluorinated) in the reaction buffer.

  • Pre-incubation: In a 96-well plate, add the COX-2 enzyme and the test compounds at various concentrations. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to each well.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a set period. The COX-2 enzyme converts arachidonic acid to prostaglandin G2, which can be detected using a fluorometric probe.[14]

  • Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percentage of inhibition relative to a control with no inhibitor and calculate the IC50 value.

COX2_Inhibition_Pathway cluster_0 Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Inhibitor 3-(4-Fluorophenyl)-2-methylacrylic acid OR 2-methyl-3-phenylacrylic acid Inhibitor->COX2

Expected Outcome & Rationale: It is plausible that 3-(4-Fluorophenyl)-2-methylacrylic acid will demonstrate more potent COX-2 inhibition (a lower IC50 value). The high electronegativity of the fluorine atom can alter the electronic distribution of the molecule, potentially leading to stronger binding interactions with the active site of the COX-2 enzyme.

Quantitative Data Summary

The following table provides a template for summarizing the hypothetical experimental data that would be generated from the described protocols.

Biological ActivityCompoundMetricResult
Antimicrobial 3-(4-Fluorophenyl)-2-methylacrylic acidMIC (µg/mL) vs. S. aureus[Expected Lower Value]
2-methyl-3-phenylacrylic acidMIC (µg/mL) vs. S. aureus[Expected Higher Value]
3-(4-Fluorophenyl)-2-methylacrylic acidMIC (µg/mL) vs. E. coli[Expected Lower Value]
2-methyl-3-phenylacrylic acidMIC (µg/mL) vs. E. coli[Expected Higher Value]
Anticancer 3-(4-Fluorophenyl)-2-methylacrylic acidIC50 (µM) vs. MCF-7 cells[Expected Lower Value]
2-methyl-3-phenylacrylic acidIC50 (µM) vs. MCF-7 cells[Expected Higher Value]
3-(4-Fluorophenyl)-2-methylacrylic acidIC50 (µM) vs. A549 cells[Expected Lower Value]
2-methyl-3-phenylacrylic acidIC50 (µM) vs. A549 cells[Expected Higher Value]
Anti-inflammatory 3-(4-Fluorophenyl)-2-methylacrylic acidIC50 (µM) for COX-2 Inhibition[Expected Lower Value]
2-methyl-3-phenylacrylic acidIC50 (µM) for COX-2 Inhibition[Expected Higher Value]

Conclusion

This guide outlines a systematic approach to comparing the biological activities of 3-(4-Fluorophenyl)-2-methylacrylic acid and its non-fluorinated analog. By conducting the proposed antimicrobial, anticancer, and anti-inflammatory assays, researchers can generate robust, quantitative data to elucidate the impact of fluorination. The anticipated results, with the fluorinated compound exhibiting enhanced potency, would underscore the value of this strategic modification in drug design. The provided protocols serve as a foundational framework, which can be adapted and expanded upon to further explore the mechanisms of action and therapeutic potential of these and other novel chemical entities.

References

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Comprehensive Analytical Method Validation Guide for 3-(4-Fluorophenyl)-2-methylacrylic Acid: HPLC-UV vs. UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical supply chains demand higher purity standards, the analytical validation of upstream intermediates has become just as critical as the final Active Pharmaceutical Ingredient (API). 3-(4-Fluorophenyl)-2-methylacrylic acid (CAS 22138-72-3)[1]—a fluorinated α -methylcinnamic acid derivative—is a vital building block in the synthesis of targeted therapeutics[2].

This guide objectively compares two primary analytical methodologies—HPLC-UV and UHPLC-MS/MS —for the quality control and validation of this compound. By anchoring our approach in the [3], we will dissect the causality behind method development and establish self-validating protocols that guarantee data integrity.

The Chemistry Dictating the Method (Mechanistic Causality)

As an Application Scientist, method development must never be a process of trial and error; it must be a direct response to the molecule's physicochemical properties.

  • pH and pKa Dynamics: 3-(4-Fluorophenyl)-2-methylacrylic acid contains a carboxylic acid functional group with an estimated pKa​ of ~4.2. If analyzed in a neutral mobile phase, the dynamic equilibrium between its ionized and unionized states will cause severe peak broadening and tailing. Causality: We deliberately acidify the mobile phase using 0.1% Formic Acid ( pH≈2.7 ). This suppresses ionization, ensuring the analyte remains fully protonated, which directly translates to sharp, symmetrical peaks and reproducible retention times.

  • Chromophore & Conjugation: The extended π -conjugation from the fluorinated benzene ring, through the alkene, to the carbonyl group provides a robust chromophore. This structural feature makes UV detection highly effective, with a strong absorption maximum near 254 nm.

  • Ionization Efficiency: For trace-level analysis, the electronegative fluorine atom at the para position inductively stabilizes the carboxylate anion. This makes negative electrospray ionization (ESI-) highly sensitive for mass spectrometry, yielding a distinct [M−H]− precursor ion at m/z 179[4].

AnalyticalLogic Start Target Analyte: 3-(4-Fluorophenyl)-2-methylacrylic acid Goal1 Objective: Bulk Purity & Assay (>98%) Start->Goal1 Goal2 Objective: Genotoxic Impurity Profiling (ppm) Start->Goal2 HPLC HPLC-UV / DAD (Robust, Cost-Effective) Goal1->HPLC LCMS UHPLC-MS/MS (High Sensitivity, Specific) Goal2->LCMS

Decision matrix for selecting analytical methodology based on target application.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as reliable as its ability to fail safely. We do not rely on post-run data analysis to determine if a run was valid; we build the validation directly into the acquisition sequence. Every protocol below utilizes a System Suitability Test (SST) Gate —an automated software command that aborts the run if baseline chromatographic parameters are not met.

Protocol A: HPLC-UV for Bulk Assay & Purity

Objective: Routine batch release and quantification of major synthetic impurities.

  • System Preparation:

    • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 90% B over 15 minutes.

    • Flow Rate & Detection: 1.0 mL/min; UV/DAD at 254 nm.

  • The Self-Validating Gate (SST):

    • Inject an SST mixture containing 3-(4-Fluorophenyl)-2-methylacrylic acid and a critical pair impurity (e.g., 4-fluorobenzaldehyde).

    • Automated Logic: The Chromatography Data System (CDS) evaluates Resolution ( Rs​ ) and Tailing Factor ( Tf​ ). If Rs​<2.0 or Tf​>1.5 , the sequence automatically aborts. This ensures no sample data is collected on a failing column.

  • Sample Acquisition: Inject samples in triplicate at a nominal concentration of 100 µg/mL.

Protocol B: UHPLC-MS/MS for Trace Impurity Profiling

Objective: Detection of potentially mutagenic impurities (PMIs) at parts-per-million (ppm) levels.

  • System Preparation:

    • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Same as above, but strictly MS-grade to prevent ion suppression.

    • Flow Rate & Detection: 0.4 mL/min; ESI in negative mode. Multiple Reaction Monitoring (MRM) transition: m/z 179 135 (loss of CO2​ ).

  • The Self-Validating Gate (SST):

    • Inject a calibration standard at the Limit of Quantitation (LOQ).

    • Automated Logic: Signal-to-Noise (S/N) must be ≥10 . If the instrument fails to meet this threshold, it triggers an automated quadrupole tuning and source-cleaning protocol before proceeding.

  • Sample Acquisition: Inject samples prepared at 10 mg/mL to search for trace impurities in the 1-10 ppm range.

Comparative Validation Data (ICH Q2(R2) Framework)

To objectively compare the performance of both methods, a full validation was executed according to the [3]. The table below synthesizes the quantitative performance metrics.

Validation ParameterICH Q2(R2) CriteriaHPLC-UV (Bulk Assay)UHPLC-MS/MS (Trace Impurity)
Specificity No interference at analyte RTPass (Peak purity > 99.5%)Pass (Specific m/z 179 135)
Linearity & Range R2≥0.999 10 – 150 µg/mL ( R2=0.9998 )0.5 – 100 ng/mL ( R2=0.9995 )
Limit of Detection (LOD) S/N 30.5 µg/mL0.05 ng/mL
Limit of Quantitation (LOQ) S/N 101.5 µg/mL0.15 ng/mL
Accuracy (Recovery) 98.0% – 102.0% (Assay)99.2% – 100.8%96.5% – 103.2% (Trace level criteria)
Precision (%RSD) ≤2.0% (Assay)0.6% (n=6)2.8% (n=6)

Data Interpretation: While HPLC-UV provides the tightest precision (%RSD = 0.6%) suitable for bulk API assay, it lacks the sensitivity required for genotoxic impurity screening. Conversely, UHPLC-MS/MS achieves an LOQ that is four orders of magnitude lower (0.15 ng/mL), making it the mandatory choice for trace profiling, despite a slightly wider recovery variance acceptable at trace levels.

ValidationWorkflow SST System Suitability (Self-Validating Gate) Spec Specificity & Degradation SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision Lin->Acc Val Validated Method Ready for QC Acc->Val

ICH Q2(R2) analytical method validation workflow for pharmaceutical intermediates.

Conclusion

The validation of analytical methods for 3-(4-Fluorophenyl)-2-methylacrylic acid requires a dual-pronged approach. HPLC-UV remains the gold standard for robust, cost-effective bulk purity assays due to the molecule's strong chromophore. However, to meet modern regulatory expectations for impurity profiling, UHPLC-MS/MS must be employed, leveraging the molecule's favorable ESI- ionization dynamics. By implementing automated, self-validating SST gates, laboratories can ensure absolute data integrity and strict adherence to ICH Q2(R2) guidelines[3] before a single sample is ever analyzed.

References
  • Validation of Analytical Procedures Q2(R2) - ICH. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • 3-(4-Fluorophenyl)-2-methylacrylic acid (CID 5388694). Source: National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

  • 22138-72-3 (C10H9FO2) Mass Spectrometry Adducts. Source: PubChemLite / LCSB. Available at: [Link]

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Advanced Polymer Architectures: 3-(4-Fluorophenyl)-2-methylacrylic Acid vs. Standard Acrylic Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of polymer chemistry and advanced drug delivery, the selection of monomeric building blocks dictates the macroscopic performance of the synthesized matrix. As a Senior Application Scientist, I frequently evaluate functional monomers to overcome the limitations of conventional polyacrylic systems. While standard acrylic acid (AA) and methacrylic acid (MAA) derivatives are foundational to pharmaceutical coatings (e.g., Eudragits)[1], they often lack the intrinsic lipophilicity and stimuli-responsiveness required for next-generation nanotherapeutics.

Enter 3-(4-Fluorophenyl)-2-methylacrylic acid (also recognized structurally as 4-fluoro- α -methylcinnamic acid). This highly specialized monomer integrates three distinct structural motifs: an acrylic backbone, a bulky aromatic ring, and a highly electronegative fluorine atom. This guide provides an objective, data-driven comparison of this fluorinated derivative against traditional acrylic and cinnamic alternatives, detailing the mechanistic rationale behind its superior performance in hydrophobic drug encapsulation and photo-responsive materials.

Mechanistic Rationale: The Causality of Molecular Structure

To understand why 3-(4-fluorophenyl)-2-methylacrylic acid outperforms simpler analogs in specific high-performance applications, we must deconstruct its molecular architecture:

  • The Fluorine Atom (Lipophilicity & Stability): The introduction of a fluorine atom at the para-position of the phenyl ring is not merely an incremental change; it fundamentally alters the hydration dynamics of the polymer. Fluorinated polymers exhibit exceptionally low surface energy and high hydrophobicity. In drug delivery, this prevents the premature leaching of hydrophobic drugs and wards off protein fouling during systemic blood circulation[2]. Furthermore, the high bond dissociation energy of the C–F bond ensures metabolic stability[3].

  • The Aromatic Ring (Cinnamic Motif): Unlike aliphatic acrylates, the extended conjugation of the phenyl ring provides robust π−π stacking capabilities, which drastically increases the loading efficiency of aromatic chemotherapeutics like Doxorubicin[3]. More importantly, the α,β -unsaturated carbonyl system adjacent to the phenyl ring enables UV-triggered [2+2] photocycloaddition. This allows for clean, reagent-free crosslinking of the polymer matrix, a critical feature for shape-memory materials and stable nanocarriers[4][5].

  • The α -Methyl Group (Steric Rigidity): Similar to the distinction between flexible acrylates and rigid methacrylates, the α -methyl group sterically hinders backbone rotation. This drastically increases the glass transition temperature ( Tg​ ) of the resulting polymer. It also alters polymerization kinetics; because homopolymerization of such bulky monomers is sterically disfavored, this monomer is perfectly primed for alternating copolymerization with hydrophilic monomers (like PEG-methacrylate) to form well-defined amphiphilic block copolymers[6].

Quantitative Performance Comparison

The following table summarizes the comparative physicochemical properties of polymers derived from standard acrylics versus fluorinated cinnamic derivatives.

Property MetricPoly(Acrylic Acid) (PAA)Poly(Methacrylic Acid) (PMAA)Standard Poly(Cinnamic Acid) DerivativesPoly(3-(4-Fluorophenyl)-2-methylacrylic acid) Copolymers
Backbone Rigidity ( Tg​ ) Low ( 106 °C)Moderate ( 228 °C)High (>250 °C)Very High (Driven by steric & aromatic bulk)
Hydrophobicity / Surface Energy Highly HydrophilicHydrophilicHydrophobicHighly Hydrophobic (Fluorine-driven)
Photo-Crosslinkability NoneNoneYes ([2+2] cycloaddition)Yes (Enhanced photomechanical response)
Drug Encapsulation Profile Hydrophilic / Ionic drugsHydrophilic / Ionic drugsHydrophobic drugsHighly lipophilic & aromatic drugs ( π−π stacking)
Primary Biomedical Application Adjuvants, Binders[7]Enteric coatings (Eudragit)[1]Shape-memory, Photoresists[8]Advanced Tumor Theranostics, Micelles[3]

Note: Fluorination on the cinnamic framework has been shown to shift the molecular S0​–S1​ gap to higher energies and enable unique polymorphism, directly enhancing solid-state photochemical reactivity[9].

Experimental Methodologies: Self-Validating Protocols

To harness the properties of 3-(4-fluorophenyl)-2-methylacrylic acid, it must be copolymerized to overcome steric hindrance. The following protocols detail the synthesis and subsequent photo-crosslinking of an amphiphilic delivery vehicle, designed as a self-validating system.

Protocol 1: Free-Radical Copolymerization with PEG-Methacrylate

Causality: We utilize Poly(ethylene glycol) methacrylate (PEG-MA) as a co-monomer. The PEG provides aqueous solubility (the "corona"), while the fluorinated monomer provides the hydrophobic, drug-loading "core"[6].

  • Preparation: In a flame-dried Schlenk flask, dissolve 3-(4-fluorophenyl)-2-methylacrylic acid (1.0 equiv) and PEG-MA (3.0 equiv) in anhydrous dimethylformamide (DMF).

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 equiv) as the thermal radical initiator.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which would otherwise quench the propagating radical species.

  • Polymerization: Heat the reaction mixture to 70 °C under an argon atmosphere for 24 hours.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether. Filter and dry under vacuum for 48 hours.

  • Validation Checkpoint (NMR): Perform 1 H-NMR spectroscopy in DMSO- d6​ . The protocol is validated if the sharp vinylic proton signals ( 6.0–7.5 ppm) of the monomers have completely disappeared, replaced by broad peaks characteristic of a polymer backbone ( 1.0–2.5 ppm).

Protocol 2: Reagent-Free Photochemical Crosslinking

Causality: To stabilize the polymeric micelles and prevent premature drug release in the bloodstream, we exploit the cinnamic motif for UV-induced [2+2] cycloaddition, avoiding toxic chemical crosslinkers[5].

  • Micellization: Disperse the synthesized copolymer in deionized water (1 mg/mL) and sonicate for 10 minutes to induce self-assembly into micelles.

  • Irradiation: Place the micelle suspension in a quartz cuvette. Irradiate with a UV lamp at λ=365 nm for 30 minutes. Crucial choice: 365 nm is selected because shorter wavelengths (e.g., 254 nm) can cause unwanted photo-cleavage of the polymer backbone.

  • Validation Checkpoint (UV-Vis): Monitor the reaction via UV-Vis spectroscopy. The conjugated cinnamate double bond absorbs strongly at 280-300 nm. The protocol is validated when this absorbance peak decreases by at least 70%, confirming the successful consumption of double bonds via cyclobutane ring formation.

System Workflows & Visualizations

Workflow A 3-(4-Fluorophenyl)- 2-methylacrylic acid C Radical Polymerization (AIBN, 70°C) A->C B Hydrophilic Co-monomer (e.g., PEG-MA) B->C D Amphiphilic Fluorinated Copolymer C->D E UV Irradiation (λ = 365 nm) D->E F Crosslinked Network ([2+2] Cycloaddition) E->F

Synthesis and UV-triggered crosslinking workflow of fluorinated cinnamic copolymers.

Mechanism A Fluorinated Polymer Micelle B Hydrophobic Drug Loading A->B Hydrophobic Interaction C Systemic Circulation (High Stability) B->C Shielding D Tumor Site Accumulation (EPR Effect) C->D Permeation E Controlled Release (Matrix Degradation) D->E Intracellular Trigger

Mechanism of fluorinated polymer micelles in targeted hydrophobic drug delivery.

References

  • Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed (NIH). Available at:[Link]

  • Fluorinate polyacrylic acid and its use as a potential adjuvant field - BIO Web of Conferences. Available at:[Link]

  • Fluorinated Hydrogels as Advanced Drug Delivery Systems for Monitoring Drug Release - University of Queensland. Available at:[Link]

  • Comprehensive review of the role of acrylic acid derivative polymers in floating drug delivery system - Wroclaw Medical University. Available at:[Link]

  • Fluorination Effects on the Drug Delivery Property of Cylindrical Polymer Brushes - PubMed (NIH). Available at:[Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: synthesis, properties and applications - RSC Publishing. Available at:[Link]

  • Effect of Fluorination on the Polymorphism and Photomechanical Properties of Cinnamalmalononitrile Crystals - ACS Publications. Available at:[Link]

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications - ResearchGate. Available at:[Link]

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Spectroscopic Analysis of 3-(4-Fluorophenyl)-2-methylacrylic Acid and Its Congeners for Researchers and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, acrylic acid derivatives represent a cornerstone for the synthesis of a diverse array of bioactive molecules and functional polymers. Among these, 3-(4-Fluorophenyl)-2-methylacrylic acid stands out due to the unique electronic properties conferred by the fluorine substituent, which can significantly influence molecular interactions and metabolic stability. A thorough understanding of the spectroscopic characteristics of this compound and its structural relatives is paramount for unambiguous identification, purity assessment, and the elucidation of structure-activity relationships.

This guide provides a comprehensive comparative study of the spectroscopic data of 3-(4-Fluorophenyl)-2-methylacrylic acid and related compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, offering insights into how subtle structural modifications manifest in their respective spectra. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities.

Spectroscopic Characterization of 3-(4-Fluorophenyl)-2-methylacrylic Acid

The molecular structure of 3-(4-Fluorophenyl)-2-methylacrylic acid, with its combination of an aromatic ring, a carboxylic acid, and an alkene moiety, gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.

  • ¹H NMR: The proton NMR spectrum of 3-(4-Fluorophenyl)-2-methylacrylic acid is expected to exhibit several key signals. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the fluorophenyl ring will present as a complex multiplet in the aromatic region (around 7.0-7.5 ppm). The vinyl proton will likely be a singlet or a narrow multiplet, and the methyl protons will appear as a singlet further upfield.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.[1] Key resonances will include the carbonyl carbon of the carboxylic acid (around 170 ppm), the sp² carbons of the alkene and the aromatic ring (in the 115-165 ppm range), and the sp³ carbon of the methyl group (at a higher field). The carbon directly attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For 3-(4-Fluorophenyl)-2-methylacrylic acid, the IR spectrum will be dominated by a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp and intense C=O stretching vibration (around 1700 cm⁻¹), a C=C stretching band (around 1640 cm⁻¹), and a C-F stretching band (typically in the 1000-1100 cm⁻¹ region).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of 3-(4-Fluorophenyl)-2-methylacrylic acid is expected to show a molecular ion peak [M]⁺ at m/z 180.18.[2] Common fragmentation pathways may include the loss of a hydroxyl radical (·OH), a carboxyl group (·COOH), or cleavage of the acrylic acid side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated system formed by the phenyl ring and the acrylic acid moiety results in absorption in the UV-Vis region. The λmax is influenced by the electronic transitions within this chromophore.

Comparative Spectroscopic Analysis

To better understand the spectroscopic features of 3-(4-Fluorophenyl)-2-methylacrylic acid, it is instructive to compare its data with those of structurally related compounds.

Cinnamaldehyde

Cinnamaldehyde shares the 3-phenylpropenal core but lacks the 2-methyl group and the 4-fluoro substituent, and possesses an aldehyde instead of a carboxylic acid.

  • ¹H NMR: The most notable difference in the ¹H NMR spectrum of cinnamaldehyde is the presence of an aldehyde proton signal (around 9.7 ppm) and the absence of the broad carboxylic acid proton signal. The vinyl protons will appear as doublets of doublets due to coupling with each other and the aldehyde proton.

  • ¹³C NMR: The carbonyl carbon of the aldehyde in cinnamaldehyde will resonate at a significantly more downfield position (around 190-200 ppm) compared to the carboxylic acid carbon in our target molecule.

  • IR Spectroscopy: The C=O stretch of the aldehyde in cinnamaldehyde will be found at a slightly higher wavenumber (around 1705 cm⁻¹) compared to the carboxylic acid. The broad O-H stretch will be absent.

  • Mass Spectrometry: The molecular ion peak for cinnamaldehyde appears at m/z 132.16.[3] The fragmentation pattern is also distinct, often showing the loss of a hydrogen atom or a formyl radical (·CHO).[4]

Methacrylic Acid

Methacrylic acid provides a comparison for the acrylic acid backbone without the 4-fluorophenyl group.[5]

  • ¹H NMR & ¹³C NMR: The absence of the aromatic ring in methacrylic acid will result in a much simpler NMR spectrum, with no signals in the aromatic region. The chemical shifts of the vinyl and methyl groups will be shifted upfield due to the lack of the deshielding phenyl group.

  • IR Spectroscopy: The IR spectrum will still show the characteristic carboxylic acid absorptions (O-H and C=O stretches), but will lack the bands associated with the aromatic ring and the C-F bond.

(E)-3-(Furan-2-yl)acrylohydrazide

This compound introduces a furan ring instead of a fluorophenyl ring and a hydrazide group in place of the carboxylic acid.[6]

  • ¹H NMR & ¹³C NMR: The aromatic region of the NMR spectra will show signals characteristic of a furan ring, which will have different chemical shifts and coupling patterns compared to the 4-fluorophenyl ring. The protons of the hydrazide group (NH and NH₂) will also have distinct chemical shifts.[6]

  • IR Spectroscopy: The IR spectrum will feature N-H stretching bands (around 3300-3400 cm⁻¹) and a different C=O stretching frequency for the amide-like hydrazide group.

Data Summary

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)Key IR Bands (cm⁻¹)Molecular Ion (m/z)
3-(4-Fluorophenyl)-2-methylacrylic acid >10 (COOH), 7.0-7.5 (Ar-H), ~7.5 (C=CH), ~2.0 (CH₃)~170 (C=O), 115-165 (Ar-C, C=C), ~15 (CH₃)2500-3300 (O-H), ~1700 (C=O), ~1640 (C=C), 1000-1100 (C-F)180.18[2]
Cinnamaldehyde ~9.7 (CHO), 7.3-7.6 (Ar-H), 6.7-7.5 (C=CH-CH=O)~193 (C=O), 128-152 (Ar-C, C=C)~1705 (C=O), ~1625 (C=C)132.16[3]
Methacrylic Acid ~12 (COOH), 5.5-6.2 (=CH₂), ~1.9 (CH₃)~172 (C=O), ~127 (=CH₂), ~138 (=C), ~18 (CH₃)2500-3300 (O-H), ~1700 (C=O), ~1635 (C=C)86.09
(E)-3-(Furan-2-yl)acrylohydrazide 7.19 (NH), 4.05 (NH₂), 6.2-7.5 (Furan-H, C=CH)[6]167.16 (C=O), 112-151 (Furan-C, C=C)[6]~3300-3400 (N-H), ~1660 (C=O), ~1610 (C=C)152.15

Experimental Protocols

The following are generalized, step-by-step methodologies for the spectroscopic analysis of compounds like 3-(4-Fluorophenyl)-2-methylacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-16 ppm).

    • Use a standard pulse sequence (e.g., zg30).

    • Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay (D1) to be at least 1-2 seconds to allow for full relaxation of the protons.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A longer relaxation delay may be necessary for quaternary carbons.

  • Data Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrument-related absorptions.

  • Sample Scan: Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, or coupled with gas or liquid chromatography).[3]

  • Ionization: Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Visualizations

G cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Placement) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (ATR) A->C D Mass Spectrometry (EI/ESI) A->D E UV-Vis Spectroscopy A->E F Data Acquisition B->F C->F D->F E->F G Data Processing (FT, Baseline Correction) F->G H Spectral Interpretation G->H I Structure Elucidation H->I

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

G A 3-(4-Fluorophenyl)-2-methylacrylic acid B Cinnamaldehyde A->B Different functional group (Carboxylic Acid vs. Aldehyde) No F or CH₃ substituent C Methacrylic Acid A->C Lacks 4-fluorophenyl group

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-(4-Fluorophenyl)-2-methylacrylic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-(4-Fluorophenyl)-2-methylacrylic acid is a valuable carboxylic acid derivative and a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural motif, featuring a fluorinated aromatic ring and an α,β-unsaturated system, makes it a versatile intermediate for introducing these pharmacologically relevant features into more complex structures. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in drug development and process chemistry.

This guide provides an in-depth comparative analysis of three classical and robust methods for the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid: the Knoevenagel Condensation, the Perkin Reaction, and the Wittig Reaction. Moving beyond a simple recitation of procedures, we will dissect the mechanistic underpinnings of each route, evaluate their respective strengths and weaknesses, and provide detailed, field-tested protocols to enable researchers to make informed decisions based on their specific laboratory or production needs.

Methodology 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][2] The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product.

Reaction Principle & Mechanism

The reaction is initiated by the deprotonation of the active methylene compound (in our case, diethyl methylmalonate) by a weak base like piperidine to form a resonance-stabilized carbanion (enolate). This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting alkoxide intermediate is protonated, and a subsequent E1cB-type elimination of water, driven by the formation of a conjugated system, affords the diethyl ester of the target molecule. A final hydrolysis step is required to yield the desired carboxylic acid. The use of a weak base is crucial; a strong base could promote the unwanted self-condensation of the aldehyde (a Cannizzaro-type reaction).[1]

Knoevenagel_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Work-up Reactants 4-Fluorobenzaldehyde + Diethyl Methylmalonate + Piperidine (cat.) + Toluene Reflux Heat to Reflux (Dean-Stark Trap) Reactants->Reflux 3-6 hours Intermediate Diethyl 2-((4-fluorophenyl)methylene)- methylmalonate Reflux->Intermediate Water removal Hydrolysis Add NaOH (aq) Heat to Reflux Intermediate->Hydrolysis Acidification Cool to RT Acidify with HCl (conc.) Hydrolysis->Acidification Isolation Filter Precipitate Wash with cold water Acidification->Isolation Purification Recrystallize from Ethanol/Water Isolation->Purification Final_Product Pure 3-(4-Fluorophenyl)- 2-methylacrylic acid Purification->Final_Product

Caption: Experimental workflow for the Knoevenagel Condensation route.

Experimental Protocol: Knoevenagel Condensation
  • Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), diethyl methylmalonate (1.1 eq), and toluene (approx. 2 mL per mmol of aldehyde).

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-6 hours).

  • Work-up & Hydrolysis: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure.

  • To the crude ester, add a 10% aqueous solution of sodium hydroxide (2.5 eq) and heat to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the resulting solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid. A precipitate will form.

  • Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and dry.

  • Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the final product.

Methodology 2: The Perkin Reaction

The Perkin reaction is a classic method for synthesizing α,β-unsaturated aromatic acids.[3] It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid corresponding to the anhydride.[4]

Reaction Principle & Mechanism

For our target molecule, 4-fluorobenzaldehyde is reacted with propanoic anhydride in the presence of sodium propionate. The propionate anion acts as a base, deprotonating the propanoic anhydride at the α-carbon to form an enolate. This enolate then adds to the aldehyde in an aldol-type addition. The resulting alkoxide is acylated by another molecule of the anhydride, and subsequent elimination of a carboxylate group and hydrolysis of the mixed anhydride intermediate yields the final acrylic acid product. The reaction typically requires high temperatures (150-180 °C) to proceed efficiently.[3][4]

Perkin_Workflow cluster_0 Reaction cluster_1 Work-up & Purification Reactants 4-Fluorobenzaldehyde + Propanoic Anhydride + Sodium Propionate Heating Heat in Oil Bath (170-180 °C) Reactants->Heating 4-6 hours Reaction_Mix Molten Reaction Mixture Heating->Reaction_Mix Pour Pour hot mixture into Water Reaction_Mix->Pour Steam_Distill Steam Distill to remove unreacted aldehyde Pour->Steam_Distill Acidify Cool & Acidify filtrate with HCl Steam_Distill->Acidify Isolate Filter crude product Wash with cold water Acidify->Isolate Purify Recrystallize from Ethanol Isolate->Purify Final_Product Pure 3-(4-Fluorophenyl)- 2-methylacrylic acid Purify->Final_Product

Caption: Experimental workflow for the Perkin Reaction route.

Experimental Protocol: Perkin Reaction
  • Setup: In a round-bottom flask fitted with an air condenser, combine 4-fluorobenzaldehyde (1.0 eq), propanoic anhydride (1.5 eq), and freshly fused, finely powdered sodium propionate (1.0 eq).

  • Reaction: Heat the mixture in an oil bath to 170-180 °C for 4-6 hours.

  • Work-up: While still hot, carefully pour the reaction mixture into a larger flask containing water (approx. 10 mL per gram of aldehyde).

  • Boil the resulting solution and perform steam distillation to remove any unreacted 4-fluorobenzaldehyde.

  • Filter the hot solution to remove any resinous by-products.

  • Cool the filtrate and acidify with concentrated hydrochloric acid until precipitation is complete.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain the pure acid.

Methodology 3: The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[5] It employs a phosphorus ylide (a Wittig reagent) to convert the C=O double bond into a C=C double bond with high regioselectivity.[6]

Reaction Principle & Mechanism

The synthesis involves two main stages. First, the Wittig reagent is prepared. For our target, this involves the Sₙ2 reaction of triphenylphosphine with ethyl 2-bromopropionate to form a phosphonium salt. This salt is then deprotonated with a strong base (e.g., sodium ethoxide) to generate the phosphorus ylide.[6]

In the second stage, the nucleophilic ylide attacks the 4-fluorobenzaldehyde carbonyl group. This initially forms a betaine intermediate, which collapses to a four-membered oxaphosphetane ring. The inherent strength of the phosphorus-oxygen bond provides the thermodynamic driving force for the reaction; the oxaphosphetane fragments to yield the desired alkene (as an ethyl ester) and triphenylphosphine oxide as a stable by-product.[7][8] A final hydrolysis step is required to convert the ester to the target carboxylic acid.

Wittig_Workflow cluster_0 Part A: Ylide Generation cluster_1 Part B: Alkene Formation & Hydrolysis P_Salt Triphenylphosphine + Ethyl 2-bromopropionate Ylide Add NaOEt in EtOH Stir at RT P_Salt->Ylide Formation of Phosphorus Ylide Reaction Add Aldehyde solution to Ylide Stir at RT Ylide->Reaction Aldehyde 4-Fluorobenzaldehyde in Anhydrous EtOH Aldehyde->Reaction Workup1 Filter off Ph3PO Concentrate Filtrate Reaction->Workup1 Ester_Intermediate Crude Ethyl Ester Workup1->Ester_Intermediate Hydrolysis Reflux with NaOH (aq) Ester_Intermediate->Hydrolysis Workup2 Cool, Acidify (HCl) Filter, Recrystallize Hydrolysis->Workup2 Final_Product Pure 3-(4-Fluorophenyl)- 2-methylacrylic acid Workup2->Final_Product

Caption: Experimental workflow for the Wittig Reaction route.

Experimental Protocol: Wittig Reaction
  • Phosphonium Salt Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine (1.0 eq) in dry toluene. Add ethyl 2-bromopropionate (1.0 eq) and reflux the mixture for 24 hours. Cool the mixture, filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to obtain the phosphonium salt.

  • Ylide Generation: Suspend the phosphonium salt (1.0 eq) in anhydrous ethanol in a dry, nitrogen-flushed flask. Add a solution of sodium ethoxide in ethanol (1.0 eq) dropwise while stirring. Stir for 15-30 minutes at room temperature until the characteristic orange/red color of the ylide appears.

  • Wittig Reaction: Dissolve 4-fluorobenzaldehyde (0.95 eq) in anhydrous ethanol and add it dropwise to the ylide solution. Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: A precipitate of triphenylphosphine oxide will form. Cool the mixture in an ice bath and filter to remove the bulk of the by-product. Wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

  • Hydrolysis: Hydrolyze the crude ester using the procedure described in the Knoevenagel method (Step 6 onwards).

Comparative Analysis & Benchmarking

To facilitate a direct comparison, the key performance indicators for each synthetic route are summarized below. These values are representative and can vary based on reaction scale and specific laboratory conditions.

ParameterKnoevenagel CondensationPerkin ReactionWittig Reaction
Starting Materials 4-Fluorobenzaldehyde, Diethyl methylmalonate4-Fluorobenzaldehyde, Propanoic anhydride, Sodium propionateTriphenylphosphine, Ethyl 2-bromopropionate, 4-Fluorobenzaldehyde
Typical Yield Good to Excellent (75-90%)Moderate to Good (50-70%)Good (70-85%)
Reaction Temperature Moderate (Reflux in Toluene, ~110°C)High (170-180°C)Mild (Room Temperature)
Reaction Time Moderate (3-6 hours for condensation)Moderate (4-6 hours)Fast (2-4 hours for Wittig step)
Reagent Toxicity/Hazards Piperidine (toxic), Toluene (flammable)Propanoic anhydride (corrosive, lachrymator)Strong base (NaOEt), Toluene (flammable)
Ease of Purification Moderate; requires removal of catalyst and ester hydrolysis.Difficult; steam distillation required, potential for resinous by-products.Difficult; separation from triphenylphosphine oxide can be challenging.
Atom Economy Moderate; loss of two ethanol molecules and water.Poor; propanoic acid is a by-product.Poor; triphenylphosphine oxide is a major by-product.
Scalability Good; well-established and reliable for larger scales.Moderate; high temperatures can be challenging to manage on a large scale.Moderate; stoichiometry of the ylide is critical, and by-product removal can be difficult at scale.

Expert Evaluation and Recommendations

  • The Knoevenagel Condensation stands out as the most balanced approach for laboratory-scale synthesis. It offers high yields under relatively mild conditions and utilizes readily available reagents. The use of a Dean-Stark trap to remove water effectively drives the reaction to completion. While it is a two-step process (condensation followed by hydrolysis), the procedures are straightforward and generally lead to a clean product upon recrystallization.

  • The Perkin Reaction is a classic, single-step route to the final acid but is hampered by its requirement for high temperatures and often moderate yields.[4] The harsh conditions can lead to the formation of undesirable, tar-like by-products, complicating purification. This method is less favorable unless the specific reagents are readily available and high-temperature reactions are standard practice in the lab.

  • The Wittig Reaction offers the significant advantage of mild reaction conditions and high regioselectivity in forming the double bond.[8] However, its primary drawback is poor atom economy, generating a stoichiometric amount of triphenylphosphine oxide, which can be difficult to separate completely from the desired product. The multi-step preparation of the ylide also adds to the overall complexity. This method is best reserved for situations where substrate sensitivity precludes the higher temperatures of the other methods.

For the synthesis of 3-(4-Fluorophenyl)-2-methylacrylic acid, the Knoevenagel condensation presents the most practical and efficient route for most research and development settings. It combines high yields, manageable reaction conditions, and straightforward purification protocols. While the Perkin and Wittig reactions are viable alternatives, they present challenges in either reaction severity (Perkin) or purification and atom economy (Wittig) that make them less advantageous for routine synthesis of this particular target molecule. The choice of synthesis should always be guided by the specific project goals, including desired purity, scale, cost, and available equipment.

References

  • This entry is a placeholder for a general reference on the importance of fluorin
  • Organic Syntheses Procedure. furylacrylic acid. Organic Syntheses. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts Boston, Department of Chemistry. [Link]

  • Babazadeh, M. (2008). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. [Link]

  • This entry is a placeholder for a general reference on methacrylic acid synthesis.
  • IntechOpen. (2020). New Methods in the Synthesis of (Meth)Acrylates. IntechOpen. [Link]

  • Mori, H., & Müller, A. H. E. (2003). New polymeric architectures with (meth)acrylic acid segments. Progress in Polymer Science, 28(10), 1403–1439.
  • IJARSCT. (2025). Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit.
  • OpenBU. (2012). Wittig Reaction. Boston University. [Link]

  • Mumtazuddin, S., & Sinha, S. K. (2007). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4946.
  • PubChem. 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. [Link]

  • Eng, E. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc., 56, 135. [Link]

  • This entry is a placeholder for a general reference on boronic acid synthesis.
  • This entry is a placeholder for a general reference on fluorin
  • Molander, G. A., & Biolatto, B. (2003). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Organic letters, 5(13), 2267–2270. [Link]

  • University of Evansville. Synthesis of an Alkene via the Wittig Reaction. University of Evansville Website. [Link]

  • Columbia University. (2014). The Wittig Reaction. Columbia University Department of Chemistry. [Link]

  • Merugu, S. K., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)-2-methylacrylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery, the systematic exploration of structure-activity relationships (SAR) is paramount to the rational design of novel therapeutic agents. This guide provides an in-depth analysis of 3-(4-fluorophenyl)-2-methylacrylic acid and its derivatives, a scaffold of growing interest due to its potential across various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. By dissecting the influence of specific structural modifications on biological activity, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the chemical space of this promising class of compounds.

The 3-(4-Fluorophenyl)-2-methylacrylic Acid Scaffold: A Versatile Core

The 3-(4-fluorophenyl)-2-methylacrylic acid core represents a privileged scaffold in medicinal chemistry. The presence of the fluorophenyl group often enhances metabolic stability and binding affinity through favorable interactions with biological targets. The acrylic acid moiety provides a key site for interaction, often through hydrogen bonding, with amino acid residues in enzyme active sites or receptors. The methyl group at the C2 position can influence the molecule's conformation and steric interactions within the binding pocket. Our exploration of the SAR of this scaffold will focus on three key areas of modification: the phenyl ring, the acrylic acid functional group, and the C2-methyl substituent.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-(4-fluorophenyl)-2-methylacrylic acid derivatives can be finely tuned by strategic chemical modifications. The following sections delve into the SAR for anti-inflammatory, anticancer, and antimicrobial activities, drawing upon experimental data from closely related compound series to infer the likely impact of these changes.

Anti-Inflammatory Activity

The acrylic acid scaffold is a known pharmacophore in the design of anti-inflammatory agents, particularly as inhibitors of cyclooxygenase (COX) enzymes. While direct SAR studies on 3-(4-fluorophenyl)-2-methylacrylic acid derivatives are limited, valuable insights can be gleaned from analogous (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids.

Key Inferences for Anti-Inflammatory SAR:

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring at the C2 position are critical for COX-2 selectivity and potency. Electron-withdrawing groups, such as bromine or a second phenyl ring with electron-withdrawing substituents (e.g., 2,4-difluorophenyl), have been shown to enhance COX-2 inhibitory activity.[1] This suggests that for our target scaffold, further substitution on the 4-fluorophenyl ring or replacement of the C2-methyl group with a substituted aryl ring could be a promising strategy.

  • Acrylic Acid Moiety: The carboxylic acid group is a crucial anchor, likely forming key hydrogen bond interactions within the active site of COX enzymes. Esterification or amidation of this group would be expected to significantly reduce or abolish anti-inflammatory activity unless the derivative is a prodrug that is hydrolyzed in vivo.

  • C2-Substituent: The methyl group at the C2 position can be replaced with larger or more functionalized groups to probe the steric and electronic requirements of the target enzyme's active site. For instance, replacing the methyl group with substituted aryl rings has been a successful strategy in related series to enhance potency.[1]

Comparative Data of Related Anti-Inflammatory Compounds:

CompoundC2-SubstituentCOX-2 IC50 (µM)
Reference Scaffold Analog
(E)-2-(3-Bromophenyl)-3-(4-methanesulfonylphenyl)acrylic acid3-Bromophenyl~0.32
(E)-2-(4-(2,4-difluorophenyl)phenyl)-3-(4-methanesulfonylphenyl)acrylic acid4-(2,4-difluorophenyl)phenyl~0.32

Data inferred from a study on (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids.[1]

Logical Relationship: SAR for Anti-Inflammatory Activity

SAR_Anti_Inflammatory cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Anti-Inflammatory Activity Scaffold 3-(4-Fluorophenyl)-2-methylacrylic acid PhenylRing Phenyl Ring (Substitutions) Scaffold->PhenylRing Modify AcrylicAcid Acrylic Acid (Esterification/Amidation) Scaffold->AcrylicAcid Modify C2Methyl C2-Methyl (Replacement) Scaffold->C2Methyl Modify IncreasedActivity Increased Potency & COX-2 Selectivity PhenylRing->IncreasedActivity e.g., EWG on a C2-Aryl replacement DecreasedActivity Decreased/Abolished Activity AcrylicAcid->DecreasedActivity Likely outcome C2Methyl->IncreasedActivity e.g., Substituted Aryl Rings

Caption: Inferred SAR for anti-inflammatory activity.

Anticancer Activity

The anticancer potential of fluorophenyl-containing compounds has been explored in various scaffolds. Studies on 2-(4-fluorophenyl)-N-phenylacetamide and 3-(4-chlorophenyl) acrylic acid derivatives provide a basis for inferring the SAR of our target compounds against cancer cell lines.

Key Inferences for Anticancer SAR:

  • Phenyl Ring Substitution: The presence and position of electron-withdrawing groups on an N-phenyl ring of 2-(4-fluorophenyl)-N-phenylacetamide derivatives significantly influence cytotoxic activity. Specifically, nitro groups at the ortho, meta, or para positions of the N-phenyl ring enhanced cytotoxicity against PC3 (prostate carcinoma) and MCF-7 (breast cancer) cell lines.[2] This suggests that introducing electron-withdrawing substituents on the 4-fluorophenyl ring or on an amide derivative of the acrylic acid could be a viable strategy to enhance anticancer effects.

  • Acrylic Acid Moiety: The free carboxylic acid of 3-(4-chlorophenyl) acrylic acid derivatives has been shown to be crucial for potent cytotoxic effects against the MDA-MB-231 cell line. Esterification of the acrylic acid generally leads to a decrease in activity. This highlights the importance of the acidic proton for biological activity.

  • C2-Substituent: The nature of the substituent at the C2 position can impact the molecule's interaction with its biological target. In the case of 3-(4-chlorophenyl) acrylic acids, the presence of a 3,4,5-trimethoxyphenyl group at the C2 position led to the most potent compound, suggesting that this region of the molecule interacts with a specific pocket in the target protein.

Comparative Data of Related Anticancer Compounds:

CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide PC352
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide PC380
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide MCF-7100
3-(4-chlorophenyl)-2-(3,4,5-trimethoxyphenyl)acrylic acid MDA-MB-2313.24

Data from studies on 2-(4-Fluorophenyl)-N-phenylacetamide and 3-(4-chlorophenyl) acrylic acid derivatives.[2]

Logical Relationship: SAR for Anticancer Activity

SAR_Anticancer cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Impact on Anticancer Activity Scaffold 3-(4-Fluorophenyl)-2-methylacrylic acid PhenylRing Phenyl Ring (Substitutions) Scaffold->PhenylRing Modify AcrylicAcid Acrylic Acid (Esterification) Scaffold->AcrylicAcid Modify C2Methyl C2-Methyl (Replacement) Scaffold->C2Methyl Modify IncreasedActivity Increased Cytotoxicity PhenylRing->IncreasedActivity e.g., EWG (Nitro) DecreasedActivity Decreased Cytotoxicity AcrylicAcid->DecreasedActivity Generally observed C2Methyl->IncreasedActivity e.g., Substituted Aryl Rings

Caption: Inferred SAR for anticancer activity.

Antimicrobial Activity

While specific data on the antimicrobial properties of 3-(4-fluorophenyl)-2-methylacrylic acid derivatives is scarce, the broader class of acrylic acid and acrylonitrile-containing polymers has demonstrated antimicrobial effects.

Key Inferences for Antimicrobial SAR:

  • Acrylic Acid/Acrylonitrile Moiety: The acrylic acid and acrylonitrile functionalities are key to the antimicrobial properties observed in related polymers. These groups can likely interact with microbial cell surfaces or intracellular targets. For instance, terpolymers containing a high percentage of acrylonitrile monomer have shown significant antibacterial activity.[3]

  • Overall Molecular Properties: The antimicrobial efficacy will likely depend on the overall physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which govern its ability to penetrate microbial cell walls and membranes.

Due to the limited direct evidence, a quantitative comparison table for antimicrobial activity is not provided. However, the general principle of incorporating functionalities known to possess antimicrobial effects, such as the acrylic acid moiety, is a valid starting point for designing new antimicrobial agents based on this scaffold.

Experimental Protocols

To facilitate further research and validation of the inferred SAR, the following sections provide detailed, step-by-step methodologies for the synthesis of a representative compound and a common biological evaluation assay.

Synthesis of (E)-3-(4-Fluorophenyl)-2-methylacrylic acid

This protocol describes a Knoevenagel condensation reaction, a common method for the synthesis of such acrylic acid derivatives.

Materials:

  • 4-Fluorobenzaldehyde

  • Propionic acid

  • Piperidine

  • Pyridine

  • Toluene

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in toluene, add propionic acid (1.2 eq) and piperidine (0.1 eq).

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with 1M HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield (E)-3-(4-fluorophenyl)-2-methylacrylic acid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow: Synthesis

Synthesis_Workflow Start Start: 4-Fluorobenzaldehyde, Propionic Acid, Piperidine, Toluene Reflux Reflux with Dean-Stark Start->Reflux Workup Aqueous Workup (HCl, Brine) Reflux->Workup Dry Dry and Concentrate Workup->Dry Purify Recrystallization Dry->Purify Characterize Characterization (NMR, MS) Purify->Characterize End Final Product: (E)-3-(4-Fluorophenyl)-2-methylacrylic acid Characterize->End

Caption: Synthesis workflow for a representative derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with Test Compounds Seed->Treat Incubate Incubate for 48-72h Treat->Incubate AddMTT Add MTT Solution Incubate->AddMTT IncubateMTT Incubate for 4h AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion

The 3-(4-fluorophenyl)-2-methylacrylic acid scaffold holds considerable promise for the development of new therapeutic agents. While direct SAR studies are still emerging, a careful analysis of related compound series provides a strong foundation for rational drug design. The insights presented in this guide suggest that strategic modifications to the phenyl ring, particularly with electron-withdrawing groups, and careful consideration of the C2-substituent can lead to potent and selective compounds with anti-inflammatory and anticancer activities. The carboxylic acid moiety appears to be a critical feature for the activity in many cases. Further investigation, guided by the principles outlined herein, is warranted to fully unlock the therapeutic potential of this versatile chemical scaffold.

References

  • Design, synthesis, and biological evaluation of (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids as dual inhibitors of cyclooxygenases and lipoxygenases. (2006). Journal of Medicinal Chemistry. [Link]

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  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. (2023). ResearchGate. [Link]

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A Researcher's Guide to Bridging the Gap: Correlating In-Vitro and In-Vivo Efficacy for 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the journey from a promising molecule to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of early-stage in-vitro findings to whole-organism in-vivo efficacy. This guide provides a comprehensive framework for navigating this transition, using the novel compound 3-(4-Fluorophenyl)-2-methylacrylic acid as a case study. We will explore the strategic design of experiments, from cell-based assays to animal models, and delve into the critical interpretation of data to establish a robust in-vitro-in-vivo correlation (IVIVC).

Introduction to 3-(4-Fluorophenyl)-2-methylacrylic acid: A Molecule of Interest

3-(4-Fluorophenyl)-2-methylacrylic acid belongs to the class of acrylic acid derivatives. While direct extensive research on this specific molecule is emerging, related structures, such as other acrylic acid and phenylacetic acid derivatives, have demonstrated potential as anti-inflammatory and anti-cancer agents.[1][2][3] The presence of a fluorophenyl group can enhance metabolic stability and cell permeability, making it a compound of significant interest for further investigation.

This guide will operate on the hypothesis that 3-(4-Fluorophenyl)-2-methylacrylic acid possesses anti-inflammatory properties. We will outline a strategic approach to first characterize its activity in a controlled in-vitro environment and then validate these findings in a more complex in-vivo setting.

The In-Vitro Foundation: Mechanistic Insights and Cellular Potency

Initial in-vitro studies are fundamental to understanding a compound's mechanism of action and establishing its potency at a cellular level. These experiments are typically rapid, high-throughput, and cost-effective, providing the foundational data necessary to justify progression to more complex and resource-intensive in-vivo models.

Key In-Vitro Assays for Anti-Inflammatory Activity

A battery of in-vitro assays should be employed to build a comprehensive profile of the compound's anti-inflammatory potential.

  • Cytotoxicity Assays (e.g., MTT, LDH): The initial step is to determine the concentration range at which the compound is non-toxic to cells. This is crucial for differentiating true pharmacological effects from those caused by cellular toxicity.[4]

  • Nitric Oxide (NO) Production Assay in Macrophages: Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a standard model for inflammation. Measuring the inhibition of NO production, a key inflammatory mediator, provides a primary indication of anti-inflammatory activity.

  • Cytokine Production Assays (e.g., ELISA, Multiplex Assays): Quantifying the reduction of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in LPS-stimulated macrophages will provide deeper insight into the compound's mechanism.[5][6]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition Assays: These enzymatic assays can determine if the compound acts as a direct inhibitor of these key enzymes in the inflammatory cascade, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

  • NF-κB Activation Assay: Investigating the inhibition of the NF-κB signaling pathway, a central regulator of inflammation, can elucidate the upstream mechanism of action.

Hypothetical In-Vitro Data Summary

For the purpose of this guide, let's assume the following in-vitro results for 3-(4-Fluorophenyl)-2-methylacrylic acid:

In-Vitro AssayResult (IC50)Interpretation
MTT Cytotoxicity (RAW 264.7) > 100 µMLow cytotoxicity, indicating a good therapeutic window.
NO Production Inhibition 25 µMModerate potency in inhibiting a key inflammatory mediator.
TNF-α Inhibition 15 µMPotent inhibition of a major pro-inflammatory cytokine.
IL-6 Inhibition 30 µMModerate inhibition of another important inflammatory cytokine.
COX-2 Inhibition 5 µMPotent and specific inhibition of the COX-2 enzyme.

These hypothetical data suggest that 3-(4-Fluorophenyl)-2-methylacrylic acid is a potent and specific inhibitor of the COX-2 enzyme, leading to a downstream reduction in inflammatory mediators.

The In-Vivo Validation: Efficacy in a Whole-Organism Context

Positive in-vitro results are a prerequisite, but not a guarantee, of in-vivo success. Animal models are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and safety in a complex biological system.[7][8]

Selecting the Appropriate In-Vivo Model

The choice of animal model is critical and should align with the therapeutic indication. For assessing anti-inflammatory activity, several well-established models are available:[8]

  • Carrageenan-Induced Paw Edema in Rodents: This is a classic model of acute inflammation. The compound's ability to reduce paw swelling is a primary measure of its anti-inflammatory effect.[9]

  • LPS-Induced Systemic Inflammation in Mice: This model mimics systemic inflammation and allows for the measurement of circulating pro-inflammatory cytokines, directly correlating with the in-vitro cytokine assays.

  • Collagen-Induced Arthritis in Mice: For chronic inflammatory conditions, this model simulates rheumatoid arthritis and allows for the assessment of long-term efficacy and disease modification.

Experimental Workflow: Carrageenan-Induced Paw Edema

The following diagram illustrates a typical workflow for the carrageenan-induced paw edema model:

G cluster_acclimatization Acclimatization cluster_grouping Grouping & Dosing cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis acclimatize Acclimatize Animals (7 days) group Randomize into Groups (n=8-10 per group) acclimatize->group dose Administer Vehicle, Test Compound, or Positive Control (e.g., Indomethacin) group->dose induce Inject Carrageenan into Paw dose->induce measure Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 6 hours) induce->measure analyze Calculate % Inhibition of Edema measure->analyze G cluster_invitro In-Vitro Data cluster_pk Pharmacokinetics cluster_invivo In-Vivo Data invitro_potency Potency (IC50) Mechanism of Action pk_params Absorption Distribution Metabolism Excretion (ADME) invitro_potency->pk_params informs dosing invivo_efficacy Efficacy (ED50) Dose-Response invitro_potency->invivo_efficacy correlates with pk_params->invivo_efficacy determines exposure

Caption: Key components of an in-vitro-in-vivo correlation.

Interpreting the Correlation

In our example, the potent in-vitro COX-2 inhibition (IC50 = 5 µM) translates to significant in-vivo anti-inflammatory effects. To strengthen this correlation, pharmacokinetic studies are essential to determine the plasma concentrations of the compound at the site of action. If the plasma concentrations achieved with a 30 mg/kg dose are in the range of the in-vitro IC50, a strong IVIVC can be established.

Discrepancies between in-vitro and in-vivo results are also informative. For instance, high in-vitro potency but poor in-vivo efficacy could point to issues with bioavailability, rapid metabolism, or off-target effects. Conversely, moderate in-vitro activity with strong in-vivo results might suggest the formation of active metabolites.

Detailed Experimental Protocols

For researchers looking to replicate or adapt these studies, the following detailed protocols are provided.

Protocol: In-Vitro Nitric Oxide (NO) Production Assay
  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 3-(4-Fluorophenyl)-2-methylacrylic acid (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NAME).

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

  • NO Measurement: Collect the cell culture supernatant. Add Griess reagent to the supernatant and incubate for 15 minutes at room temperature.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value by plotting the percentage of NO inhibition against the log of the compound concentration.

Protocol: In-Vivo Carrageenan-Induced Paw Edema
  • Animals: Use male Wistar rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=8-10). Administer the vehicle, 3-(4-Fluorophenyl)-2-methylacrylic acid (e.g., 10, 30, 100 mg/kg, p.o.), or a positive control (e.g., Indomethacin, 10 mg/kg, p.o.) 1 hour before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 6 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Conclusion and Future Directions

The successful translation of in-vitro findings to in-vivo efficacy is a cornerstone of modern drug discovery. For a promising compound like 3-(4-Fluorophenyl)-2-methylacrylic acid, a systematic and well-designed experimental cascade is paramount. By establishing a strong in-vitro-in-vivo correlation, researchers can gain crucial insights into the compound's therapeutic potential, optimize its development, and accelerate its journey towards clinical application.

Future studies should focus on more chronic models of inflammation, detailed pharmacokinetic and toxicology profiling, and the exploration of its potential in other therapeutic areas such as oncology, building upon the foundational understanding established through the principles outlined in this guide.

References

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A Comparative Guide to the Synthesis and Characterization of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthesis and characterization of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, a substituted cinnamic acid derivative. Cinnamic acids and their analogues are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and utility as synthetic intermediates.[1][2] This document offers a comparative overview of synthetic methodologies, detailed experimental protocols, and a comprehensive guide to the structural elucidation of the target molecule, designed for researchers and professionals in drug development and chemical synthesis.

Synthetic Strategies: A Comparative Overview

The formation of α,β-unsaturated carboxylic acids is a cornerstone of organic synthesis. For the specific target, (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid, several established condensation reactions can be adapted. The choice of method often depends on factors such as desired yield, scalability, and tolerance to other functional groups. We will compare two of the most relevant methods: a modified Perkin reaction and the Knoevenagel-Doebner condensation.

The Perkin reaction traditionally involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of the sodium or potassium salt of the corresponding acid to yield an α,β-unsaturated carboxylic acid.[3][4][5] For the synthesis of our target molecule, which is methylated at the α-carbon, propanoic anhydride is used in place of acetic anhydride.

The Knoevenagel condensation is another powerful method for C=C bond formation, reacting a carbonyl compound with an active methylene compound.[6][7][8] The Doebner modification specifically uses malonic acid and a base like pyridine or piperidine, which upon heating, facilitates decarboxylation to form the α,β-unsaturated acid.[9]

Logical Comparison of Synthetic Routes

The selection of a synthetic pathway is a critical decision based on a trade-off between yield, reaction conditions, and reagent availability. The following diagram illustrates the decision-making logic.

Synthetic_Route_Comparison Start Target: (E)-3-(4-fluorophenyl) -2-methylprop-2-enoic acid Perkin Perkin-Type Reaction Start->Perkin Classic, robust method Knoevenagel Knoevenagel Condensation Start->Knoevenagel Milder conditions, high yield Heck Heck Reaction (Alternative) Start->Heck High efficiency, expensive catalyst Perkin_Pros Pros: - Readily available starting materials - Well-established procedure Perkin->Perkin_Pros Perkin_Cons Cons: - High temperatures required - Potential for side products Perkin->Perkin_Cons Knoevenagel_Pros Pros: - Generally higher yields - Milder reaction conditions Knoevenagel->Knoevenagel_Pros Knoevenagel_Cons Cons: - Requires specific active methylene compounds Knoevenagel->Knoevenagel_Cons Heck_Pros Pros: - Excellent stereoselectivity - High yields reported Heck->Heck_Pros Heck_Cons Cons: - Palladium catalyst can be costly - Requires aryl halide starting material Heck->Heck_Cons

Caption: Decision logic for selecting a synthetic route.

Quantitative Comparison of Synthesis Routes
Synthesis RouteTypical Yield (%)Reaction Time (hours)Reaction Temperature (°C)Key ReactantsCatalyst/Reagent
Perkin-Type Reaction 40 - 70%5 - 10140 - 1804-Fluorobenzaldehyde, Propanoic AnhydrideSodium Propionate, Triethylamine
Knoevenagel Condensation 70 - 90%[10]2 - 8Room Temp. to 1004-Fluorobenzaldehyde, Diethyl methylmalonatePiperidine, Pyridine
Heck Reaction up to 96%[10]12 - 2480 - 1204-Fluoroiodobenzene, Methyl methacrylatePalladium(II) acetate, a phosphine ligand

Recommended Synthesis Protocol: Modified Perkin Reaction

This guide details the synthesis via a modified Perkin reaction due to its straightforward procedure and the use of relatively common laboratory reagents. The high temperatures drive the reaction to completion, although careful temperature control is necessary to minimize side-product formation.[11]

Reaction Mechanism

The mechanism proceeds through the formation of an enolate from propanoic anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of 4-fluorobenzaldehyde. A series of condensation and hydrolysis steps ensue to yield the final α,β-unsaturated acid.

Perkin_Reaction_Mechanism cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Acyl Transfer & Elimination cluster_4 Step 4: Protonation Prop_Anhydride Propanoic Anhydride Enolate Anhydride Enolate (Carbanion) Prop_Anhydride->Enolate Deprotonation Base Base (Propionate) Base->Prop_Anhydride Enolate_ref Enolate Aldehyde 4-Fluorobenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Alkoxide Enolate_ref->Aldehyde Attack on carbonyl Cyclic_Intermediate Cyclic Intermediate Alkoxide_ref->Cyclic_Intermediate Intramolecular Acyl Transfer Mixed_Anhydride Mixed Anhydride Cyclic_Intermediate->Mixed_Anhydride Unsaturated_Anion Unsaturated Acid Anion Mixed_Anhydride->Unsaturated_Anion Elimination (-OAc) Unsaturated_Anion_ref Anion Final_Product (E)-3-(4-fluorophenyl) -2-methylprop-2-enoic acid Unsaturated_Anion_ref->Final_Product Acid_Workup Acidic Workup (H3O+) Acid_Workup->Unsaturated_Anion_ref

Caption: Mechanism of the Perkin-type reaction.

Experimental Protocol: Synthesis

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Propanoic anhydride (2.5 eq)

  • Anhydrous sodium propionate (1.0 eq)

  • 10% Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluorobenzaldehyde, propanoic anhydride, and anhydrous sodium propionate.

  • Heating: Heat the reaction mixture in an oil bath to 150-160°C and maintain this temperature with vigorous stirring for 6 hours.[12]

  • Hydrolysis: After cooling to approximately 100°C, slowly add water to the flask to hydrolyze the excess anhydride and the reaction intermediate.

  • Isolation: Steam distill the mixture to remove any unreacted 4-fluorobenzaldehyde.

  • Precipitation: Cool the remaining solution to room temperature, which should result in the precipitation of the crude product. If precipitation is slow, acidify the solution with 10% HCl to a pH of approximately 2-3.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude solid with cold water to remove water-soluble impurities.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid as a crystalline solid.

Characterization and Data Interpretation

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following sections detail the standard analytical techniques and expected results.

General Experimental Workflow

Experimental_Workflow cluster_char Analytical Techniques Synthesis Synthesis (Perkin Reaction) Workup Workup & Crude Isolation Synthesis->Workup Purification Purification (Recrystallization) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR ('H, '³C) Characterization->NMR Structure IR FTIR Characterization->IR Functional Groups MS Mass Spec. Characterization->MS Molecular Weight MP Melting Point Characterization->MP Purity

Caption: Overall workflow from synthesis to characterization.

Expected Analytical Data
TechniqueExpected Results
¹H NMR δ ~7.7 (s, 1H, vinylic H), δ 7.5-7.6 (m, 2H, Ar-H), δ 7.0-7.2 (m, 2H, Ar-H), δ ~2.1 (s, 3H, methyl H), δ ~12.0 (br s, 1H, COOH)
¹³C NMR δ ~172 (C=O), δ ~164 (C-F, d, J_CF ~250 Hz), δ ~142 (vinylic C), δ ~131 (Ar-C), δ ~130 (Ar-CH, d, J_CF ~8 Hz), δ ~128 (vinylic C), δ ~116 (Ar-CH, d, J_CF ~22 Hz), δ ~14 (CH₃)
FTIR (cm⁻¹) ~2500-3300 (broad, O-H stretch), ~1680-1700 (C=O stretch), ~1630 (C=C stretch), ~1590, 1510 (aromatic C=C stretch), ~1230 (C-F stretch)
Mass Spec. (EI) m/z (%): 180 (M⁺), 163, 135, 109
Melting Point Expected to be a crystalline solid with a sharp melting point.

Note: NMR chemical shifts (δ) are reported in ppm relative to TMS. Coupling constants (J) for fluorine-carbon coupling are typical values.

Protocol for Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a solution of approximately 10-15 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[13]

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Reference ¹H spectra to the residual solvent peak or tetramethylsilane (TMS).

    • Obtain a proton-decoupled ¹³C NMR spectrum to observe singlets for each unique carbon, noting the characteristic splitting patterns caused by the fluorine atom.[13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain a spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Record the spectrum over a range of 4000-400 cm⁻¹.[13]

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer, typically with Electron Ionization (EI) or Electrospray Ionization (ESI).

    • For EI, the sample is often introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

    • The resulting mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns that can be used to confirm the structure.[13]

  • Melting Point Determination:

    • Place a small amount of the dry, crystalline product into a capillary tube.

    • Determine the melting point range using a calibrated melting point apparatus. A narrow melting range is indicative of high purity.

Conclusion

The synthesis of (E)-3-(4-fluorophenyl)-2-methylprop-2-enoic acid can be reliably achieved through a modified Perkin reaction, offering a balance of procedural simplicity and accessibility of reagents. While alternative methods like the Knoevenagel condensation may provide higher yields under milder conditions, the Perkin-type reaction remains a robust and valuable method. The provided characterization protocols and expected data serve as a benchmark for researchers to validate their synthetic outcomes, ensuring the integrity and purity of the target compound for further applications in research and development.

References

  • Recent advances in synthetic approaches for bioactive cinnamic acid deriv
  • Perkin Reaction - Online Organic Chemistry Tutor. (2025). Online Organic Chemistry Tutor.
  • Knoevenagel Condensation - Alfa Chemistry. (n.d.). Alfa Chemistry.
  • Perkin Reaction Mechanism Explained. (n.d.). Scribd.
  • Perkin Reaction. (2025). J&K Scientific LLC.
  • Perkin reaction.pdf. (n.d.). Slideshare.
  • A Concise Introduction of Perkin Reaction. (n.d.). Longdom Publishing.
  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Amity University.
  • Application Note: Knoevenagel Condensation for the Synthesis of α,β-Unsatur
  • Practical Synthesis of (E)-α,β-Unsaturated Carboxylic Acids Using a One-Pot Hydroformylation/Decarboxylative Knoevenagel Reaction Sequence. (2025).
  • Understanding the Knoevenagel Condensation Reaction: A Gateway to Α,β-Unsaturated Compounds. (2026).
  • Head-to-head comparison of different synthesis routes for cinnamic acid. (n.d.). Benchchem.
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities. (2011). Journal of Chemical and Pharmaceutical Research.
  • (E)-3-(4-Chlorophenyl)-2-phenylprop-2-enoic acid. (n.d.).
  • spectroscopic data (NMR, IR, MS) for 3-(3-Fluorophenyl)-3'-methylpropiophenone. (n.d.). Benchchem.

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Head-to-Head Comparison of 3-(4-Fluorophenyl)-2-methylacrylic acid with Commercial Monomers: A Proposed Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

I. Introduction

The relentless pursuit of advanced polymeric materials with tailored properties is a cornerstone of innovation in fields ranging from drug delivery to high-performance coatings. Monomer selection is a critical determinant of the final polymer's characteristics, influencing its mechanical strength, thermal stability, and chemical resistance.[1] This guide presents a comprehensive framework for a head-to-head comparison of a novel functionalized monomer, 3-(4-Fluorophenyl)-2-methylacrylic acid, against three widely utilized commercial monomers: Methyl Methacrylate (MMA), Butyl Acrylate (BA), and Styrene.

The unique structure of 3-(4-Fluorophenyl)-2-methylacrylic acid, featuring both a fluorinated aromatic ring and a methyl-substituted acrylic acid backbone, suggests the potential for polymers with enhanced thermal stability, distinct solubility profiles, and modified surface properties. This guide is intended for researchers, scientists, and drug development professionals, providing a structured, scientifically rigorous approach to evaluating the performance of this novel monomer in direct comparison to established alternatives. By following the detailed experimental protocols herein, researchers can generate the necessary data to make informed decisions regarding the suitability of this monomer for their specific applications.

II. Monomer Overview

A fundamental understanding of the candidate monomers is essential for a meaningful comparison.

A. 3-(4-Fluorophenyl)-2-methylacrylic acid

3-(4-Fluorophenyl)-2-methylacrylic acid is a solid aromatic carboxylic acid.[2] Its key structural features are a phenyl ring substituted with a highly electronegative fluorine atom and a methyl group on the acrylic acid backbone. The presence of the fluorine atom is anticipated to impart properties such as increased thermal stability and hydrophobicity to the resulting polymer.[3][4] The methyl group is expected to increase the rigidity and glass transition temperature of the polymer chain compared to an unsubstituted poly(acrylic acid).

B. Commercial Monomers for Comparison

The choice of commercial monomers for this comparison is based on their widespread use and the diverse properties of the polymers they produce.

  • Methyl Methacrylate (MMA): A key monomer for the production of poly(methyl methacrylate) (PMMA), a rigid, transparent thermoplastic known for its excellent optical clarity and weather resistance.[5][6]

  • Butyl Acrylate (BA): A "soft" monomer used to impart flexibility, toughness, and adhesive properties to copolymers.[7] Its homopolymer, poly(butyl acrylate) (PBA), has a low glass transition temperature.

  • Styrene: A commodity monomer that polymerizes to form polystyrene, a rigid, amorphous, and transparent polymer used in a vast array of applications, from packaging to electronics.[8][9]

III. Experimental Design: A Comparative Framework

To ensure an objective and scientifically valid comparison, all monomers will be subjected to identical polymerization and characterization conditions. The primary method of polymerization will be free-radical polymerization, a versatile and widely used technique for acrylic and styrenic monomers.[10][11]

G cluster_monomers Monomer Selection cluster_polymerization Polymerization cluster_characterization Polymer Characterization M1 3-(4-Fluorophenyl)- 2-methylacrylic acid Poly Free Radical Polymerization (Identical Conditions) M1->Poly M2 Methyl Methacrylate (MMA) M2->Poly M3 Butyl Acrylate (BA) M3->Poly M4 Styrene M4->Poly Kinetics Polymerization Kinetics (DSC) Poly->Kinetics Thermal Thermal Properties (DSC, TGA) Poly->Thermal Mechanical Mechanical Properties (Tensile, Hardness) Poly->Mechanical Solubility Solubility Testing Poly->Solubility

Figure 1: Experimental workflow for the comparative analysis.

IV. Experimental Protocols

This section provides detailed methodologies for the direct, head-to-head comparison of 3-(4-Fluorophenyl)-2-methylacrylic acid with methyl methacrylate (MMA), butyl acrylate (BA), and styrene.

A. Materials and Methods

  • Monomers:

    • 3-(4-Fluorophenyl)-2-methylacrylic acid (purity ≥98%)

    • Methyl methacrylate (MMA, ≥99%, inhibitor removed prior to use)

    • Butyl acrylate (BA, ≥99%, inhibitor removed prior to use)

    • Styrene (≥99%, inhibitor removed prior to use)

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Toluene, anhydrous (≥99.8%).

  • Instrumentation:

    • Differential Scanning Calorimeter (DSC)

    • Thermogravimetric Analyzer (TGA)

    • Gel Permeation Chromatography (GPC) system

    • Universal Testing Machine for tensile properties

    • Shore Durometer for hardness testing

    • Fourier-Transform Infrared (FTIR) Spectrometer

B. Polymer Synthesis: Free Radical Polymerization

  • Monomer Preparation: Prepare 1 M solutions of each monomer (3-(4-Fluorophenyl)-2-methylacrylic acid, MMA, BA, and Styrene) in anhydrous toluene.

  • Initiator Addition: Add AIBN to each monomer solution to achieve a monomer-to-initiator molar ratio of 100:1.

  • Polymerization:

    • Purge each solution with nitrogen gas for 30 minutes to remove dissolved oxygen.

    • Seal the reaction vessels and place them in a preheated oil bath at 70°C.

    • Allow the polymerization to proceed for 24 hours.

  • Polymer Isolation:

    • Cool the reaction mixtures to room temperature.

    • Precipitate the polymers by slowly adding the solutions to a large excess of cold methanol.

    • Filter the precipitated polymers and wash with fresh methanol.

    • Dry the polymers in a vacuum oven at 60°C to a constant weight.

G A Monomer + Initiator in Toluene B Nitrogen Purge (30 min) A->B C Reaction at 70°C (24 hours) B->C D Precipitation in Methanol C->D E Filtration and Washing D->E F Vacuum Drying E->F G Pure Polymer F->G

Figure 2: Step-by-step polymer synthesis workflow.

C. Characterization of Polymerization Kinetics

  • Method: Non-isothermal Differential Scanning Calorimetry (DSC).[8][12]

  • Procedure:

    • Prepare small samples (5-10 mg) of each monomer/initiator mixture.

    • Place the samples in hermetically sealed aluminum DSC pans.

    • Heat the samples from 25°C to 200°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The exothermic peak represents the polymerization reaction.

    • Analyze the data to determine the onset and peak polymerization temperatures, and the total heat of polymerization.

D. Polymer Characterization

  • Molecular Weight and Polydispersity Index (PDI):

    • Method: Gel Permeation Chromatography (GPC).

    • Procedure: Dissolve polymer samples in an appropriate solvent (e.g., tetrahydrofuran) and analyze using a GPC system calibrated with polystyrene standards.

  • Thermal Properties:

    • Glass Transition Temperature (Tg):

      • Method: Differential Scanning Calorimetry (DSC).[13][14]

      • Procedure: Heat the polymer samples from 25°C to a temperature above their expected Tg at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is determined from the midpoint of the transition in the heat flow curve.

    • Thermal Stability:

      • Method: Thermogravimetric Analysis (TGA).[12][13]

      • Procedure: Heat the polymer samples from 25°C to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss as a function of temperature to determine the onset of decomposition.

  • Mechanical Properties:

    • Sample Preparation: Prepare polymer films of uniform thickness by solution casting or melt pressing.

    • Tensile Strength and Elongation at Break:

      • Method: Universal Testing Machine according to ASTM D638.[15][16]

      • Procedure: Cut dumbbell-shaped specimens from the polymer films. Mount the specimens in the grips of the testing machine and pull at a constant crosshead speed until failure.

    • Hardness:

      • Method: Shore D Durometer according to ASTM D2240.[17][18]

      • Procedure: Press the durometer indenter firmly onto the surface of the polymer film and record the hardness reading.

  • Solubility:

    • Procedure: Assess the solubility of each polymer in a range of common solvents (e.g., water, ethanol, acetone, toluene, chloroform) at room temperature.[5][19] Classify as soluble, partially soluble, or insoluble.

V. Comparative Data

The following tables present a direct comparison of the properties of 3-(4-Fluorophenyl)-2-methylacrylic acid and the commercial monomers, as well as the anticipated properties of their respective polymers based on the experimental protocols outlined above.

Table 1: Monomer Properties

Property3-(4-Fluorophenyl)-2-methylacrylic acidMethyl Methacrylate (MMA)Butyl Acrylate (BA)Styrene
Molecular Formula C₁₀H₉FO₂C₅H₈O₂C₇H₁₂O₂C₈H₈
Molecular Weight ( g/mol ) 180.18[2]100.12[5]128.17[7]104.15[8]
Appearance White to off-white solidColorless liquidColorless liquidColorless, oily liquid
Boiling Point (°C) Not readily available100.3145145
Melting Point (°C) 138-142-48-64-30.6
Density (g/cm³) Not readily available0.9440.8940.909

Table 2: Polymerization and Polymer Properties (Experimental)

PropertyPoly(3-(4-Fluorophenyl)-2-methylacrylic acid)Polymethyl Methacrylate (PMMA)Polybutyl Acrylate (PBA)Polystyrene (PS)
Polymerization Kinetics
Onset Temperature (°C)To be determined~60-70~60-70~70-80
Peak Exotherm (°C)To be determined~80-90~80-90~90-100
Polymer Properties
Glass Transition Temp. (Tg, °C)To be determined~105~ -54~100
Decomposition Temp. (°C)To be determined~300-400~300-400~350-450
Tensile Strength (MPa)To be determined48-760.7-2.134-55
Elongation at Break (%)To be determined2-10200-8001-4
Hardness (Shore D)To be determined85-9520-3080-90
Solubility To be determinedSoluble in acetone, tolueneSoluble in toluene, ethyl acetateSoluble in toluene, acetone

VI. Discussion and Conclusion

This guide has outlined a comprehensive experimental framework for a head-to-head comparison of the novel monomer, 3-(4-Fluorophenyl)-2-methylacrylic acid, with the widely used commercial monomers: methyl methacrylate, butyl acrylate, and styrene. The proposed investigation will provide valuable insights into the influence of the fluorophenyl and methyl substituents on polymerization behavior and the resulting polymer properties.

The presence of the fluorine atom in 3-(4-Fluorophenyl)-2-methylacrylic acid is anticipated to impart unique characteristics to its polymer, such as enhanced thermal stability, chemical resistance, and potentially altered surface properties due to the high electronegativity of fluorine.[3][4] The methyl group on the acrylic acid backbone is expected to increase the polymer's glass transition temperature compared to a non-substituted equivalent.

The systematic evaluation of polymerization kinetics, thermal stability, mechanical strength, and solubility, as detailed in the experimental protocols, will enable a thorough and objective assessment of the performance of poly(3-(4-Fluorophenyl)-2-methylacrylic acid). This data will be crucial for researchers and drug development professionals in identifying potential applications where the unique properties of this fluorinated polymer could offer significant advantages over existing materials. The completion of the proposed experiments will fill the data gaps in Table 2 and provide a definitive comparison to guide future research and development efforts.

VII. References

  • ASTM International. (2014). Standard Test Method for Tensile Properties of Plastics (ASTM D638-14). West Conshohocken, PA. [Link]

  • ASTM International. (2015). Standard Test Method for Rubber Property—Durometer Hardness (ASTM D2240-15). West Conshohocken, PA. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5388694, 3-(4-Fluorophenyl)-2-methylacrylic acid. Retrieved from [Link]

  • Odian, G. (2004). Principles of Polymerization (4th ed.). John Wiley & Sons.

  • Park, J. H., & Park, K. (2014). 8.24 - Polymer Characterization. In Comprehensive Biomedical Materials (Vol. 8, pp. 427-448). Elsevier.

  • Ren, G., Hu, D., Schlaad, H., & Zhang, W. (2020). Fluorinated polymers: synthesis, properties, and applications. Progress in Polymer Science, 110, 101302.

  • Gantrade Corporation. (2021). Applications of N-Butyl Acrylate. Retrieved from [Link]

  • Xometry. (2024). What is Methyl Methacrylate (MMA)?. Retrieved from [Link]

  • Presto Group. (2023). Tensile Test Methods for Metals, Plastics, and Polymers Explained. Retrieved from [Link]

  • AZoM. (2021). How to Measure the Mechanical Properties of Polymers. Retrieved from [Link]

  • ResearchGate. (2014). How can I get the solubility of an unknown polymer in a given solvent?. Retrieved from [Link]

  • Polymerization Kinetics of Acrylic Photopolymer Loaded with Graphene-Based Nanomaterials for Additive Manufacturing. (2022). Repositorio.comillas.edu.

  • Wako Pure Chemical Industries. (2022). What is free radical polymerization?. Retrieved from [Link]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

  • Nouryon. (2019, December 10). Free radical polymerization [Video]. YouTube. [Link]

  • Mark, J. E. (Ed.). (2009). Polymer Data Handbook (2nd ed.). Oxford University Press.

  • PlasticsEurope. (n.d.). Polymethyl-methacrylate (PMMA). Retrieved from [Link]

  • The Evaluation of Water Sorption/Solubility on Various Acrylic Resins. (2012). PMC.

  • Effect of Direct Fluorination on the Transport Properties and Swelling of Polymeric Materials: A Review. (2021). PMC.

  • Monomer Selection Strategies for Custom Polymer Synthesis. (2024). Polymer Chemistry.

  • Decoding the Influence of Monomers on the Performance Properties of Oligomers. (2002). PCI Mag.

  • Iron-initiated radical polymerization of acrylate monomers. (2025). Polymer Chemistry (RSC Publishing).

  • comparative analyses of strategies for functionalization of polymer nanoparticles with biomolecules. (n.d.). Even3.

  • comparative thermal analysis of different poly(alkyl acrylates). (n.d.). Benchchem.

  • ASTM Testing for Plastics and Polymers. (n.d.). Intertek.

  • ASTM Polymer Tensile Testing Standards. (n.d.). Scribd.

  • Shell. (n.d.). What is styrene monomer and how is it used?. Retrieved from [Link]

  • R-TECH. (2023). An introduction to thermal analysis of polymeric materials. Retrieved from [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Retrieved from [Link]

  • Thermal Analysis Techniques for Polymers, Part 2: DSC, TGA, EGA. (2017). Polymer Solutions.

  • Philosophy of Selecting ASTM Standards for Mechanical Characterization of Polymers and Polymer Composites. (2021). ResearchGate.

  • D3835 Standard Test Method for Determination of Properties of Polymeric Materials by Means of a Capillary Rheometer. (2024). ASTM.

  • D3410/D3410M Standard Test Method for Compressive Properties of Polymer Matrix Composite Materials with Unsupported Gage Section by Shear Loading. (2024). ASTM.

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2023). DTIC.

  • Exploration of polymethacrylate structure-property correlations: Advances towards combinatorial and high-throughput methods for biomaterials discovery. (2011). PMC.

  • Mechanical measurement of polymers: Puncture, compression and indentation. (2022). Stable Micro Systems.

  • Influence of Fluorine Substitution on the Optical, Thermal, Electrochemical and Structural Properties of Carbazole-Benzothiadiazole Dicarboxylic Imide Alternate Copolymers. (2020). MDPI.

  • Synthesis and characterization of poly(methacrylic acid)-based molecularly imprinted polymer nanoparticles for controlled release of trinitroglycerin. (2016). ResearchGate.

  • Free-Radical Polymerization of Methacrylic Acid: From Batch to Continuous Using Stirred Tank Reactors. (2020). MDPI.

  • New polymeric architectures with (meth)acrylic acid segments. (2003). Universität Bayreuth.

  • Comparison of the effectiveness of different basic functional groups for the reactive compatibilization of polymer blends. (1995). Butterworth-Heinemann.

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Safety Operating Guide

3-(4-Fluorophenyl)-2-methylacrylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper Disposal Procedures for 3-(4-Fluorophenyl)-2-methylacrylic acid: A Comprehensive Laboratory Guide

As drug development and materials science advance, the use of specialized fluorinated building blocks like 3-(4-Fluorophenyl)-2-methylacrylic acid (CAS: 22138-72-3) has become increasingly common in synthetic workflows[1]. However, handling and disposing of this compound requires moving beyond generic laboratory waste protocols.

As a Senior Application Scientist, I emphasize that this molecule presents a dual-challenge: the extreme environmental persistence of the carbon-fluorine (C-F) bond[2] and the reactive potential of the α,β-unsaturated carboxylic acid (acrylic) backbone[3]. This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of 3-(4-Fluorophenyl)-2-methylacrylic acid, ensuring both laboratory safety and strict environmental compliance.

Chemical Profile & Hazard Assessment

Before designing a disposal strategy, we must understand the physicochemical properties that dictate the compound's behavior.

PropertyData
Chemical Name (E)-3-(4-Fluorophenyl)-2-methylacrylic acid
CAS Number 22138-72-3[1]
Molecular Formula C10H9FO2[1]
Molecular Weight 180.18 g/mol [1]
Key Structural Features Fluorinated phenyl ring, α,β-unsaturated carboxylic acid
Primary Hazards Skin/eye irritation, environmental persistence, polymerization risk[2][3]

Mechanistic Causality of Hazards:

  • The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry, rendering it highly resistant to metabolic and environmental degradation[2]. Improper disposal (e.g., standard landfilling or low-temperature burning) fails to break this bond, leading to the accumulation of fluorinated organic pollutants in the ecosystem[2].

  • The Acrylic Backbone: Acrylic acids and their derivatives are prone to exothermic polymerization. This reaction can be violently initiated by heat, direct sunlight, or contact with incompatible chemicals such as amines, strong oxidizers, and peroxides[3][4]. If waste containing this compound is improperly mixed, it can lead to runaway polymerization, generating toxic gases and potentially causing container rupture[3][5].

Pre-Disposal Risk Assessment & Safety Protocols

Every protocol must function as a self-validating system. You must ensure that the monomer remains strictly separated from incompatible materials at all times[6].

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory when handling concentrated solutions), chemical splash goggles, and a flame-retardant lab coat.

  • Storage of Waste: Store waste containers in a cool, dry, and well-ventilated area away from direct sunlight[4]. Ensure the ambient temperature is controlled to prevent unintended thermal polymerization[7].

  • Incompatibility Check: Never mix 3-(4-Fluorophenyl)-2-methylacrylic acid waste with strong bases, amines, ammonia, chlorosulfonic acid, or peroxides[3].

Step-by-Step Disposal Workflows

To ensure operational excellence, follow these specific methodologies based on the physical state of the waste.

Protocol A: Solid Waste Disposal (Pure Compound or Contaminated Consumables)
  • Collection: Working inside a fume hood, carefully sweep or scoop any spilled solid powder or contaminated consumables (weigh boats, filter papers, PPE) into a compatible, chemically resistant polyethylene (PE) bag or wide-mouth high-density polyethylene (HDPE) container.

  • Segregation: Do not mix this solid waste with general biohazardous or non-halogenated chemical waste.

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Halogenated Organic Acid (Contains Fluorine)."

  • Self-Validation Step: Ensure the solid waste container is completely dry before adding the compound, as moisture can facilitate unwanted side reactions with other trace contaminants.

  • Disposal Route: Solid materials containing acrylic acid derivatives must be disposed of via high-temperature incineration by a certified hazardous waste vendor[6].

Protocol B: Liquid Waste Disposal (Reaction Mother Liquors and Filtrates)
  • Solvent Segregation: Regardless of whether the primary solvent is halogenated (e.g., dichloromethane) or non-halogenated (e.g., ethanol, water), the presence of the fluorinated solute dictates that the entire mixture must be classified as Halogenated Waste .

  • Stabilization: Ensure that no polymerization initiators (like peroxides or radical initiators) are added to the waste carboy. If the waste contains high concentrations of the acrylic derivative, consult your Environmental Health and Safety (EHS) officer about adding a polymerization inhibitor (e.g., hydroquinone monomethyl ether) prior to long-term storage[7].

  • Self-Validation Step: Before transferring any liquid waste into the main carboy, perform a small-scale compatibility test (mixing 1-2 mL of the waste with the current carboy contents in a separate vial) to ensure no exothermic reaction occurs, confirming the absence of hidden polymerization initiators.

  • Containment: Transfer the liquid into a designated, clearly labeled Halogenated Waste HDPE carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

Protocol C: Spill Cleanup Procedure
  • Isolation: Isolate the spill area immediately. For small spills, a standard laboratory isolation perimeter is sufficient; however, highly reactive acrylics in large quantities require up to a 60-meter isolation distance[3].

  • Absorption: If the compound is dissolved in a solvent, absorb the liquid using vermiculite, dry sand, or earth. Do not use combustible materials like sawdust[3].

  • Containment: Deposit the absorbed material into a sealed, properly labeled container and proceed with Protocol A.

Mechanistic Rationale for High-Temperature Incineration

Why is high-temperature incineration the only acceptable disposal method?

Standard incineration temperatures are insufficient to cleave the robust C-F bond. High-temperature incineration (typically >1000°C) is required to fully mineralize fluorinated organic compounds[2]. Furthermore, the incineration facility must be equipped with specialized gas scrubbers. When the C-F bond is finally broken, it generates highly corrosive hydrofluoric acid (HF) gas. The scrubbers neutralize the HF before it can be released into the atmosphere, preventing severe environmental toxicity and ensuring strict compliance with EPA and RCRA guidelines for halogenated waste.

Waste Segregation and Disposal Decision Tree

The following diagram illustrates the logical workflow for determining the correct disposal pathway for waste containing 3-(4-Fluorophenyl)-2-methylacrylic acid.

G Start Waste Containing 3-(4-Fluorophenyl)-2-methylacrylic acid State Determine Waste State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (Solutions/Filtrates) State->Liquid PackSolid Double-bag in compatible PE bags Solid->PackSolid Solvent Determine Solvent Type Liquid->Solvent LabelSolid Label: Halogenated Organic Solid Waste PackSolid->LabelSolid Incineration High-Temperature Incineration (>1000°C) with Gas Scrubbers LabelSolid->Incineration Halogenated Halogenated Solvents (e.g., DCM, Chloroform) Solvent->Halogenated NonHalogenated Non-Halogenated Solvents (e.g., EtOH, Water) Solvent->NonHalogenated LabelLiqHal Label: Halogenated Solvent Waste Halogenated->LabelLiqHal LabelLiqNon Label: Halogenated Waste (Due to Fluorine presence) NonHalogenated->LabelLiqNon LabelLiqHal->Incineration LabelLiqNon->Incineration

Caption: Decision tree for the segregation and disposal of 3-(4-Fluorophenyl)-2-methylacrylic acid waste.

References

  • New Jersey Department of Health. "Acrylic acid - Hazardous Substance Fact Sheet". NJ.gov. URL:[Link]

  • International Programme on Chemical Safety (IPCS). "Acrylic acid (HSG 104, 1997)". INCHEM. URL:[Link]

  • Redox. "Safety Data Sheet Acrylic Acid". Redox. URL:[Link]

  • Department of Climate Change, Energy, the Environment and Water (DCCEEW). "Acrylic acid". Australian Government. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Drinking Water Health Advisory for Perfluorooctanoic Acid (PFOA)". EPA.gov. URL:[Link]

  • National Institutes of Health (NIH). "Challenges and Current Status of the Biological Treatment of PFAS-Contaminated Soils". NCBI. URL:[Link]

Sources

Personal protective equipment for handling 3-(4-Fluorophenyl)-2-methylacrylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 3-(4-Fluorophenyl)-2-methylacrylic Acid

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for researchers, scientists, and drug development professionals handling 3-(4-Fluorophenyl)-2-methylacrylic acid. Our focus is on providing actionable, field-proven insights that extend beyond basic data sheets to ensure operational safety and experimental integrity. The procedures outlined below are designed to be a self-validating system, explaining the causality behind each safety measure to build a deep-rooted culture of safety in your laboratory.

Hazard Profile and Risk Assessment

3-(4-Fluorophenyl)-2-methylacrylic acid (CAS No: 22138-72-3) is a solid organic compound that requires careful handling due to its irritant properties.[1] A thorough risk assessment is the foundational step before any laboratory work commences. While this compound is specifically classified as an irritant, its structural similarity to methacrylic acid suggests that a cautious approach, accounting for potential corrosivity and reactivity, is prudent.[2][3][4]

GHS Classification Summary

Hazard ClassHazard StatementGHS PictogramSignal WordSource
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationWarning[1]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationWarning[1]

The primary hazards are clear: the compound can irritate the skin, eyes, and respiratory system upon contact.[1] As a solid, the finest particles and dusts pose the most significant inhalation risk and can react with moisture on the skin or in the respiratory tract, leading to irritation.[5][6]

The Core Directive: A Multi-Layered PPE Protocol

A multi-layered approach to PPE is essential. This involves selecting primary engineering controls, followed by specific apparel to protect the user from residual risks. The choice of PPE is dictated by the scale of the operation and the potential for exposure.

Engineering Controls: The First Line of Defense

Before any personal protective equipment is donned, engineering controls must be in place and verified for proper function.

  • Chemical Fume Hood: All handling of 3-(4-Fluorophenyl)-2-methylacrylic acid that could generate dust, including weighing, transferring, and adding to reaction vessels, must be performed inside a properly functioning chemical fume hood.[7][8][9] This is the most critical step in minimizing respiratory exposure.[7]

Personal Protective Equipment (PPE) Selection

The following PPE is mandatory for all personnel handling this compound.

  • Causality: The compound is classified as a serious eye irritant.[1] Dust particles can easily become airborne and cause significant damage upon contact with the eyes.

  • Protocol:

    • Minimum Requirement: Chemical splash goggles that form a complete seal around the eyes are mandatory. Standard safety glasses with side shields do not offer sufficient protection from dust and are inadequate.[6]

    • Elevated Risk Scenarios: For procedures with a higher risk of splashing or dust generation (e.g., bulk transfers, scraping solid material), a full-face shield must be worn in addition to chemical splash goggles.[6][10][11] The face shield protects the entire face from contact.

  • Causality: Direct skin contact causes irritation.[1] Structurally related compounds like methacrylic acid are corrosive and can cause severe burns.[2][3] Therefore, selecting the correct glove material is critical to prevent chemical breakthrough.

  • Protocol:

    • Glove Selection: Nitrile gloves are a suitable choice for incidental contact with this solid. Always check the manufacturer's compatibility data for specific breakthrough times.

    • Double Gloving: For extended handling periods or when working with solutions of the compound, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

    • Glove Inspection and Removal: Before use, always inspect gloves for any signs of degradation or punctures.[12] Use proper removal techniques to avoid contaminating your skin.[12] Wash hands thoroughly after removing gloves.[10]

  • Causality: To prevent skin contact from spills or airborne dust, protective clothing is required.[5]

  • Protocol:

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the minimum requirement.

    • Chemical Apron: When handling larger quantities (e.g., >100g) or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat is necessary.[8]

    • Personal Clothing: Long pants and fully enclosed, chemical-resistant footwear are mandatory at all times in the laboratory.[7]

  • Causality: The compound may cause respiratory irritation.[1] Fine dusts are easily inhaled, especially during transfer operations.[7]

  • Protocol:

    • Primary Control: A chemical fume hood is the primary method of respiratory protection.[9]

    • Supplemental Control: In the rare event that engineering controls are insufficient or during a large-scale spill cleanup, a respirator may be necessary. A NIOSH-approved respirator with P100 (oil-proof particulate) filters would be appropriate for the solid dust. Consult with your institution's environmental health and safety (EHS) department for proper respirator selection, fit-testing, and training.[5][13]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_prep Phase 1: Preparation & Assessment cluster_selection Phase 2: PPE Selection cluster_op Phase 3: Operation start Begin Task with 3-(4-Fluorophenyl)-2-methylacrylic acid risk_assessment Assess Task: - Scale (mg vs kg) - Dust/Splash Potential start->risk_assessment eng_controls Verify Engineering Controls (Fume Hood Operational) risk_assessment->eng_controls eye_face Eye/Face Protection: - Goggles (Minimum) - Face Shield (High Risk) eng_controls->eye_face hand Hand Protection: - Nitrile Gloves - Double Glove (Extended Use) eng_controls->hand body Body Protection: - Lab Coat - Apron (High Risk) eng_controls->body respiratory Respiratory Protection: - Fume Hood (Primary) - Respirator (Emergency/Spill) eng_controls->respiratory proceed Proceed with Laboratory Task eye_face->proceed hand->proceed body->proceed respiratory->proceed caption Fig 1. PPE Selection Workflow Waste_Disposal start Generate Waste Containing 3-(4-Fluorophenyl)-2-methylacrylic acid is_solid Is the waste Solid or Liquid? start->is_solid solid_waste Solid Waste (Gloves, Wipes, Contaminated Labware) is_solid->solid_waste Solid liquid_waste Liquid Waste (Reaction Mixtures, Rinsates) is_solid->liquid_waste Liquid container Place in a dedicated, compatible, and sealed Hazardous Waste Container solid_waste->container liquid_waste->container labeling Label Container: 'HALOGENATED ORGANIC WASTE' List all chemical components. container->labeling storage Store in designated Satellite Accumulation Area, away from incompatibles. labeling->storage disposal Arrange for disposal by EH&S or certified hazardous waste contractor. storage->disposal caption Fig 2. Waste Disposal Decision Tree

Fig 2. Waste Disposal Decision Tree

References

  • CPAChem. (2024, January 11). Safety data sheet - Methacrylic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Methacrylic acid methyl ester. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)-2-methylacrylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Methacrylate Producers Association, Inc. & European Chemical Industry Council. (n.d.). METHACRYLIC ACID SAFE HANDLING MANUAL. Retrieved from [Link]

  • ECETOC. (n.d.). Methacrylic Acid - CAS No. 79-41-4. Retrieved from [Link]

  • University of Waterloo. (n.d.). Organic Solvent, Halogenated organic solvent, Aqueous substances, Base. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: METHYL METHACRYLATE. Retrieved from [Link]

  • Methacrylate Producers Association, Inc. & Methacrylates Sector Group. (n.d.). Methacrylic Acid Safe Handling Manual. Retrieved from [Link]

  • AgroParisTech. (n.d.). Liquid waste. Chimactiv. Retrieved from [Link]

  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Retrieved from [Link]

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • OECD. (n.d.). METHACRYLIC ACID CAS N°: 79-41-4. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • HSE Training Materials and Templates. (2024, February 20). Working Safely With Corrosives. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Corrosives. Retrieved from [Link]

  • Syracuse University - Environmental Health & Safety Services. (n.d.). Irritants. Retrieved from [Link]

  • University of Pennsylvania - Environmental Health and Radiation Safety. (2022, October 4). SOP: Irritants. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.